molecular formula C20H27N B1665750 Alverine CAS No. 150-59-4

Alverine

Cat. No.: B1665750
CAS No.: 150-59-4
M. Wt: 281.4 g/mol
InChI Key: ZPFXAOWNKLFJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alverine is a tertiary amine having one ethyl and two 3-phenylprop-1-yl groups attached to the nitrogen. An antispasmodic that acts directly on intestinal and uterine smooth muscle, it is used (particularly as the citrate salt) in the treatment of irritable bowel syndrome. It has a role as an antispasmodic drug. It is a conjugate base of an this compound(1+).
This compound is a smooth muscle relaxant used to relieve cramps or spasms of the stomach and intestines. It is therefore useful in treating irritable bowel syndrome (IBS) and similar conditions. It can also be used to help relieve period pain.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastrointestinal disease and has 1 investigational indication.
See also: this compound Citrate (active moiety of).

Properties

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFXAOWNKLFJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5560-59-8 (citrate), 5982-87-6 (hydrochloride)
Record name Alverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048557
Record name Alverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

165-168 °C @ 0.3 MM HG
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

LIQUID

CAS No.

150-59-4
Record name Alverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Alverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine is a musculotropic antispasmodic agent that exerts its effects directly on smooth muscle, leading to relaxation and the alleviation of spasms. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate smooth muscle contractility. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on smooth muscle, with a focus on its interactions with ion channels, receptor signaling, and downstream effector proteins. Quantitative data from key experimental findings are summarized, and detailed methodologies for reproducing these experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch, which lead to the influx of extracellular Ca²⁺ through voltage-gated L-type Ca²⁺ channels and the release of Ca²⁺ from intracellular stores such as the sarcoplasmic reticulum. The elevated [Ca²⁺]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction.

Relaxation of smooth muscle occurs when [Ca²⁺]i levels decrease, leading to the inactivation of MLCK. Additionally, myosin light chain phosphatase (MLCP) dephosphorylates the myosin light chain, causing dissociation of the cross-bridges and muscle relaxation. The activity of MLCP is a key regulatory point, and its inhibition by pathways such as the RhoA/Rho kinase (ROCK) pathway leads to a state of calcium sensitization, where smooth muscle can maintain contraction even at low [Ca²⁺]i.

This compound citrate is a widely used antispasmodic drug for the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), by directly targeting smooth muscle cells to relieve spasms[1][2]. This guide delves into the specific molecular interactions and signaling cascades affected by this compound.

Core Mechanisms of Action

This compound's primary effect on smooth muscle is relaxation, which it achieves through a combination of mechanisms:

  • Modulation of Calcium Channels: this compound has a complex and paradoxical effect on L-type Ca²⁺ channels. While it can inhibit the inactivation of these channels, potentially increasing Ca²⁺ influx during spontaneous action potentials, it also suppresses evoked contractions (e.g., those induced by high potassium or acetylcholine) with minimal impact on the associated rise in intracellular calcium[3][4]. This suggests that this compound may reduce the sensitivity of the contractile machinery to calcium[3].

  • 5-HT1A Receptor Antagonism: this compound acts as a selective antagonist of the 5-HT1A receptor[5]. In the context of smooth muscle, particularly in the gastrointestinal tract, serotonin (5-HT) can modulate motility. By blocking the 5-HT1A receptor, which is coupled to inhibitory G proteins (Gi/o), this compound can interfere with serotonin-mediated signaling pathways that may contribute to smooth muscle contraction[6][7].

  • Potential Inhibition of the RhoA/Rho Kinase (ROCK) Pathway: The observation that this compound suppresses evoked contractions without significantly affecting intracellular calcium levels is strikingly similar to the effects of known Rho kinase inhibitors like Y-27632[3][4]. The ROCK pathway plays a crucial role in calcium sensitization by inhibiting MLCP. By potentially inhibiting this pathway, this compound would promote MLCP activity, leading to dephosphorylation of the myosin light chain and subsequent smooth muscle relaxation.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound on smooth muscle.

Table 1: Effect of this compound on Spontaneous Activity in Guinea-Pig Detrusor Smooth Muscle [3]

ParameterControlThis compound (10 µM)P-value
Contraction Frequency (min⁻¹) 10.8 ± 4.415.3 ± 5.4<0.05
Contraction Amplitude (mN) 0.85 ± 0.151.43 ± 0.32<0.05
Ca²⁺ Transient Frequency (min⁻¹) 11.3 ± 3.618.1 ± 3.3<0.05
Ca²⁺ Transient Amplitude (R₃₄₀/₃₈₀) 0.13 ± 0.040.16 ± 0.04<0.05

Table 2: Effect of this compound on Evoked Contractions and Intracellular Calcium in Guinea-Pig Detrusor Smooth Muscle [3]

ConditionResponseControlThis compound (10 µM)
High K⁺ (40 mM) Contraction Biphasic contractionSuppressed
Δ[Ca²⁺]i (R₃₄₀/₃₈₀, initial) 0.26 ± 0.080.24 ± 0.07
Δ[Ca²⁺]i (R₃₄₀/₃₈₀, sustained) 0.19 ± 0.0650.17 ± 0.057
Acetylcholine (10 µM) Contraction Sustained contractionSuppressed
Δ[Ca²⁺]i Not significantly suppressedNot significantly suppressed

Table 3: this compound Receptor Binding Affinity

ReceptorParameterValueReference
5-HT1A IC₅₀101 nM[5]

Experimental Protocols

Measurement of Smooth Muscle Contraction in Isolated Tissue Bath

This protocol is adapted from standard methods for assessing the contractility of isolated smooth muscle strips[3].

Objective: To measure the effect of this compound on spontaneous and agonist-induced contractions of smooth muscle.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea-pig detrusor or ileum)

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Gassed with 95% O₂ / 5% CO₂.

  • This compound citrate stock solution

  • Agonists (e.g., acetylcholine, KCl)

  • Isolated tissue bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Dissect smooth muscle strips (approximately 10 mm in length and 2-3 mm in width) and mount them in the tissue baths containing PSS at 37°C, bubbled with 95% O₂ / 5% CO₂.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Record baseline spontaneous contractions.

  • To study the effect on spontaneous contractions, add this compound cumulatively to the bath and record the changes in frequency and amplitude.

  • To study the effect on evoked contractions, first induce a stable contraction with an agonist (e.g., 60 mM KCl or 10 µM acetylcholine).

  • Once a stable contraction is achieved, add this compound in a cumulative manner to obtain a dose-response curve.

  • Data are expressed as a percentage of the maximal contraction induced by the agonist.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol is a standard method for ratiometric calcium imaging in isolated smooth muscle cells or tissue strips[3].

Objective: To measure changes in intracellular calcium concentration in response to this compound and other stimuli.

Materials:

  • Isolated smooth muscle cells or small tissue strips

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

  • Image analysis software

Procedure:

  • Load the smooth muscle cells or tissue with 5-10 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60-90 minutes at room temperature in the dark.

  • Wash the preparation with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

  • Mount the preparation on the stage of the fluorescence microscope.

  • Perfuse with HBSS at 37°C and record baseline fluorescence by alternating excitation between 340 nm and 380 nm.

  • To assess the effect of this compound, introduce it into the perfusion solution and record the changes in the 340/380 nm fluorescence ratio.

  • Agonists can be added to the perfusion to study this compound's effect on evoked calcium signals.

  • The 340/380 nm ratio is proportional to the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

This compound's Dual Effect on Calcium Homeostasis and Contractility

Alverine_Calcium_Modulation cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Spontaneous_AP Spontaneous Action Potential Spontaneous_AP->L_type_Ca_Channel Activates Evoked_Stimuli Evoked Stimuli (e.g., High K⁺, ACh) Evoked_Stimuli->L_type_Ca_Channel Activates This compound This compound This compound->L_type_Ca_Channel Inhibits Inactivation Contractile_Proteins Contractile Proteins This compound->Contractile_Proteins Reduces Ca²⁺ Sensitivity Increased_Ca_i ↑ [Ca²⁺]i Ca_Influx->Increased_Ca_i Increased_Ca_i->Contractile_Proteins Activates Contraction_Spontaneous Enhanced Spontaneous Contraction Contraction_Evoked Suppressed Evoked Contraction Contractile_Proteins->Contraction_Spontaneous Contractile_Proteins->Contraction_Evoked

Caption: this compound's paradoxical modulation of smooth muscle contractility.

This compound's Antagonism of the 5-HT1A Receptor Pathway

Alverine_5HT1A_Antagonism cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_protein Gi/o Protein 5HT1A_Receptor->Gi_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Serotonin Serotonin (5-HT) Serotonin->5HT1A_Receptor Activates This compound This compound This compound->5HT1A_Receptor Antagonizes Gi_protein->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Contraction_Modulation Modulation of Contraction PKA->Contraction_Modulation

Caption: this compound's antagonism of the 5-HT1A receptor signaling pathway.

Proposed Mechanism of this compound via Rho Kinase Inhibition

Alverine_RhoKinase_Inhibition Agonists Agonists (e.g., ACh, High K⁺) RhoA RhoA-GTP Agonists->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits This compound This compound (Proposed) This compound->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Contraction pMLC->Contraction Relaxation Relaxation

References

Alverine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine is a synthetic papaverine derivative recognized for its efficacy as a smooth muscle relaxant.[1][][3] It is primarily indicated for the symptomatic relief of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols, quantitative data, and visual diagrams of its synthesis and signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound citrate, a selective smooth muscle relaxant, was first listed in Britain in 1996.[3] It was developed by Norgine, a UK-based pharmaceutical company.[3] A combination of this compound citrate and simethicone was first authorized for marketing on June 3, 2014, with the marketing authorization holder being Dr. Reddy's Laboratories (UK) Ltd.[4] this compound is used to alleviate muscle spasms in the gut associated with conditions like irritable bowel syndrome and diverticular disease.[4][5][6] It also relaxes the smooth muscle of the uterus, making it useful for treating painful menstruation (dysmenorrhea).[4][5]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported. The following sections detail some of the common methodologies.

Synthesis from Phenylpropanol

One common method involves the use of phenylpropanol as a starting material.[1][4][8] The process includes bromination, reaction with ethylamine, and a final reaction with 3-phenyl bromopropane.[1]

Experimental Protocol:

  • Bromination of Phenylpropanol: Phenylpropanol is brominated using sodium bromide in concentrated sulfuric acid under reflux conditions to yield (3-bromopropyl)benzene.[4]

  • Formation of N-ethyl-3-phenylpropan-1-amine: The resulting (3-bromopropyl)benzene is then reacted with ethylamine in an ice bath to produce N-ethyl-3-phenylpropan-1-amine.[4]

  • Final Synthesis of this compound: This intermediate is reacted again with (3-bromopropyl)benzene in an alkaline medium, achieved with sodium hydroxide, to yield the final product, this compound.[4]

  • Formation of this compound Citrate: The synthesized this compound is then reacted with citric acid to form this compound citrate.[1]

G A Phenylpropanol reagent1 NaBr, H2SO4 (reflux) A->reagent1 B (3-bromopropyl)benzene reagent2 Ethylamine (ice bath) B->reagent2 C N-ethyl-3-phenylpropan-1-amine reagent3 (3-bromopropyl)benzene NaOH C->reagent3 D This compound reagent4 Citric Acid D->reagent4 E This compound Citrate reagent1->B reagent2->C reagent3->D reagent4->E

Synthesis of this compound Citrate from Phenylpropanol.
Synthesis from (E)-1,3-dichloropropene

An alternative synthesis route starts with (E)-1,3-dichloropropene.[4]

Experimental Protocol:

  • (E)-1,3-dichloropropene is reacted with ethylamine hydrochloride and potassium carbonate in anhydrous acetonitrile. This yields (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine.[4]

  • The chlorine atoms are substituted with phenyl groups. This is achieved through a Grignard reaction using phenylmagnesium bromide, with tris(acetylacetonato)iron(III) (Fe(acac)3) as a catalyst and tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran. This step produces an unsaturated analog of this compound.[4]

  • The unsaturated analog is then hydrogenated. A palladium on carbon catalyst in alkaline ethanol is used to yield this compound.[4]

Mechanism of Action

This compound is a smooth muscle relaxant that acts through multiple pathways to exert its therapeutic effects.[4][5]

  • Direct Action on Smooth Muscle: this compound acts directly on the smooth muscle of the gut and uterus, causing it to relax.[4][5] This direct action helps to prevent the muscle spasms that cause pain in conditions like IBS and dysmenorrhea.[4][5]

  • 5-HT1A Receptor Antagonism: this compound is an antagonist of the 5-HT1A receptor, which contributes to its ability to reduce rectal hypersensitivity.[4][9] By blocking this receptor, this compound can modulate the visceral pain response.[10]

  • Calcium Channel Modulation: this compound has been shown to inhibit the inactivation of L-type Ca2+ channels, which can increase Ca2+ influx during action potentials.[11][12][13] However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile proteins to Ca2+.[11][12][13]

  • Anti-inflammatory Effects: Recent studies suggest that this compound may have anti-inflammatory properties by targeting Src in the NF-κB pathway.[14] It has been shown to reduce serum levels of inflammatory factors in patients with IBS.[]

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Effects This compound This compound SmoothMuscle Smooth Muscle Cell This compound->SmoothMuscle Direct action Receptor5HT1A 5-HT1A Receptor This compound->Receptor5HT1A Antagonism CaChannel L-type Ca2+ Channel This compound->CaChannel Modulation Src Src Kinase This compound->Src Inhibition Relaxation Muscle Relaxation SmoothMuscle->Relaxation ReducedSensitivity Reduced Visceral Hypersensitivity Receptor5HT1A->ReducedSensitivity ModulatedContraction Modulated Ca2+-dependent Contraction CaChannel->ModulatedContraction AntiInflammation Anti-inflammatory Effect Src->AntiInflammation

Signaling Pathways of this compound's Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite
ParameterThis compoundpara-hydroxy-Alverine (PHA)Reference
Time to Peak Plasma Concentration (Tmax) -1-1.5 hours[15]
Elimination Half-life 0.8 hours5.7 hours[15]

Note: this compound is rapidly metabolized to its primary active metabolite, para-hydroxy-Alverine (PHA).[15][16]

Table 2: In Vitro Efficacy
TargetIC50Reference
5-HT1A Receptor 101 nM[10][13][17][18]
Table 3: Clinical Trial Data for this compound Citrate/Simethicone Combination in IBS
OutcomeThis compound Citrate/Simethicone GroupPlacebo Groupp-valueReference
Median VAS Score for Abdominal Pain (at week 4) 40 mm50 mm0.047[4][19][20]
Responder Rate (at week 4) 46.8%34.3%0.01[4][19][20]

Key Experimental Protocols

This section provides an overview of methodologies used in the study of this compound.

Cell Culture and Maintenance
  • RAW264.7 cells are maintained in RPMI 1640 media supplemented with 10% FBS and 100 U/mL of penicillin/streptomycin.[14]

  • HEK293 cells are cultured in DMEM media with 5% FBS and 100 U/mL of penicillin/streptomycin.[14]

  • All cells are incubated at 37°C in a 5% CO2 environment.[14]

  • A 100 mM stock solution of this compound is prepared in DMSO.[14]

Nitric Oxide (NO) Production Assay
  • RAW264.7 cells are plated in 96-well plates at a density of 1 × 10^6 cells/mL and incubated for 18 hours.[14]

  • The cells are pre-treated with varying concentrations of this compound (0 to 200 μM) for 30 minutes.[14]

  • Following pre-treatment, cells are stimulated with LPS (1 μg/mL) or poly(I:C) for the indicated times (6, 12, 18, and 24 hours).[14]

  • NO production in the supernatant is measured using Griess reagent.[14]

  • The absorbance is read at 540 nm using a microplate reader to determine the inhibitory effect of this compound on NO production.[14]

Cellular Thermal Shift Assay (CETSA)
  • HEK293T cells are transfected to overexpress Src kinase for auto-phosphorylation and activation.

  • Cells are treated with this compound in a dose-dependent manner to assess the suppression of Src and p85 phosphorylation.[14]

  • To evaluate the direct interaction between this compound and Src, CETSA is performed.[14]

  • Control and this compound-treated cells are subjected to a temperature gradient (e.g., up to 57 and 60°C).[14]

  • The degradation of Src kinase is monitored to determine if this compound binding leads to thermal stabilization of the protein.[14]

Conclusion

This compound is a well-established smooth muscle relaxant with a multifaceted mechanism of action that includes direct effects on muscle tissue, 5-HT1A receptor antagonism, and modulation of calcium channels. Its synthesis is achievable through various routes, with the method starting from phenylpropanol being a common approach. The quantitative data from both preclinical and clinical studies support its efficacy in treating functional gastrointestinal disorders. The detailed protocols and pathways presented in this guide offer a valuable resource for further research and development in this area.

References

Alverine's Effects on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Alverine is a musculotropic antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic action is primarily attributed to direct smooth muscle relaxation in the gut.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways. The multifaceted mechanism, involving calcium channel modulation and serotonergic receptor antagonism, makes this compound a significant compound for researchers and professionals in gastroenterology and drug development.

Core Mechanisms of Action

This compound exerts its effects on gastrointestinal motility through several distinct, yet interconnected, mechanisms. It is not a simple anticholinergic agent but rather a direct-acting spasmolytic with a complex pharmacological profile.

Direct Myotropic Relaxation and Calcium Channel Modulation

The principal effect of this compound is the direct relaxation of gastrointestinal smooth muscle.[1][2] This is largely achieved by modulating calcium ion (Ca²⁺) homeostasis within smooth muscle cells. This compound is understood to inhibit the influx of calcium through L-type voltage-gated calcium channels.[3][4][5] Since intracellular calcium is essential for the activation of the contractile apparatus (the actin-myosin complex), this blockade prevents the excessive muscle contractions and spasms that characterize conditions like IBS.[4][6]

Some studies suggest a more complex interaction with calcium signaling. This compound may not only block calcium influx but also reduce the sensitivity of the contractile proteins to calcium, providing a dual level of control over muscle activity.[7][8][9]

Serotonergic Pathway Modulation: 5-HT1A Antagonism

Beyond its direct action on muscle cells, this compound modulates neuronal signaling in the gut. It has been identified as a selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1][7][10][11] Serotonin (5-HT) is a critical neurotransmitter in the enteric nervous system, regulating motility and visceral sensation.[6] By acting as a 5-HT1A antagonist, this compound can reduce visceral hypersensitivity.[12][13] This is a key factor in IBS, where patients often experience pain at lower levels of intestinal distension. This antinociceptive property is linked to its ability to block serotonin-induced hyperalgesia.[12][13][14]

Paradoxical Effects on Smooth Muscle Activity

Intriguing preclinical research has revealed a paradoxical quality to this compound's action. While it suppresses evoked contractions (e.g., those induced by high potassium or acetylcholine), it has been observed to enhance spontaneous phasic activity in isolated smooth muscle preparations.[8][9][15] Studies on guinea-pig detrusor smooth muscle show that this compound can increase the frequency and amplitude of spontaneous action potentials and associated calcium transients.[8][9][16] This is thought to result from an inhibition of the inactivation of L-type calcium channels, leading to increased calcium influx during action potentials.[8][15] This dual effect—suppressing pathological, evoked spasms while potentially modulating basal rhythmic activity—highlights the complexity of its mechanism.

Anti-Inflammatory Properties

Emerging evidence also suggests that this compound may possess anti-inflammatory effects.[6] In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like cells.[17] Further research indicates it may modulate the NF-κB signaling pathway, a key regulator of inflammation.[17] While not its primary function, this anti-inflammatory action could contribute to its overall therapeutic benefit in functional bowel disorders where low-grade inflammation is often implicated.

Quantitative Efficacy Data

The effects of this compound have been quantified in both preclinical and clinical settings. The following tables summarize key data points.

Table 1: Preclinical and In Vitro Quantitative Data

ParameterModel SystemValue/EffectReference
5-HT1A Receptor Binding In vitro binding assayIC₅₀: 101 nM[10]
Spontaneous Ca²⁺ Transients Guinea-pig detrusor muscleFrequency: Increased from 11.3 ± 3.6 min⁻¹ to 18.1 ± 3.3 min⁻¹ with 10 μM this compound.[16]
Spontaneous Ca²⁺ Transients Guinea-pig detrusor muscleAmplitude: Increased from 0.13 ± 0.04 R₃₄₀/₃₈₀ to 0.16 ± 0.04 R₃₄₀/₃₈₀ with 10 μM this compound.[16]
Spontaneous Electrical Activity Rabbit proximal colon (in vivo)Inhibited spike potentials without modifying slow wave frequency.[18]

Table 2: Clinical Efficacy Data for this compound Citrate / Simethicone (ACS) Combination in IBS

Study EndpointTreatment GroupControl Group (Placebo)ResultReference
Abdominal Pain/Discomfort (VAS) Median: 40 mmMedian: 50 mmP = 0.047[5]
Responder Rate (Pain Relief) 46.8%34.3%OR = 1.3; P = 0.01[1][5]
Pain VAS Score Reduction (4 weeks) Reduced from 78.4 ± 9.9 to 32.1 ± 21.0N/Ap < 0.001[19]
Bloating VAS Score Reduction (4 wks) Reduced from 63.2 ± 27.2 to 22.6 ± 20.9N/Ap < 0.001[19]
Global Symptom Improvement 89.1% of patients reported improvementN/AN/A[19]

Key Experimental Protocols

The mechanisms of this compound have been elucidated through various specialized experimental models.

In Vivo Assessment of Visceral Hypersensitivity (Rat Model)

This protocol is designed to evaluate the antinociceptive properties of this compound, particularly its 5-HT1A receptor antagonism.

  • Animals: Male Sprague-Dawley rats.

  • Induction of Hypersensitivity: Rectal hypersensitivity is induced by administering the serotonin precursor 5-hydroxytryptophan (5-HTP) or the selective 5-HT1A agonist 8-OH-DPAT.

  • Drug Administration: this compound citrate (e.g., 20 mg/kg) or a reference antagonist (e.g., WAY 100635) is administered intraperitoneally prior to the inducing agent.

  • Measurement: A balloon is inserted into the rectum and inflated to various pressures/volumes (e.g., 0.4 mL to 1.6 mL). The primary endpoint is the number of abdominal muscle contractions, a quantifiable measure of visceral pain response.

  • Rationale: A reduction in the number of contractions at a given distension volume in drug-treated animals compared to controls indicates an antinociceptive effect. This model demonstrated that this compound blocks 5-HTP-induced hypersensitivity.[12][13]

In Vitro Analysis of Smooth Muscle Electrophysiology (Guinea Pig Model)

This protocol investigates the direct and paradoxical effects of this compound on smooth muscle cell activity.

  • Tissue Preparation: Single smooth muscle bundles are isolated from the guinea-pig detrusor smooth muscle (urinary bladder), a model for phasic smooth muscle.[8][16]

  • Methodology: The muscle preparation is pinned in a recording chamber and superfused with physiological salt solution. Intracellular recordings are made using glass microelectrodes to measure membrane potential and action potentials. Simultaneously, intracellular Ca²⁺ concentration is measured using ratiometric dyes (e.g., Fura-2), and muscle tension is recorded with a force transducer.

  • Experimental Conditions: Recordings are taken at baseline, during superfusion with this compound (e.g., 10 μM), and during stimulation with agents like high potassium (KCl) solution or acetylcholine (ACh) to induce contractions.

  • Rationale: This setup allows for the simultaneous measurement of electrical events, calcium signaling, and mechanical force, providing a comprehensive picture of the drug's effect at the cellular level. It was key in revealing this compound's ability to enhance spontaneous activity while suppressing evoked contractions.[8][15][16]

Signaling Pathways and Visualizations

The following diagrams, rendered using DOT language, illustrate the key pathways and workflows discussed.

Alverine_Signaling_Pathways cluster_0 Calcium Channel Modulation cluster_1 Serotonergic Modulation Alverine_Ca This compound L_Type_Ca_Channel L-Type Ca²⁺ Channel Alverine_Ca->L_Type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx Mediates Contraction Smooth Muscle Contraction Ca_Influx->Contraction Triggers Alverine_5HT This compound HT1A_Receptor 5-HT1A Receptor (on Enteric Neuron) Alverine_5HT->HT1A_Receptor Antagonizes Serotonin Serotonin (5-HT) Serotonin->HT1A_Receptor Activates Hypersensitivity Visceral Hypersensitivity HT1A_Receptor->Hypersensitivity Mediates Experimental_Workflow cluster_workflow In Vitro Analysis of Smooth Muscle Contractility A 1. Isolate Smooth Muscle (e.g., Guinea Pig DSM) B 2. Mount Tissue in Organ Bath A->B C 3. Record Baseline Activity (Tension, [Ca²⁺]i, Em) B->C D 4. Superfuse with this compound C->D E 5. Record Spontaneous Activity D->E F 6. Induce Contraction (e.g., ACh, KCl) D->F H 8. Analyze & Compare Data (Baseline vs. This compound) E->H G 7. Record Evoked Activity F->G G->H Dual_Effect_Hypothesis cluster_evoked Evoked Contractions (Pathological) cluster_spontaneous Spontaneous Activity (Physiological) This compound This compound Ca_Sensitivity Decrease Ca²⁺ Sensitivity of Contractile Proteins Suppression Suppression of Spasms Ca_Sensitivity->Suppression Block_Influx Block Ca²⁺ Influx Block_Influx->Suppression Alverine_Evoked->Ca_Sensitivity Alverine_Evoked->Block_Influx Inhibit_Inactivation Inhibit Inactivation of L-Type Ca²⁺ Channels Enhancement Enhancement of Phasic Activity Inhibit_Inactivation->Enhancement Alverine_Spontaneous->Inhibit_Inactivation

References

Unraveling the Spasmodic Shield: Initial Mechanistic Studies of Alverine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Core Antispasmodic Properties of Alverine

Introduction

This compound citrate is a direct-acting smooth muscle relaxant, primarily prescribed for the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy lies in its ability to alleviate abdominal pain and cramping by directly targeting the smooth muscle cells of the gut and uterus, thereby preventing painful spasms.[1][2] This technical guide delves into the foundational studies that have elucidated the primary antispasmodic mechanisms of this compound, providing researchers and drug development professionals with a comprehensive overview of its pharmacological activity, supported by experimental data and methodological insights.

Core Mechanisms of Antispasmodic Action

Initial research has identified a multi-faceted mechanism of action for this compound, distinguishing it from other antispasmodic agents. The principal pathways of its activity include the modulation of calcium ion influx, antagonism of serotonin receptors, and a unique, paradoxical effect on smooth muscle contractility.

Inhibition of Calcium Influx in Smooth Muscle Cells

The contraction of smooth muscle is fundamentally dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels.[3] this compound exerts a significant portion of its spasmolytic effect by inhibiting this calcium influx.[1][3] By blocking these channels, this compound reduces the intracellular concentration of Ca²⁺ available to bind with calmodulin, a critical step in the activation of myosin light-chain kinase and the subsequent initiation of muscle contraction. This leads to a state of smooth muscle relaxation and a reduction in the frequency and intensity of spasms.[1]

Experimental Protocol: In Vitro Assessment of this compound's Effect on Smooth Muscle Contraction

This protocol outlines a general methodology for measuring the effect of this compound on induced contractions in isolated smooth muscle tissue, a common approach in initial pharmacological studies.

Objective: To determine the inhibitory effect of this compound on contractions induced by a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., acetylcholine) in isolated smooth muscle strips.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound citrate solutions of varying concentrations

  • Contractile agents (e.g., Potassium Chloride (KCl), Acetylcholine (ACh))

Methodology:

  • Tissue Preparation: Smooth muscle strips (e.g., 1-2 cm in length) are dissected and mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with the bath solution being replaced every 15 minutes.

  • Induction of Contraction: A stable baseline contraction is established by repeated administration of a contractile agent (e.g., 40 mM KCl or 10 µM ACh) until consistent responses are observed.

  • This compound Administration: Following a washout period and return to baseline, the tissue is pre-incubated with a specific concentration of this compound for a set duration (e.g., 20-30 minutes).

  • Measurement of Inhibition: The contractile agent is re-administered in the presence of this compound, and the resulting contraction amplitude is recorded.

  • Concentration-Response Curve: Steps 4 and 5 are repeated with a range of this compound concentrations to determine the concentration-dependent inhibitory effect and to calculate metrics such as the IC₅₀ value.

  • Data Analysis: The inhibitory effect of this compound is expressed as a percentage reduction of the maximal contraction induced by the agonist in the absence of the drug.

5-HT₁ₐ Receptor Antagonism

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, regulating motility and sensation.[1] Studies have revealed that this compound acts as a selective antagonist at the 5-HT₁ₐ receptor subtype.[3][4][5] This antagonism is particularly relevant to its antinociceptive properties, as it can block visceral hypersensitivity, a common feature in IBS.[4][5][6] By blocking the 5-HT₁ₐ receptor, this compound can mitigate the heightened pain perception associated with gut distension.[4][5]

Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the 5-HT₁ₐ receptor.

Objective: To quantify the affinity of this compound for the 5-HT₁ₐ receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a source rich in 5-HT₁ₐ receptors (e.g., rat brain tissue, or a cell line expressing the receptor)

  • Radiolabeled 5-HT₁ₐ receptor agonist (e.g., [³H]8-OH-DPAT)

  • This compound citrate solutions of varying concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Incubation: A mixture containing the cell membranes, the radiolabeled ligand, and varying concentrations of this compound (or a known 5-HT₁ₐ antagonist as a positive control) is prepared in the incubation buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Paradoxical Effects on Spontaneous and Evoked Muscle Activity

Intriguingly, research on isolated guinea-pig detrusor smooth muscle has shown that this compound can have a paradoxical effect: at certain concentrations (e.g., 10 µM), it can increase the frequency and amplitude of spontaneous action potentials and associated contractions, while simultaneously suppressing contractions evoked by high potassium or acetylcholine.[7][8] This is thought to be due to a dual mechanism:

  • Inhibition of L-type Ca²⁺ channel inactivation: This leads to an increased influx of Ca²⁺ during spontaneous action potentials, thus enhancing spontaneous contractions.[7][8]

  • Reduced sensitivity of contractile proteins to Ca²⁺: This effect dominates during evoked, sustained contractions, leading to an overall suppression of the contractile response.[7][8]

This dual action suggests that this compound acts as a true spasmolytic by reducing the duration of prolonged contractions, which can cause local ischemia and pain, rather than simply being a general muscle relaxant.[8]

Quantitative Data from Initial Studies

The following tables summarize key quantitative findings from early preclinical and clinical research on this compound's antispasmodic properties.

Parameter Value Experimental Model Reference
IC₅₀ for 5-HT₁ₐ Receptor101 nMIn-vitro binding studies[9]
IC₅₀ of 8-OH-DPAT (comparator)0.7 nMRat brain preparation membranes[6]
Effective Concentration for increased spontaneous activity10 µMGuinea-pig detrusor smooth muscle[7][8]
Concentration for suppression of evoked contractions10 µMGuinea-pig detrusor smooth muscle[7][8]
Clinical Trial Outcome Dosage Result Reference
Improvement in Abdominal Pain vs. PlaceboThis compound 60 mg / Simethicone 300 mg t.i.d.Statistically significant improvement (P = 0.047)[10]
Improvement in Abdominal Pain vs. PlaceboThis compound 120 mg t.i.d.No statistically significant difference[10]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Alverine_Mechanism_of_Action This compound's Primary Antispasmodic Mechanisms cluster_0 Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Initiates Receptor 5-HT₁ₐ Receptor Signaling Hypersensitivity Signaling Receptor->Signaling Mediates This compound This compound This compound->Ca_Channel Inhibits This compound->Receptor Antagonizes

Caption: this compound's dual mechanism on smooth muscle cells.

Experimental_Workflow In Vitro Assessment of Antispasmodic Activity A 1. Isolate Smooth Muscle Tissue B 2. Mount in Organ Bath & Equilibrate A->B C 3. Induce Contraction (e.g., with KCl) B->C D 4. Record Baseline Contraction C->D E 5. Pre-incubate with this compound D->E F 6. Re-induce Contraction E->F G 7. Record Inhibited Contraction F->G H 8. Analyze Data (Calculate % Inhibition) G->H

Caption: Workflow for in vitro antispasmodic assessment.

Serotonin_Pathway This compound's Antagonism of the 5-HT₁ₐ Receptor Serotonin Serotonin (5-HT) Receptor 5-HT₁ₐ Receptor Serotonin->Receptor Activates Neuron Sensory Neuron Receptor->Neuron On Pain_Signal Visceral Pain Signal Neuron->Pain_Signal Transmits This compound This compound This compound->Receptor Blocks

Caption: this compound's blockade of the 5-HT₁ₐ receptor pathway.

Conclusion

The initial studies on this compound have established it as a multifaceted antispasmodic agent. Its primary mechanisms of action, centered on the inhibition of calcium influx and antagonism of 5-HT₁ₐ receptors, provide a solid foundation for its clinical efficacy in treating functional gastrointestinal disorders. The paradoxical effect on smooth muscle contractility further refines our understanding of its role as a true spasmolytic. For drug development professionals, these foundational insights are crucial for identifying new therapeutic applications and for the design of next-generation smooth muscle relaxants with improved specificity and efficacy. Further research into the downstream signaling pathways affected by this compound and its metabolites will continue to enhance our understanding of this important therapeutic agent.

References

Alverine's Molecular Mechanisms in the Digestive Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic effects stem from a multifaceted mechanism of action targeting several key molecular players within the digestive tract. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary molecular interactions of this compound discussed herein include its antagonist activity at the serotonin 5-HT1A receptor, its modulatory effects on L-type calcium channels and smooth muscle contractility, and its potential anti-inflammatory properties through the inhibition of Src kinase and the subsequent NF-κB signaling pathway.

Molecular Targets of this compound

This compound's therapeutic efficacy is attributed to its interaction with multiple molecular targets in the gastrointestinal (GI) tract, leading to both antispasmodic and antinociceptive effects.[3][4] The principal targets identified are:

  • Serotonin 5-HT1A Receptors: this compound acts as an antagonist at this receptor subtype.[2][5]

  • L-type Calcium Channels: It exhibits a complex modulatory effect on these channels, contributing to the relaxation of smooth muscle.[4][6]

  • Smooth Muscle Contractile Proteins: Evidence suggests this compound can reduce the sensitivity of these proteins to calcium.[7][8][9]

  • Src Kinase: this compound has been shown to target Src kinase, a key component in inflammatory signaling pathways.[2][10]

Quantitative Data: Binding Affinities and Potency

The following table summarizes the available quantitative data on this compound's interaction with its molecular targets.

Molecular TargetParameterValueSpecies/SystemReference
5-HT1A Receptor IC50101 nMNot Specified[5][8][11][12]
Kd6.53 mmol/LHuman (in vitro)[3]
L-type Calcium Channels -Data not available--
Src Kinase -Data not available--

Signaling Pathways and Mechanisms of Action

Antagonism of 5-HT1A Receptors

Serotonin (5-HT) is a crucial neurotransmitter in the gut, regulating motility and sensation.[6][13][14] this compound's antagonism of the 5-HT1A receptor is believed to contribute to its visceral antinociceptive properties by blocking serotonin-induced hypersensitivity.[3][13][14]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds to G_Protein G-Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to This compound This compound This compound->5-HT1A_Receptor Blocks

This compound's Antagonism at the 5-HT1A Receptor.
Modulation of L-type Calcium Channels and Smooth Muscle Contractility

This compound's primary function as a smooth muscle relaxant is mediated through its effects on calcium signaling.[4][6] It is understood to inhibit the influx of calcium into smooth muscle cells, a critical step for contraction.[4][6] Studies suggest a dual mechanism: inhibition of L-type calcium channel inactivation, which paradoxically might increase calcium influx during spontaneous action potentials, and a more dominant effect of suppressing evoked activity by reducing the sensitivity of contractile proteins to calcium.[7][8][9]

G Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Opens Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin, leading to This compound This compound This compound->L_type_Ca_Channel Inhibits Inactivation This compound->Contraction Reduces Ca2+ Sensitivity G cluster_0 Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Src_Kinase Src Kinase Inflammatory_Stimulus->Src_Kinase Activates PI3K_AKT PI3K/AKT Pathway Src_Kinase->PI3K_AKT Activates IKK IKK Complex PI3K_AKT->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_κB NF-κB IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->Src_Kinase Inhibits G Start Start Membrane_Prep Membrane Preparation (5-HT1A expressing cells) Start->Membrane_Prep Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End G Start Start Cell_Isolation Isolate Single Smooth Muscle Cells Start->Cell_Isolation Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Record_Baseline Record Baseline Ca2+ Currents Patch_Clamp->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record Current Changes Apply_this compound->Record_Response Analysis Data Analysis Record_Response->Analysis End End Analysis->End

References

Alverine as a 5-HT1A Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine, a modulator of smooth muscle function, also exhibits significant antagonist activity at the serotonin 1A (5-HT1A) receptor. This document provides a comprehensive technical overview of the evidence supporting this mechanism of action, focusing on the quantitative data from key experimental findings, detailed methodologies of the pivotal studies, and the underlying signaling pathways. This compound citrate has been identified as a 5-HT1A receptor antagonist with an IC50 of 101 nM.[1][2][3] Its role as an antagonist at this receptor subtype contributes to its pharmacological effects, particularly in the context of visceral sensitivity.

Introduction

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating mood, anxiety, and pain.[4] this compound's interaction with this receptor provides a distinct mechanism of action beyond its effects on calcium channels, positioning it as a compound of interest for conditions involving visceral hypersensitivity, such as Irritable Bowel Syndrome (IBS).[5][6] This guide synthesizes the available preclinical data to offer a detailed understanding of this compound's role as a 5-HT1A receptor antagonist.

Quantitative Data: Binding Affinity and Potency

The antagonist properties of this compound at the 5-HT1A receptor have been quantified through various in-vitro assays. The available data on this compound's binding affinity and functional potency are summarized below, with comparative data for the well-characterized selective 5-HT1A antagonist, WAY-100635, provided for context.

CompoundParameterValueReceptor/SystemReference
This compound citrate IC50101 nM5-HT1A Receptor[1][2][3]
WAY-100635 pIC508.87Rat Hippocampal Membranes ([3H]8-OH-DPAT displacement)[7]
Ki0.39 nM5-HT1A Receptor
Apparent pA29.71Isolated Guinea-Pig Ileum (vs. 5-CT)

Note: Further research is required to establish a comprehensive binding profile of this compound, including its Ki value at the 5-HT1A receptor and its affinity for other 5-HT receptor subtypes.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have characterized this compound's 5-HT1A receptor antagonism.

In-Vitro Radioligand Binding Assay

This protocol is based on standard methodologies for competitive radioligand binding assays to determine the affinity of a test compound for a specific receptor.

Objective: To determine the concentration of this compound citrate required to inhibit 50% of the specific binding of a radiolabeled ligand to the 5-HT1A receptor.

Materials:

  • Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.

  • Membrane Preparation: Homogenates from tissues expressing 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).

  • Test Compound: this compound citrate.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

  • Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with co-factors (e.g., 5 mM MgCl2, 0.1 mM EDTA), pH 7.4.

  • Wash Buffer: Ice-cold incubation buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding Wells: Contain membrane preparation, radioligand, and incubation buffer.

    • Non-specific Binding Wells: Contain membrane preparation, radioligand, and a high concentration of the non-labeled 5-HT1A ligand.

    • Competitive Binding Wells: Contain membrane preparation, radioligand, and varying concentrations of this compound citrate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound citrate is determined by non-linear regression analysis of the competitive binding data.

In-Vivo Model of Visceral Hypersensitivity: Rat Colorectal Distension (CRD)

This in-vivo model is used to assess visceral pain and the effects of pharmacological agents on nociceptive responses.

Objective: To evaluate the ability of this compound citrate to antagonize the pro-nociceptive effects of a 5-HT1A receptor agonist in a model of visceral pain.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Animal Preparation: A flexible latex balloon (e.g., 7 cm in length) is inserted intra-anally into the descending colon and rectum of the rat under light anesthesia. The catheter is secured to the base of the tail.

  • Acclimatization: Rats are allowed to recover from anesthesia for a period (e.g., 30 minutes) before the start of the experiment.

  • Induction of Hypersensitivity: A selective 5-HT1A agonist, such as 8-OH-DPAT, or a serotonin precursor, 5-HTP, is administered to induce visceral hypersensitivity.

  • Drug Administration: this compound citrate or a reference antagonist (e.g., WAY-100635) is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection, prior to the administration of the hypersensitivity-inducing agent.

  • Colorectal Distension: The balloon is inflated with air to specific pressures or volumes (e.g., 0.4 mL) to induce a visceral stimulus.

  • Behavioral Assessment: The response to distension is quantified by observing and scoring the abdominal withdrawal reflex (AWR), a measure of visceral pain. The AWR is typically scored on a graded scale (e.g., 0-4), with higher scores indicating a more pronounced pain response. The number of abdominal contractions can also be counted.

  • Data Analysis: The AWR scores or the number of abdominal contractions in the this compound-treated group are compared to the control group (vehicle-treated) and the group treated with the 5-HT1A agonist alone. A reduction in the pain response in the presence of this compound indicates its antagonist effect.

Signaling Pathways and Mechanism of Action

The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family.[8][9] Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by serotonin or other 5-HT1A agonists.

Canonical Gi/o Signaling Pathway

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. This compound, by acting as an antagonist, prevents this dissociation and the subsequent downstream effects.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). By blocking the receptor, this compound prevents this reduction in cAMP, thereby maintaining normal adenylyl cyclase activity.

  • Modulation of Ion Channels: The Gβγ subunit released upon agonist binding directly modulates the activity of ion channels.[10]

    • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Gβγ binding to GIRK channels (composed of GIRK1, GIRK2, and/or GIRK3 subunits in relevant neurons) causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9][10][11] this compound's antagonism at the 5-HT1A receptor prevents this channel activation.

    • Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and further decreasing neuronal activity. This compound's blockade of the 5-HT1A receptor would prevent this inhibition.

The following diagrams illustrate the 5-HT1A receptor signaling pathway upon agonist activation and the proposed mechanism of this compound's antagonism.

5-HT1A_Agonist_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits GIRK GIRK Channel (Open) G_Protein->GIRK Gβγ activates Ca_Channel Ca2+ Channel (Inhibited) G_Protein->Ca_Channel Gβγ inhibits Agonist Serotonin (5-HT) or Agonist Agonist->Receptor Binds cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Neuronal_Activity ↓ Neuronal Excitability K_efflux->Neuronal_Activity Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Ca_influx->Neuronal_Activity

Figure 1. 5-HT1A Receptor Agonist Signaling Pathway.

Alverine_Antagonism_Workflow This compound This compound Binding This compound->Binding Receptor 5-HT1A Receptor Receptor->Binding No_Activation Receptor Remains Inactive Binding->No_Activation Blocks Agonist Binding No_G_Protein No G-Protein Activation No_Activation->No_G_Protein Normal_Signaling Downstream Signaling Pathways Unaffected No_G_Protein->Normal_Signaling

Figure 2. Workflow of this compound's Antagonism at the 5-HT1A Receptor.

Conclusion

The available evidence strongly supports the role of this compound as a 5-HT1A receptor antagonist. Its ability to block the effects of 5-HT1A agonists, as demonstrated in both in-vitro binding assays and in-vivo models of visceral pain, highlights a key component of its pharmacological profile. This antagonism of the Gi/o-coupled signaling pathway, preventing the inhibition of adenylyl cyclase and the modulation of ion channels, likely contributes to its therapeutic effects in functional gastrointestinal disorders. Further research to delineate a more precise binding affinity (Ki) and a comprehensive selectivity profile will be valuable in fully elucidating the clinical implications of this compound's 5-HT1A receptor antagonism.

References

Early Research on Alverine for Irritable Bowel Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early research on alverine for the treatment of Irritable Bowel Syndrome (IBS), with a focus on studies conducted before the year 2000. It is intended for researchers, scientists, and drug development professionals interested in the foundational science and clinical evaluation of this therapeutic agent.

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. In the latter half of the 20th century, research into the pathophysiology of IBS pointed towards visceral hypersensitivity and dysmotility of the intestinal smooth muscle as key contributing factors. This understanding spurred the investigation of smooth muscle relaxants as a therapeutic strategy. This compound, a papaverine-derived antispasmodic agent, emerged as a candidate for alleviating the symptoms of IBS due to its direct action on smooth muscle. This document summarizes the early preclinical and clinical research that laid the groundwork for the use of this compound in managing IBS.

Mechanism of Action

Early research into the pharmacological effects of this compound identified its primary mechanism of action as a direct-acting smooth muscle relaxant. Unlike anticholinergic agents, this compound's spasmolytic effect is not dependent on autonomic nervous system blockade, but rather on its ability to modulate ion channel activity within the smooth muscle cells of the gut.

Calcium Channel Blockade

The contraction of intestinal smooth muscle is a process highly dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. Early preclinical studies demonstrated that this compound inhibits this influx of calcium, thereby reducing the excitability and contractility of the smooth muscle cells. This leads to a reduction in the frequency and amplitude of muscle spasms, which are a primary source of pain and discomfort in IBS.

cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion This compound This compound This compound->Ca_channel Blocks Contraction Muscle Contraction Ca_ion->Contraction Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_channel Influx cluster_neuron Enteric Neuron cluster_synapse Synaptic Cleft Receptor_5HT1A 5-HT1A Receptor Hypersensitivity Visceral Hypersensitivity Receptor_5HT1A->Hypersensitivity This compound This compound This compound->Receptor_5HT1A Antagonizes Serotonin 5-HT Serotonin->Receptor_5HT1A Binds

Alverine: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine is a synthetic papaverine derivative that functions as a smooth muscle relaxant.[1] It is primarily used in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS), and to alleviate menstrual pain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanisms of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a tertiary amine characterized by the presence of one ethyl group and two 3-phenylpropyl groups attached to a central nitrogen atom.[3] It is often formulated as a citrate salt, this compound citrate, to improve its stability and solubility.[4][5]

Table 1: Chemical Identifiers of this compound and this compound Citrate

IdentifierThis compoundThis compound Citrate
IUPAC Name N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine[3][6]N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid[4]
CAS Number 150-59-4[3][6]5560-59-8[7][8]
Molecular Formula C₂₀H₂₇N[3][6]C₂₆H₃₅NO₇[4][7]
Molecular Weight 281.44 g/mol [6]473.56 g/mol [7]

Table 2: Physicochemical Properties of this compound and this compound Citrate

PropertyThis compoundThis compound Citrate
Melting Point < 25 °C100-102 °C
Boiling Point 165-168 °C at 0.3 mmHgNot available
Solubility Very slightly soluble in ether.Freely soluble in water. Slightly soluble in chloroform and sparingly soluble in alcohol.
pKa (Strongest Basic) 10.44Not available
logP 5.73Not available

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting smooth muscle cells in the gastrointestinal tract and uterus. Its actions involve the modulation of calcium channels and antagonism of serotonin receptors.

Regulation of Calcium Channels

This compound directly impacts intracellular calcium ion (Ca²⁺) homeostasis, a critical factor in smooth muscle contraction. It can inhibit the influx of excessive calcium ions into intestinal smooth muscle cells, thereby reducing contractility and alleviating spasms.[1] This is achieved, in part, through the inhibition of L-type calcium channel inactivation, which paradoxically can also lead to an increase in the frequency and amplitude of spontaneous action potentials and associated contractions in some smooth muscle types.[7][8] Furthermore, this compound may also decrease the sensitivity of contractile proteins to calcium, contributing to its overall spasmolytic effect.[7][8]

5-HT1A Receptor Antagonism

This compound acts as a potent and selective antagonist of the 5-HT1A receptor, with an IC50 of 101 nM.[6] Serotonin (5-HT) is a key neurotransmitter in the gut, and its interaction with 5-HT1A receptors is implicated in visceral hypersensitivity, a hallmark of IBS. By blocking these receptors, this compound reduces rectal hypersensitivity and the associated pain perception.[9]

The signaling pathway following 5-HT1A receptor activation typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. As an antagonist, this compound prevents this cascade, thereby modulating downstream signaling events that contribute to pain and discomfort.

Signaling Pathway Diagrams

Caption: Dual mechanism of this compound on smooth muscle cells.

Experimental Protocols

Synthesis of this compound Citrate

The following protocol describes a common method for the synthesis of this compound citrate, starting from 3-phenyl-1-propanol.[3][10]

Step 1: Bromination of 3-phenyl-1-propanol

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenyl-1-propanol.

  • Slowly add phosphorus tribromide dropwise while cooling the flask in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it onto ice water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-3-phenylpropane.

Step 2: Synthesis of N-ethyl-3-phenylpropan-1-amine

  • In a sealed reaction vessel, combine 1-bromo-3-phenylpropane with an excess of ethylamine in ethanol.

  • Heat the mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and make it alkaline with sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-ethyl-3-phenylpropan-1-amine.

Step 3: Synthesis of this compound (N,N-bis(3-phenylpropyl)ethylamine)

  • In a suitable solvent such as acetonitrile, dissolve N-ethyl-3-phenylpropan-1-amine and 1-bromo-3-phenylpropane.

  • Add a base, such as potassium carbonate, and a phase-transfer catalyst, like tetrabutylammonium bromide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound base by column chromatography on silica gel.

Step 4: Formation of this compound Citrate

  • Dissolve the purified this compound base in a suitable solvent, such as ethanol or acetone.

  • In a separate flask, dissolve an equimolar amount of citric acid in the same solvent.

  • Slowly add the citric acid solution to the this compound solution with stirring.

  • A white precipitate of this compound citrate will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound citrate.

Synthesis_Workflow Synthesis Workflow for this compound Citrate Start 3-Phenyl-1-propanol Step1 Bromination (PBr₃) Start->Step1 Intermediate1 1-Bromo-3-phenylpropane Step1->Intermediate1 Step2 Amination (Ethylamine) Intermediate1->Step2 Intermediate2 N-ethyl-3-phenylpropan-1-amine Step2->Intermediate2 Step3 Alkylation (1-Bromo-3-phenylpropane, Base) Intermediate2->Step3 Intermediate3 This compound (base) Step3->Intermediate3 Step4 Salt Formation (Citric Acid) Intermediate3->Step4 End This compound Citrate Step4->End

Caption: Key steps in the synthesis of this compound Citrate.

Analytical Methods

This method is suitable for determining the purity of this compound citrate and detecting related substances.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.7 with phosphoric acid) in a 60:40 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 219 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound citrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

This method is highly sensitive and selective for the quantification of this compound and its metabolites in plasma.

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Monitor the transition of the parent ion to a specific product ion.

    • Internal Standard (e.g., a deuterated analog): Monitor a specific transition.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with an internal standard).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the samples by interpolation.

Analytical_Workflow Analytical Workflow for this compound cluster_hplc HPLC Purity Analysis cluster_lcms LC-MS/MS Quantification Sample_HPLC This compound Citrate Sample Dissolution Dissolve in Mobile Phase Sample_HPLC->Dissolution Injection Inject into HPLC System Dissolution->Injection Detection_UV UV Detection (219 nm) Injection->Detection_UV Data_Analysis_HPLC Purity Calculation Detection_UV->Data_Analysis_HPLC Sample_LCMS Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction Sample_LCMS->SPE Elution Elution & Reconstitution SPE->Elution Injection_LCMS Inject into LC-MS/MS System Elution->Injection_LCMS Detection_MS MRM Detection Injection_LCMS->Detection_MS Data_Analysis_LCMS Quantification Detection_MS->Data_Analysis_LCMS

Caption: Workflow for HPLC and LC-MS/MS analysis of this compound.

Conclusion

This compound remains a clinically relevant compound for the treatment of functional gastrointestinal disorders. Its dual mechanism of action, involving both the modulation of calcium channels and antagonism of 5-HT1A receptors, provides a solid foundation for its therapeutic efficacy. The synthetic and analytical protocols detailed in this guide offer a framework for researchers and drug development professionals to further investigate and optimize the therapeutic potential of this compound and its derivatives. Continued research into its complex signaling pathways may unveil additional therapeutic applications.

References

Alverine's Anti-Inflammatory Potential: A Technical Guide on the Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine is a well-established smooth muscle relaxant, primarily prescribed for functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) to alleviate symptoms like abdominal pain and cramping.[1][2][3] Its mechanism of action has traditionally been attributed to its direct effect on gut muscles and its role as a 5-HT1A antagonist, which reduces rectal hypersensitivity.[1] However, emerging research has illuminated a novel and significant aspect of this compound's pharmacology: its potential anti-inflammatory effects. This guide provides an in-depth technical overview of the core mechanisms underlying this compound's anti-inflammatory properties, with a focus on its molecular targets and signaling pathways.

Core Anti-Inflammatory Mechanism: Targeting the Src/NF-κB Pathway

Recent studies have identified the non-receptor protein tyrosine kinase, Src, as a direct molecular target of this compound in the context of inflammation.[4][5][6] Src kinase is a pivotal player in innate immunity, involved in the activation of immune cells and the production of inflammatory cytokines.[4] this compound exerts its anti-inflammatory effects by inhibiting Src, which in turn suppresses the downstream nuclear factor-κB (NF-κB) signaling pathway.[4][5] The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes.

The proposed inhibitory pathway is as follows: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the recruitment of adaptor proteins like MyD88 and TRIF. This initiates a signaling cascade that, under normal inflammatory conditions, involves the activation of Src. Src kinase then contributes to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Once IκBα is degraded, the NF-κB subunits (p65 and p50) are free to translocate to the nucleus, where they bind to DNA and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). This compound directly binds to and inhibits Src, thereby preventing the phosphorylation of IκBα and blocking the nuclear translocation of NF-κB, ultimately leading to a reduction in the expression of these key inflammatory mediators.[4]

Alverine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88_TRIF MyD88 / TRIF TLR4->MyD88_TRIF Activates Src Src Kinase MyD88_TRIF->Src IKK IKK Complex Src->IKK Activates This compound This compound This compound->Src Inhibits p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IκBα IκBα_NFκB IκBα p65 p50 IκBα_NFκB->p_IκBα NFκB p65 p50 p_IκBα->NFκB Degrades, releasing NF-κB NFκB_nuc p65 p50 NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflammatory_Genes Induces Transcription

Caption: this compound's inhibition of the Src-mediated NF-κB signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in both in-vitro and in-vivo models. The following tables summarize the key findings from studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and an HCl/EtOH-induced gastritis mouse model.[4]

Table 1: In-Vitro Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MarkerThis compound Concentration (µM)% Inhibition (approx.)
Nitric Oxide (NO)200> 60%
iNOS mRNA200~ 90%
COX-2 mRNA200~ 90%
TNF-α mRNA200~ 90%

Data extracted from Lee et al., 2020.[4]

Table 2: In-Vivo Effects of this compound in HCl/EtOH-Induced Gastritis Mouse Model

Inflammatory MarkerThis compound Dosage (mg/kg)Effect
Gastric Ulcerative Lesions100 - 200Ameliorated in a dose-dependent manner
iNOS mRNA (stomach tissue)200Significantly suppressed
TNF-α mRNA (stomach tissue)200Significantly suppressed
Phosphorylated IκBα100 - 200Suppressed
Phosphorylated p50100 - 200Suppressed

Data extracted from Lee et al., 2020.[4][6]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate this compound's anti-inflammatory effects, based on the work by Lee et al. (2020).[4]

1. Cell Culture and Stimulation:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Inflammatory Stimulation: Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) or 50 µg/mL of polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Methodology: After stimulation, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm. A standard curve was generated using sodium nitrite.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To quantify the mRNA expression levels of inflammatory genes (iNOS, COX-2, TNF-α).

  • Methodology: Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using specific primers for the target genes and a SYBR Green master mix. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

4. Western Blot Analysis:

  • Objective: To detect the protein levels and phosphorylation status of key signaling molecules (p65, p50, AKT, IκBα, Src).

  • Methodology: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm the direct binding of this compound to its target protein, Src.

  • Principle: The thermal stability of a protein changes upon ligand binding.

  • Methodology: Cell lysates were treated with either this compound or a vehicle control. The samples were then heated to various temperatures, followed by centrifugation to separate soluble and aggregated proteins. The amount of soluble Src remaining at each temperature was determined by western blotting. A shift in the melting curve of Src in the presence of this compound indicates direct binding.

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_mechanism Mechanism of Action cluster_invivo In-Vivo Validation c1 RAW264.7 Macrophage Culture c2 This compound Pre-treatment + LPS Stimulation c1->c2 c3 Measure Inflammatory Markers (NO, iNOS, COX-2, TNF-α) c2->c3 m1 Analyze NF-κB Pathway Proteins (Western Blot) c3->m1 Demonstrates Inhibition m2 Identify Direct Target (CETSA) m1->m2 v1 HCl/EtOH-Induced Gastritis Mouse Model m2->v1 Validates Target In-Vivo v2 Administer this compound v1->v2 v3 Assess Gastric Lesions & Inflammatory Markers v2->v3

Caption: High-level workflow for investigating this compound's anti-inflammatory effects.

6. In-Vivo Gastritis Model:

  • Animal Model: Male ICR mice.

  • Induction of Gastritis: Acute gastritis was induced by oral administration of a solution of 60% ethanol in 150 mM HCl.

  • Treatment: this compound (100 or 200 mg/kg) or a control vehicle was administered orally 1 hour before the induction of gastritis.

  • Analysis: After sacrifice, stomachs were examined for gross lesions. Stomach tissues were collected for qRT-PCR and western blot analysis to measure the expression and phosphorylation of inflammatory mediators.

Conclusion

The evidence strongly suggests that this compound, in addition to its established role as a smooth muscle relaxant, possesses significant anti-inflammatory properties. The core mechanism of this action is the direct inhibition of Src kinase, leading to the suppression of the pro-inflammatory NF-κB signaling pathway. These findings open new avenues for the therapeutic application of this compound, potentially expanding its utility beyond symptomatic relief in gastrointestinal disorders to the management of conditions with an underlying inflammatory component. Further research and clinical trials are warranted to fully explore the clinical implications of these anti-inflammatory functions.[4][5]

References

Methodological & Application

Alverine In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Alverine citrate is a smooth muscle relaxant utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are attributed to a multifactorial mechanism of action that includes the modulation of ion channels and receptor activity, leading to the alleviation of symptoms like abdominal pain and cramping.[3][4] This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds. The protocols outlined herein describe methods to investigate this compound's effects on 5-HT1A receptor binding, L-type calcium channels, and smooth muscle contractility.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro pharmacological activity based on available literature.

Assay TypeTargetSpecies/TissueParameterValueReference
Radioligand Binding Assay5-HT1A ReceptorNot SpecifiedIC50101 nM[1][2][5][6]
L-type Calcium Channel AssayL-type Ca2+ ChannelsGuinea-pig urinary bladder-Data not available[7]
Smooth Muscle Contraction AssaySmooth MuscleGuinea-pig urinary bladder-Data not available[7]
Phosphodiesterase AssayPhosphodiesterasesNot Specified-No significant inhibition reported-

Experimental Protocols

5-HT1A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific determinant: 10 µM Serotonin

  • This compound citrate

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration equal to its Kd), and 100 µL of membrane preparation (50-100 µg of protein).

    • Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound citrate, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Assay Protocol cell_culture 5-HT1A Expressing Cells homogenization Homogenization cell_culture->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Resuspend in Assay Buffer centrifugation2->resuspension assay_setup Assay Setup (Total, Non-specific, Competitive Binding) resuspension->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50, Ki) counting->data_analysis

Workflow for 5-HT1A Receptor Radioligand Binding Assay.
L-type Calcium Channel Activity Assay (Whole-Cell Patch Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium channel currents in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells (e.g., from guinea-pig urinary bladder)

  • External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)

  • This compound citrate stock solution

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (2-5 MΩ)

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from the desired tissue using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Form a gigaohm seal between the patch pipette and a single smooth muscle cell. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.

  • Drug Application: After establishing a stable baseline current, perfuse the recording chamber with the external solution containing various concentrations of this compound citrate.

  • Data Acquisition and Analysis: Record the peak inward current before, during, and after the application of this compound. Plot the percentage of current inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G cluster_setup Experimental Setup cluster_recording Recording Protocol cell_prep Isolate Smooth Muscle Cells recording_chamber Place Cells in Recording Chamber cell_prep->recording_chamber pipette_prep Prepare Patch Pipette giga_seal Form Gigaohm Seal pipette_prep->giga_seal recording_chamber->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp drug_app Apply this compound voltage_clamp->drug_app data_acq Record and Analyze Data drug_app->data_acq

Workflow for Whole-Cell Patch Clamp Assay.
Isolated Smooth Muscle Strip Contraction Assay

This protocol is used to assess the relaxant effect of this compound on pre-contracted isolated smooth muscle strips.

Materials:

  • Smooth muscle tissue (e.g., guinea-pig ileum or bladder)

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose

  • Contractile agent (e.g., Carbachol or high K+ solution)

  • This compound citrate stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips (e.g., 2 mm wide and 10 mm long) from the desired tissue and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Contraction Induction: Induce a sustained contraction by adding a contractile agent (e.g., 1 µM Carbachol or 80 mM KCl) to the organ bath.

  • This compound Application: Once the contraction has stabilized, add cumulative concentrations of this compound citrate to the bath at regular intervals.

  • Data Acquisition and Analysis: Record the isometric tension continuously. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

G tissue_prep Dissect Smooth Muscle Strips mounting Mount in Organ Bath tissue_prep->mounting equilibration Equilibrate under Tension mounting->equilibration contraction Induce Contraction (e.g., Carbachol) equilibration->contraction alverine_app Cumulative Addition of this compound contraction->alverine_app data_acq Record and Analyze Relaxation alverine_app->data_acq

Workflow for Isolated Smooth Muscle Contraction Assay.

Signaling Pathways

The primary mechanisms of action of this compound investigated in these protocols involve its interaction with cell surface receptors and ion channels, ultimately leading to smooth muscle relaxation.

G cluster_this compound This compound cluster_pathways Cellular Targets & Effects This compound This compound ht1a 5-HT1A Receptor This compound->ht1a Antagonism ltcc L-type Ca2+ Channel This compound->ltcc Blockade ca_influx Decreased Ca2+ Influx ht1a->ca_influx ltcc->ca_influx relaxation Smooth Muscle Relaxation ca_influx->relaxation

Simplified Signaling Pathway of this compound.

References

Application Notes and Protocols for Studying Alverine's Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal models for evaluating the efficacy of Alverine, a smooth muscle relaxant used in the treatment of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and dysmenorrhea. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the study of this compound's pharmacological effects.

Animal Models for Visceral Hypersensitivity (Irritable Bowel Syndrome)

Visceral hypersensitivity, a key feature of IBS, can be modeled in rodents to assess the antinociceptive properties of compounds like this compound. The rat model of rectal distension-induced abdominal contractions is a widely used and validated method.

Rat Model of Rectal Distension-Induced Visceral Hypersensitivity

This model evaluates the visceral analgesic effect of this compound by measuring the animal's response to a painful stimulus in the colon.

Experimental Protocol:

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

Materials:

  • This compound citrate.

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Rectal distension balloon catheter (e.g., 6 Fr Fogarty catheter).

  • Pressure transducer and pump for balloon inflation.

  • Abdominal withdrawal reflex (AWR) scoring system or electromyography (EMG) recording equipment.

Procedure:

  • Animal Acclimatization: House rats individually for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer this compound citrate (e.g., 10 or 20 mg/kg, intraperitoneally) or vehicle to the rats.

  • Balloon Insertion: After a predetermined pretreatment time (e.g., 30-60 minutes), gently insert the lubricated balloon catheter into the descending colon via the anus, with the tip of the balloon positioned approximately 2 cm from the anus. Secure the catheter to the tail with tape.

  • Adaptation Period: Allow the animals to adapt to the presence of the catheter for a period of 15-30 minutes in a small, transparent enclosure.

  • Colorectal Distension (CRD): Induce visceral pain by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or randomized sequence. Each distension should last for a fixed duration (e.g., 20-30 seconds) with a rest period between each stimulus.

  • Assessment of Visceral Pain:

    • Abdominal Withdrawal Reflex (AWR) Score: Visually assess and score the behavioral response of the rat to CRD on a scale of 0 to 4, where 0 represents no response and 4 represents strong abdominal contraction and lifting of the pelvis.

    • Electromyography (EMG): For a more quantitative measure, record the electrical activity of the external oblique abdominal muscles using implanted electrodes. The increase in EMG activity during distension is a measure of the visceral pain response.

  • Data Analysis: Compare the AWR scores or EMG responses between the this compound-treated and vehicle-treated groups to determine the analgesic effect of this compound.

Quantitative Data Summary:

Animal ModelDrug/CompoundDose/ConcentrationKey FindingsReference
Rat Rectal DistensionThis compound citrate20 mg/kg (i.p.)Suppressed the effect of 5-HTP-induced rectal hypersensitivity.[1]
Rat Rectal DistensionWAY 100635 (5-HT1A antagonist)1 mg/kg (i.p.)Blocked the nociceptive effect of 8-OH-DPAT and 5-HTP.[1]

Experimental Workflow for Visceral Hypersensitivity Model:

G cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_admin Drug Administration acclimatization->drug_admin drug_prep This compound/Vehicle Preparation drug_prep->drug_admin balloon_insertion Balloon Catheter Insertion drug_admin->balloon_insertion adaptation Adaptation Period balloon_insertion->adaptation crd Colorectal Distension adaptation->crd awr AWR Scoring crd->awr emg EMG Recording crd->emg data_analysis Statistical Analysis awr->data_analysis emg->data_analysis G cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment cluster_analysis Data Analysis estrus_sync Estrous Cycle Synchronization (Estradiol) drug_admin This compound/Vehicle Administration estrus_sync->drug_admin drug_prep This compound/Vehicle Preparation drug_prep->drug_admin oxytocin_injection Oxytocin Injection drug_admin->oxytocin_injection writhing_observation Observation of Writhing Behavior oxytocin_injection->writhing_observation data_analysis Statistical Analysis of Writhing Count writhing_observation->data_analysis G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Activates This compound This compound This compound->receptor Blocks atp ATP atp->ac pka PKA camp->pka Activates cellular_response Decreased Cellular Response pka->cellular_response Leads to G cluster_membrane Cell Membrane cluster_intracellular Intracellular l_type_ca L-type Ca2+ Channel ca_influx Ca2+ Influx l_type_ca->ca_influx ca_calmodulin Ca2+-Calmodulin Complex ca_influx->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates p_mlc Phosphorylated MLC mlck->p_mlc Phosphorylates mlc Myosin Light Chain (MLC) mlc->mlck contraction Contraction p_mlc->contraction mlcp Myosin Light Chain Phosphatase (MLCP) p_mlc->mlcp rhoa RhoA rock Rho Kinase (ROCK) rhoa->rock Activates rock->mlcp Inhibits mlcp->p_mlc Dephosphorylates relaxation Relaxation mlcp->relaxation This compound This compound This compound->l_type_ca Inhibits Inactivation This compound->rock Inhibits

References

Application Notes and Protocols for Utilizing Alverine in Smooth Muscle Contraction Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alverine citrate is a smooth muscle relaxant utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[1][2][3][4] Its primary therapeutic action is the alleviation of smooth muscle spasms in the gut.[1][5] Mechanistically, this compound exhibits a complex and paradoxical effect on smooth muscle contractility. It has been observed to enhance the frequency and amplitude of spontaneous contractions while simultaneously suppressing contractions evoked by various stimuli.[6][7] This dual action is attributed to its influence on multiple signaling pathways, primarily involving L-type calcium channels and the Rho kinase pathway.[6][7][8]

These application notes provide detailed protocols for studying the effects of this compound on smooth muscle contraction using isolated tissue preparations in an organ bath setup. The described methodologies are based on established experimental findings and are intended to guide researchers in investigating the pharmacological properties of this compound and similar compounds.

Mechanism of Action

This compound's effects on smooth muscle are multifaceted:

  • L-type Ca2+ Channel Modulation: this compound is thought to inhibit the inactivation of L-type Ca2+ channels.[6][7] This leads to an increased influx of Ca2+ during action potentials, which can enhance the frequency and amplitude of spontaneous contractions.[6][7][8]

  • Inhibition of Calcium-Sensitization: this compound appears to reduce the sensitivity of the contractile apparatus to Ca2+.[6][7] This effect is similar to that of Rho kinase inhibitors like Y-27632 and is believed to be the primary mechanism for its suppression of evoked contractions (e.g., those induced by high potassium or acetylcholine).[6][7]

  • 5-HT1A Receptor Antagonism: this compound also acts as a selective antagonist at 5-HT1A receptors, which may contribute to its visceral antinociceptive effects.[4][9][10][11]

Experimental Protocols

Protocol 1: Preparation of Isolated Smooth Muscle Strips

This protocol describes the dissection and preparation of smooth muscle strips from various tissues for use in an organ bath.

Materials:

  • Animal model (e.g., guinea pig, rat)

  • Dissection instruments (scissors, forceps)

  • Binocular microscope

  • Sylgard-coated dish

  • Physiological Salt Solution (PSS), pre-warmed to 37°C and aerated with 95% O2 / 5% CO2. (See recipe in Table 2)

  • Fine silk ligatures

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Dissect the desired organ (e.g., urinary bladder, taenia of the caecum, portal vein, colon) and place it in a Sylgard-coated dish containing cold, aerated PSS.[6][12][13][14]

  • Under a binocular microscope, carefully remove any adhering fat and connective tissue. For tissues like the colon, the mucosa and submucosa can be removed by sharp peeling.[13][14]

  • Dissect smooth muscle strips of approximately 10 mm x 1 mm x 1 mm, following the direction of the muscle bundles.[6]

  • Tie a fine silk ligature to each end of the muscle strip.[6]

Protocol 2: Isometric Tension Recording in an Organ Bath

This protocol outlines the procedure for mounting the prepared smooth muscle strips in an organ bath and recording isometric contractions.

Materials:

  • Organ bath system (e.g., 0.2 ml or larger) with platinum ring electrodes[6][15]

  • Isometric force transducer

  • Data acquisition system[16]

  • Physiological Salt Solution (PSS), warmed to 37°C and aerated with 95% O2 / 5% CO2

  • This compound citrate stock solution

  • Contractile agonists (e.g., Carbachol, high K+ solution)

  • Other relevant pharmacological agents (e.g., Y-27632, Charybdotoxin)

Procedure:

  • Fill the organ bath chambers with warmed, aerated PSS.[6][16]

  • Mount the muscle strip between the holder and the isometric force transducer within the organ bath.[6]

  • Apply an initial tension to the tissue (e.g., 1 g) and allow it to equilibrate for at least 60-120 minutes, or until a stable baseline is achieved. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.[12][13][14]

  • Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 40-80 mM KCl).[6][12]

  • Wash the tissue to return to baseline.

  • To study spontaneous contractions:

    • Record the baseline spontaneous activity.

    • Add this compound citrate at the desired concentration (e.g., 10 µM) to the bath and record the changes in frequency and amplitude of spontaneous contractions.[6]

  • To study evoked contractions:

    • Induce a contraction with a contractile agonist (e.g., 10 µM Carbachol or 40 mM high K+ solution).[6][7]

    • Once a stable contraction is achieved, wash the tissue.

    • Incubate the tissue with this compound citrate for a predetermined period.

    • Re-introduce the contractile agonist and record the contractile response in the presence of this compound.

Data Presentation

Table 1: Effects of this compound on Spontaneous and Evoked Smooth Muscle Contractions
ParameterControlThis compound (10 µM)Reference
Spontaneous Activity
Frequency of Ca2+ transients (min⁻¹)11.3 ± 3.618.1 ± 3.3[6]
Amplitude of Ca2+ transients (R₃₄₀/₃₈₀)0.13 ± 0.040.16 ± 0.04[6]
Evoked Contractions
High K+ (40 mM) induced contractionSuppressed[6][7]
Acetylcholine (10 µM) induced contractionSuppressed[6][7]
Table 2: Composition of Physiological Salt Solution (PSS)
ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Visualizations

Signaling Pathways

Alverine_Mechanism cluster_spontaneous Spontaneous Contraction cluster_evoked Evoked Contraction Spontaneous Depolarization Spontaneous Depolarization L-type Ca2+ Channel Activation L-type Ca2+ Channel Activation Spontaneous Depolarization->L-type Ca2+ Channel Activation Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel Activation->Ca2+ Influx Increased Contraction Contraction Ca2+ Influx->Contraction Agonist (ACh, High K+) Agonist (ACh, High K+) Receptor/Channel Activation Receptor/Channel Activation Agonist (ACh, High K+)->Receptor/Channel Activation G-protein/Depolarization G-protein/Depolarization Receptor/Channel Activation->G-protein/Depolarization IP3 / Ca2+ Influx IP3 / Ca2+ Influx G-protein/Depolarization->IP3 / Ca2+ Influx RhoA Activation RhoA Activation G-protein/Depolarization->RhoA Activation Ca2+ Release Ca2+ Release IP3 / Ca2+ Influx->Ca2+ Release Ca2+ Release->Contraction Rho Kinase Activation Rho Kinase Activation RhoA Activation->Rho Kinase Activation MLCP Inhibition MLCP Inhibition Rho Kinase Activation->MLCP Inhibition Ca2+ Sensitization MLCP Inhibition->Contraction This compound This compound This compound->L-type Ca2+ Channel Activation Inhibits Inactivation This compound->Rho Kinase Activation Inhibits

Caption: this compound's dual mechanism on smooth muscle contraction.

Experimental Workflow

Experimental_Workflow cluster_spontaneous Spontaneous Contraction Protocol cluster_evoked Evoked Contraction Protocol A Tissue Dissection & Strip Preparation B Mounting in Organ Bath A->B C Equilibration (60-120 min) B->C D Viability Test (High K+) C->D E Wash to Baseline D->E F Record Spontaneous Activity E->F I Induce Evoked Contraction (Agonist) E->I G Add this compound F->G H Record Post-Alverine Spontaneous Activity G->H J Wash to Baseline I->J K Incubate with this compound J->K L Induce Evoked Contraction in presence of this compound K->L

Caption: Workflow for this compound smooth muscle experiments.

References

Application Notes and Protocols for Alverine Citrate in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a smooth muscle relaxant that has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome (IBS) and dysmenorrhea.[1] In the laboratory setting, this compound citrate serves as a valuable tool for studying smooth muscle physiology, nociception, anxiety-like behaviors, and inflammatory signaling pathways. Its multifaceted mechanism of action, which includes the modulation of calcium channels, serotonin receptors, and NF-κB signaling, makes it a compound of significant interest for drug discovery and development.[2][3]

These application notes provide a comprehensive overview of this compound citrate dosages for in vitro and in vivo research, detailed protocols for key experiments, and visual representations of its known signaling pathways to facilitate further investigation into its pharmacological properties.

Data Presentation: this compound Citrate Dosage

The following tables summarize the quantitative data on this compound citrate dosages used in various laboratory research applications.

In Vitro Dosage Data
ApplicationCell/Tissue TypeConcentrationObserved EffectReference
Smooth Muscle ContractilityGuinea-pig detrusor smooth muscle10 µMIncreased frequency and amplitude of spontaneous contractions; suppressed evoked contractions.[1][4][5][6][1][4][5][6]
Anti-inflammatory ActivityMurine macrophage cell line (RAW264.7)200 µMDecreased phosphorylation of IκBα.[7]
Myogenic DifferentiationMurine myoblast cell line (C2C12)Not specifiedIncreased myotube diameter and inhibited atrophy signals.[8][9][8][9]
In Vivo Dosage Data
ApplicationAnimal ModelDosageRoute of AdministrationObserved EffectReference
Anxiolytic-like EffectsMice5-20 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in anxiolytic-like behaviors.[10][11][10][11]
Anti-inflammatory Effects (Gastritis)Mice100 and 200 mg/kgNot specifiedAmeliorated HCl/EtOH-stimulated gastric ulcers.[8]
Muscle AtrophyAged and hindlimb-disused miceNot specifiedImproved muscle mass and physical performance.[8][9][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound citrate and a typical experimental workflow for its evaluation.

This compound Citrate's Dual Effect on Smooth Muscle Contraction

cluster_spontaneous Spontaneous Contraction cluster_evoked Evoked Contraction Alverine1 This compound Citrate L_type_Ca_channel L-type Ca2+ Channel Inactivation Alverine1->L_type_Ca_channel Inhibits Ca_influx Increased Ca2+ Influx L_type_Ca_channel->Ca_influx Leads to Contraction1 Enhanced Spontaneous Contraction Ca_influx->Contraction1 Alverine2 This compound Citrate Ca_sensitivity Ca2+ Sensitivity of Contractile Proteins Alverine2->Ca_sensitivity Inhibits Contraction2 Suppressed Evoked Contraction Ca_sensitivity->Contraction2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88_TRIF MyD88/TRIF TLR4->MyD88_TRIF Src Src MyD88_TRIF->Src IKK IKK Complex Src->IKK This compound This compound Citrate This compound->Src Inhibits IkBa p-IκBα IKK->IkBa NFkB p-p65/p-p50 (NF-κB) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_genes Inflammatory Gene Expression (iNOS, TNF-α) Nucleus->Inflammatory_genes Animal_Acclimation Animal Acclimation Drug_Administration This compound Citrate Administration (5-20 mg/kg, i.p.) Animal_Acclimation->Drug_Administration Behavioral_Tests Behavioral Testing (EPM, L/D, Hole-Board, Marble Burying) Drug_Administration->Behavioral_Tests Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis

References

Application Note: Quantification of Alverine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note describes a robust and sensitive method for the quantification of Alverine and its active metabolite, para-hydroxy this compound (PHA), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

This compound is a spasmolytic agent used for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. After oral administration, this compound is rapidly metabolized to its primary active metabolite, para-hydroxy this compound (PHA).[1] Accurate and reliable quantification of both this compound and PHA in plasma is crucial for pharmacokinetic and bioequivalence assessments. This LC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of these compounds at low concentrations typically found in clinical samples.

Experimental

Materials and Reagents
  • Analytes: this compound and para-hydroxy this compound reference standards.

  • Internal Standard (IS): this compound-d5 is recommended for optimal accuracy and precision.[1] Alternatively, other compounds like mebeverine or imipramine have been used.[2][3]

  • Solvents: HPLC or LC-MS grade acetonitrile and methanol.

  • Reagents: Ammonium formate and formic acid.

  • Solid Phase Extraction (SPE) Cartridges: Phenomenex Strata-X or equivalent.

  • Human Plasma: K2-EDTA or heparinized plasma.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to extract this compound, PHA, and the IS from human plasma.

  • Pre-treatment: Thaw plasma samples at room temperature. Spike 150-500 µL of plasma with the internal standard solution.

  • Loading: Load the pre-treated plasma sample onto a conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with an appropriate aqueous solution to remove interferences.

  • Elution: Elute the analytes and IS with a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

  • Column: A reversed-phase C18 or C8 column is typically used for separation. Examples include Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or a Kromasil C8 column.[1][3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is commonly used.[1]

  • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]

Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of this compound, PHA, and the IS.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions for the analytes and IS are monitored.

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound282.391.0[1]
para-hydroxy this compound298.2107.0[1]
This compound-d5 (IS)287.391.0[1]
Imipramine (IS)281.086.0[2]
Mebeverine (IS)430.3135.1

Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range.

  • Sensitivity: The lower limit of quantification (LLOQ) should be determined.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits.

  • Recovery: The extraction recovery of the analytes and IS should be consistent and reproducible.

  • Matrix Effect: The effect of plasma components on the ionization of the analytes should be evaluated.

  • Stability: The stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage) must be established.

Quantitative Data Summary

The following tables summarize the quantitative performance of published LC-MS/MS methods for this compound quantification in human plasma.

Table 2: Linearity and Sensitivity

Method ReferenceAnalyteLinearity Range (pg/mL)LLOQ (pg/mL)
Rathod et al. (2017)[1]This compound15.0 - 15,00015.0
PHA30.0 - 15,00030.0
Gavhane et al. (2011)[2]This compound60 - 10,00060
MHA60 - 10,00060
Gomes et al. (2009)[3][4]This compound100 - 10,000100
PHA100 - 10,000100

Table 3: Accuracy and Precision

Method ReferenceAnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Rathod et al. (2017)[1]This compound & PHA0.48 - 4.150.48 - 4.1594.00 - 96.00
Gavhane et al. (2011)[2]This compound< 9.18< 9.18> 104.66
MHA< 8.44< 8.44> 100.38
Gomes et al. (2009)[3][4]This compound< 6.3< 3.7-7.0 to -0.1 (intraday), -5.1 to -0.5 (interday)
PHA< 6.3< 3.2-8.1 to -1.7 (intraday), -8.6 to 0.4 (interday)

Table 4: Recovery and Stability

Method ReferenceAnalyteMean Recovery (%)Stability Highlights
Rathod et al. (2017)[1]This compound80.59Stable for 5 freeze-thaw cycles, 8h on benchtop, and 116 days at -70°C.
PHA81.26Stable for 5 freeze-thaw cycles, 8h on benchtop, and 116 days at -70°C.
Gomes et al. (2009)[3][4]This compound83.5Not explicitly detailed in the abstract.
PHA86.2Not explicitly detailed in the abstract.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with Internal Standard plasma->spike_is spe Solid Phase Extraction (SPE) spike_is->spe wash Wash SPE Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound and PHA calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Method Validation Parametersdot

// Relationships linearity -> accuracy; linearity -> precision; sensitivity -> linearity; selectivity -> accuracy; matrix_effect -> accuracy; matrix_effect -> precision; recovery -> accuracy; freeze_thaw -> accuracy; bench_top -> accuracy; long_term -> accuracy; }

References

Application Notes and Protocols for Alverine Clinical Trials in Functional Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a smooth muscle relaxant used for the symptomatic relief of functional gastrointestinal disorders (FGIDs), such as Irritable Bowel Syndrome (IBS).[1][2][3] Its primary mechanism of action involves a direct effect on the smooth muscle of the gut, causing it to relax and thereby preventing the painful muscle spasms associated with conditions like IBS and diverticular disease.[1][4] Additionally, this compound acts as a 5-HT1A receptor antagonist, which may contribute to reducing rectal hypersensitivity, a common feature in IBS.[1][5][6][7][8][9]

These application notes provide a comprehensive guide to the experimental design of clinical trials for this compound, focusing on study design, patient selection, efficacy endpoints, and safety monitoring. The provided protocols are intended to serve as a foundation for developing robust clinical studies to further evaluate the efficacy and safety of this compound in the management of FGIDs.

Pharmacokinetics and Dosing

This compound is rapidly absorbed from the gastrointestinal tract and is quickly metabolized to its primary active metabolite, para-hydroxythis compound (PHA).[10][11] The peak plasma concentration of the active metabolite is typically reached within 1 to 1.5 hours after oral administration.[10][11][12] The elimination half-life is approximately 0.8 hours for this compound and 5.7 hours for PHA.[10][11] this compound is available in 60 mg and 120 mg capsules, with a common adult dosage of 60-120 mg taken one to three times daily.[1]

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
AbsorptionRapidly absorbed from the GI tract[10][11]
Time to Peak Plasma (PHA)1 - 1.5 hours[10][11][12]
MetabolismRapidly converted to active and secondary metabolites[4][10][11][12]
Elimination Half-life (this compound)0.8 hours[10][11]
Elimination Half-life (PHA)5.7 hours[10][11]
ExcretionMainly via urine as metabolites[10][11]

Proposed Signaling Pathway of this compound

This compound's therapeutic effects are believed to be mediated through two primary pathways: direct smooth muscle relaxation and modulation of visceral sensitivity via 5-HT1A receptor antagonism. The diagram below illustrates this proposed mechanism of action.

Alverine_Signaling_Pathway cluster_0 Smooth Muscle Cell cluster_1 Enteric Neuron L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Mediates Muscle Contraction Muscle Contraction Ca2+ Influx->Muscle Contraction Triggers Reduced Muscle Spasm Reduced Muscle Spasm Alverine_Ca This compound Alverine_Ca->L-type Ca2+ Channel Inhibits 5-HT1A Receptor 5-HT1A Receptor Nociceptive Signaling Nociceptive Signaling 5-HT1A Receptor->Nociceptive Signaling Reduces Serotonin Serotonin Serotonin->5-HT1A Receptor Activates Reduced Visceral Hypersensitivity Reduced Visceral Hypersensitivity Alverine_5HT This compound Alverine_5HT->5-HT1A Receptor Antagonizes

Caption: Proposed signaling pathway of this compound.

Clinical Trial Design for this compound in IBS

A randomized, double-blind, placebo-controlled, parallel-group study is the recommended design for evaluating the efficacy and safety of this compound in patients with IBS.[13][14][15]

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound in reducing the severity of abdominal pain in patients with IBS compared to placebo.

  • Secondary Objectives:

    • To assess the effect of this compound on stool consistency and frequency.

    • To evaluate the impact of this compound on overall IBS symptom severity and quality of life.

    • To assess the safety and tolerability of this compound.

Patient Population

Patients should meet the Rome IV diagnostic criteria for IBS.[1][4][10][12][16] Specific inclusion and exclusion criteria are crucial for ensuring a homogenous study population.

Table 2: Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Age 18-65 yearsHistory of major gastrointestinal surgery
Diagnosis of IBS according to Rome IV criteriaPresence of alarm features (e.g., rectal bleeding, weight loss)[1][4]
Abdominal pain score of ≥ 3 on a 0-10 numeric rating scaleKnown hypersensitivity to this compound or its components
Willing and able to provide informed consentUse of other medications that may affect gastrointestinal motility
Pregnant or breastfeeding women
Efficacy Endpoints

The FDA recommends co-primary endpoints for IBS clinical trials, focusing on both abdominal pain and a key bowel symptom.[17][18]

Table 3: Primary and Secondary Efficacy Endpoints

EndpointMeasurement ToolAssessment Frequency
Primary
Change in worst abdominal pain intensity11-point (0-10) Numeric Rating Scale (NRS)[17][19]Daily
Secondary
Change in stool consistencyBristol Stool Form Scale (BSFS)[17]Daily
Change in stool frequencyPatient daily diaryDaily
Change in overall IBS symptom severityIBS Symptom Severity Scale (IBS-SSS)[13][20]Weekly
Change in quality of lifeIBS Quality of Life (IBS-QOL) instrument[13]Baseline and end of study
Patient's global assessment of relief5-point Likert scaleWeekly

Experimental Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study

This protocol outlines a 12-week treatment period to assess the efficacy and safety of this compound 120 mg three times daily versus placebo in patients with IBS.

Study Procedures
  • Screening Visit (Week -2):

    • Obtain informed consent.

    • Assess eligibility based on inclusion/exclusion criteria.

    • Collect baseline demographics and medical history.

    • Patients begin a 2-week run-in period to collect baseline symptom data via a daily electronic diary.

  • Randomization Visit (Week 0):

    • Eligible patients are randomized in a 1:1 ratio to receive either this compound 120 mg or a matching placebo.

    • Dispense study medication.

    • Reinforce instructions for completing the daily electronic diary.

  • Follow-up Visits (Weeks 4, 8, and 12):

    • Assess treatment compliance.

    • Record adverse events.

    • Review daily diary data.

    • Administer weekly questionnaires (IBS-SSS, global assessment).

  • End of Study Visit (Week 12):

    • Perform final efficacy and safety assessments.

    • Collect any remaining study medication.

    • Administer the IBS-QOL questionnaire.

Data Collection and Analysis

All patient-reported outcomes will be collected using a validated electronic diary system. The primary efficacy analysis will be an intent-to-treat (ITT) analysis of the change from baseline in the weekly average of the daily worst abdominal pain score at week 12.

Safety Monitoring

The safety of participants is paramount in any clinical trial.[21][22][23] A comprehensive safety monitoring plan should be in place.

Adverse Event Reporting

All adverse events (AEs) and serious adverse events (SAEs) must be recorded and reported in accordance with regulatory guidelines.[11][24][25][26][27]

  • Adverse Event (AE): Any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.[11]

  • Serious Adverse Event (SAE): Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[26]

Investigators must report all SAEs to the sponsor within 24 hours of becoming aware of the event.

Table 4: Common Adverse Events Associated with this compound

System Organ ClassAdverse Event
Nervous System DisordersHeadache, Dizziness[1][10]
Gastrointestinal DisordersNausea[1][10]
Hepatobiliary DisordersHepatitis, Jaundice (rare)[1]
Immune System DisordersAllergic reactions (rash, itching)[1][16]
Respiratory, Thoracic and Mediastinal DisordersDifficulty breathing, wheezing (in case of allergic reaction)[1]

Experimental Workflow

The following diagram outlines the key stages of the proposed this compound clinical trial.

Alverine_Clinical_Trial_Workflow Patient_Screening Patient Screening (Rome IV Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment 2-Week Run-in (Baseline Data Collection) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Treatment_this compound This compound 120 mg TID (12 Weeks) Randomization->Treatment_this compound Group A Treatment_Placebo Placebo TID (12 Weeks) Randomization->Treatment_Placebo Group B Follow_Up Follow-up Visits (Weeks 4, 8) Treatment_this compound->Follow_Up Treatment_Placebo->Follow_Up End_of_Study End of Study (Week 12) Follow_Up->End_of_Study Data_Analysis Data Analysis (Efficacy & Safety) End_of_Study->Data_Analysis

Caption: Workflow for a randomized controlled trial of this compound.

Logical Relationship of Study Phases

The successful execution of a clinical trial relies on a logical progression through distinct phases, each with specific objectives.

Study_Phases_Relationship Phase_I Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Phase_II Phase II (Dose-Ranging & Preliminary Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy & Safety in Target Population) Phase_II->Phase_III Phase_IV Phase IV (Post-Marketing Surveillance) Phase_III->Phase_IV

Caption: Logical progression of clinical trial phases.

References

Measuring Alverine's Impact on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between pharmaceutical compounds and ion channels is paramount. Alverine, a widely used antispasmodic agent, exerts its therapeutic effects through the modulation of various ion channels, primarily in smooth muscle cells. This document provides detailed application notes and experimental protocols for elucidating the effects of this compound on key ion channels, facilitating further research and drug discovery efforts.

Application Notes

This compound's primary mechanism of action involves the regulation of calcium influx into smooth muscle cells, which is a critical determinant of muscle contraction.[1][2] It also exhibits interactions with other signaling pathways, including serotonin receptors, which can indirectly influence ion channel activity.[1][3]

Key Ion Channels and Receptors Modulated by this compound:

  • L-type Voltage-Gated Calcium Channels (VGCCs): this compound is known to inhibit L-type calcium channels.[4][5][6] This blockade reduces the influx of calcium ions into smooth muscle cells, leading to muscle relaxation and its antispasmodic effect.[1] Paradoxically, under certain conditions, this compound has been observed to increase spontaneous contractions in smooth muscle, potentially by inhibiting the inactivation of L-type Ca2+ channels, thereby increasing Ca2+ influx during action potentials.[4][5]

  • Potassium Channels: While direct, extensive studies are limited, this compound's ability to increase the frequency of action potentials suggests a possible inhibitory action on certain potassium channels that contribute to membrane repolarization.[4] Further investigation into its effects on various potassium channel subtypes, such as ATP-sensitive potassium (KATP) channels and Ca2+-activated potassium (KCa) channels, is warranted.

  • Sodium Channels: The effect of this compound on voltage-gated sodium channels is not as well-characterized as its effect on calcium channels. However, some musculotropic agents are known to block sodium channels, suggesting a potential area for investigation.[2]

  • 5-HT1A Receptors: this compound acts as a selective antagonist at the 5-HT1A receptor subtype.[7][8][9] This interaction is linked to its visceral antinociceptive properties.[7][8] While not a direct effect on an ion channel, modulation of this G-protein coupled receptor can initiate intracellular signaling cascades that ultimately influence the activity of various ion channels.

The following sections provide detailed protocols for investigating these interactions using established electrophysiological and cell imaging techniques.

Experimental Protocols

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel function, allowing for high-fidelity recording of ionic currents.[10][11] The whole-cell configuration is most commonly used to study the effects of compounds like this compound on the total ionic current of a cell.[10][12]

Objective: To measure the effect of this compound on voltage-gated calcium, potassium, and sodium channels in isolated smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells expressing the channel of interest).

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents or smooth muscle cell isolation enzymes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound citrate stock solution

  • Specific ion channel blockers (e.g., Nifedipine for L-type Ca2+ channels, Tetraethylammonium (TEA) for K+ channels, Tetrodotoxin (TTX) for Na+ channels)

Procedure:

  • Cell Preparation:

    • For primary smooth muscle cells: Isolate cells from tissues (e.g., guinea pig urinary bladder, rabbit colon) using enzymatic digestion.

    • For cell lines: Culture cells to 60-80% confluency and passage as needed.

  • Solution Preparation:

    • Extracellular Solution (for Ca2+ currents): (in mM) 135 TEA-Cl, 10 BaCl2 (as charge carrier), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

    • Intracellular Solution (for Ca2+ currents): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.

    • Note: Specific ionic compositions should be adjusted to isolate the current of interest (e.g., use K+-based solutions for potassium currents).

  • Pipette Fabrication and Filling: Pull pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.

  • Recording:

    • Transfer cells to the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Voltage Protocol for VGCCs: From the holding potential, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

    • Record baseline currents in the absence of this compound.

    • Perfuse the chamber with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and repeat the voltage protocol at each concentration.

    • Use specific channel blockers to confirm the identity of the recorded currents.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) relationship plots.

    • Generate dose-response curves to determine the IC50 of this compound for the specific ion channel.

Quantitative Data Summary:

ParameterChannel TypeThis compound ConcentrationEffectReference
ContractionSmooth Muscle10 µMSuppressed high K+ (40 mM) or ACh (10 µM) induced contractions[4][5]
Action PotentialSmooth Muscle10 µMIncreased frequency and amplitude[4][5]
Receptor Affinity5-HT1A101 nM (IC50)Antagonist[13]

Note: Specific IC50 values for direct ion channel blockade by this compound are not extensively reported in the reviewed literature. The provided protocols are designed to enable researchers to determine these values.

Intracellular Calcium Imaging

Calcium imaging is a powerful technique to visualize changes in intracellular calcium concentration in real-time, providing insights into cellular responses to stimuli.[14][15]

Objective: To measure the effect of this compound on intracellular calcium transients evoked by depolarizing stimuli or receptor agonists.

Materials:

  • Fluorescence microscope with a sensitive camera

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound citrate stock solution

  • Depolarizing agent (e.g., high KCl solution) or receptor agonist (e.g., Acetylcholine)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips.

    • Wash cells with serum-free medium.

    • Incubate cells with a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 for 30-60 minutes at room temperature or 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • Acquire a baseline fluorescence signal.

    • Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) or a relevant agonist to induce calcium influx.

    • Record the change in fluorescence intensity over time.

  • This compound Application:

    • After recording the control response, perfuse the cells with a solution containing this compound for a few minutes.

    • Re-apply the stimulus in the presence of this compound and record the fluorescence response.

    • Wash out this compound and re-apply the stimulus to check for reversibility.

  • Data Analysis:

    • Measure the peak fluorescence intensity (or ratio for ratiometric dyes like Fura-2) before and after this compound application.

    • Quantify the inhibitory effect of this compound on the stimulus-induced calcium increase.

    • Generate dose-response curves to determine the IC50 of this compound's effect on calcium transients.

Smooth Muscle Contraction Assay

This functional assay directly measures the physiological effect of this compound on smooth muscle contractility.[16]

Objective: To assess the effect of this compound on spontaneous and evoked contractions of isolated smooth muscle strips.

Materials:

  • Organ bath system with force transducers

  • Dissection microscope and tools

  • Krebs-Henseleit solution

  • This compound citrate stock solution

  • Contractile agents (e.g., KCl, Acetylcholine, Serotonin)

Procedure:

  • Tissue Preparation:

    • Isolate smooth muscle strips (e.g., from guinea pig ileum or colon).

    • Mount the strips in the organ bath chambers filled with oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Recording Contractions:

    • Record spontaneous contractile activity.

    • Induce contractions with a contractile agent (e.g., 60 mM KCl or 10 µM Acetylcholine).

    • After washing and re-equilibration, add this compound to the bath at various concentrations and repeat the stimulation.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous contractions.

    • Measure the peak force of evoked contractions.

    • Calculate the percentage of inhibition of the evoked contraction by this compound.

    • Construct a dose-response curve to determine the IC50 for the inhibition of contraction.

Visualizations

Alverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VGCC L-type Ca2+ Channel This compound->VGCC Inhibits KChannel K+ Channel (Putative) This compound->KChannel Inhibits (Putative) HT1A 5-HT1A Receptor This compound->HT1A Antagonizes Ca_ion Ca2+ VGCC->Ca_ion Influx Relaxation Smooth Muscle Relaxation VGCC->Relaxation Leads to Repolarization Membrane Repolarization KChannel->Repolarization Mediates Signaling Intracellular Signaling HT1A->Signaling Modulates Contraction Smooth Muscle Contraction Ca_ion->Contraction Stimulates

Caption: this compound's multifaceted signaling pathway.

Patch_Clamp_Workflow A Cell Preparation (Smooth Muscle or Cell Line) B Pipette Fabrication & Filling A->B C Form Giga-ohm Seal B->C D Achieve Whole-Cell Configuration C->D E Apply Voltage Protocol (Baseline) D->E F Perfuse with this compound E->F G Apply Voltage Protocol (with this compound) F->G H Data Analysis (I-V Curve, IC50) G->H

Caption: Workflow for patch-clamp electrophysiology.

Calcium_Imaging_Workflow A Cell Plating & Dye Loading (e.g., Fluo-4 AM) B Acquire Baseline Fluorescence A->B C Stimulate Cells (e.g., High K+) B->C D Record Ca2+ Transient (Control) C->D E Apply this compound D->E F Stimulate Cells (in presence of this compound) E->F G Record Ca2+ Transient (Test) F->G H Data Analysis (% Inhibition, IC50) G->H

Caption: Workflow for intracellular calcium imaging.

References

Application Notes and Protocols for Assessing Alverine's Impact on Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols used to assess the efficacy of Alverine in mitigating visceral hypersensitivity, a key symptom in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).

Introduction

This compound citrate is a drug with a dual mechanism of action that makes it a candidate for treating visceral hypersensitivity. It functions as a selective 5-HT1A receptor antagonist, thereby reducing the visceral pronociceptive effect of serotonin[1][2]. Additionally, it exhibits spasmolytic properties by reducing the sensitivity of smooth muscle contractile proteins to calcium and inhibiting calcium influx into smooth muscle cells[3][4][5][6]. Preclinical studies have demonstrated its beneficial effects on both intestinal motility and sensitivity[1][3].

Experimental Models of Visceral Hypersensitivity

The assessment of this compound's impact on visceral hypersensitivity typically employs rodent models that mimic the clinical features of functional bowel disorders.

In Vivo Models

Commonly used in vivo models to induce visceral hypersensitivity in rodents (rats and mice) include:

  • Post-Inflammatory Models: These models use chemical irritants to induce a transient colonic inflammation, which then resolves, leaving behind a state of chronic visceral hypersensitivity.

    • Trinitrobenzene sulfonic acid (TNBS): Intracolonic administration of TNBS is a well-established method for inducing colitis and subsequent visceral hypersensitivity[7]. This model is valued for its reproducibility and translational relevance[7].

    • Acetic Acid: A milder chemical irritant that can also be used to induce a transient inflammatory response and visceral hypersensitivity.

  • Stress-Induced Models: These models utilize psychological or physical stressors to induce visceral hypersensitivity, reflecting the clinical observation that stress can exacerbate IBS symptoms.

    • Water Avoidance Stress (WAS): This is a psychological stressor where animals are placed on a small platform in a container of water, inducing an anxiety-like state and visceral hypersensitivity[7][8].

    • Restraint Stress: This involves physically restraining the animal for a period, which acts as a potent stressor leading to visceral hypersensitivity[7][8][9].

  • Neonatal Irritation Models: Early life stress or irritation can lead to the development of visceral hypersensitivity in adulthood.

    • Neonatal Colonic Irritation: Involves the administration of a mild irritant to the colon of neonatal rodents, resulting in long-lasting visceral hypersensitivity[10].

Assessment Protocols

The primary methods for assessing visceral sensitivity in animal models involve measuring the animal's response to a controlled mechanical stimulus, typically colorectal distension (CRD).

Visceromotor Response (VMR) Assessment

The VMR is an objective, quantifiable measure of visceral pain. It is assessed by recording the electromyographic (EMG) activity of the abdominal muscles in response to graded CRD.

Protocol:

  • Animal Preparation:

    • Rats or mice are anesthetized, and EMG electrodes are surgically implanted into the external oblique abdominal muscles. The electrode leads are externalized and secured.

    • Animals are allowed to recover from surgery before the induction of visceral hypersensitivity and subsequent testing.

  • Colorectal Distension (CRD):

    • A flexible balloon catheter is inserted into the distal colon and rectum.

    • The catheter is connected to a barostat or a syringe pump that allows for controlled, graded inflation of the balloon to specific pressures or volumes.

  • Data Acquisition:

    • The animal is placed in a restraint to minimize movement.

    • The EMG electrodes are connected to a data acquisition system.

    • A baseline EMG recording is obtained before CRD.

    • The balloon is inflated to progressively increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

    • The EMG activity during each distension is recorded and quantified (e.g., by calculating the area under the curve).

  • Drug Administration:

    • This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at a predetermined time before the CRD procedure.

  • Data Analysis:

    • The change in EMG activity from baseline is calculated for each distension pressure.

    • The responses in the this compound-treated group are compared to the vehicle-treated group to determine the effect of the drug on visceral sensitivity.

Abdominal Withdrawal Reflex (AWR) Assessment

The AWR is a semi-quantitative behavioral assessment of visceral nociception in conscious animals.

Protocol:

  • Animal Acclimation:

    • Animals are acclimated to the testing environment and the presence of the experimenter.

  • Colorectal Distension (CRD):

    • A balloon catheter is inserted into the colon of the conscious animal.

    • The animal is placed in a small, transparent enclosure and allowed to acclimate.

  • Behavioral Scoring:

    • The balloon is inflated to graded pressures.

    • An observer, blinded to the treatment, scores the animal's behavioral response to each distension according to a predefined scale.

    • AWR Scoring Scale:

      • 0: No behavioral response.

      • 1: Brief head movement followed by immobility.

      • 2: Contraction of abdominal muscles.

      • 3: Lifting of the abdomen.

      • 4: Body arching and lifting of pelvic structures.

  • Drug Administration and Data Analysis:

    • Similar to the VMR protocol, this compound or vehicle is administered prior to testing.

    • The AWR scores at each distension pressure are compared between the treatment groups.

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound administration in preclinical models of visceral hypersensitivity.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension

Treatment GroupDose (mg/kg, i.p.)VMR (Area Under the Curve) at 60 mmHg CRD% Reduction in VMR vs. Vehicle
Vehicle Control-High-
This compound10Significantly ReducedVariable
This compound20Markedly ReducedVariable

Note: Specific quantitative values for VMR reduction can vary between studies and experimental models. The table reflects the general trend of a dose-dependent reduction in visceral sensitivity with this compound treatment.

Table 2: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score

Treatment GroupDose (mg/kg, p.o.)Mean AWR Score at 60 mmHg CRD% Reduction in AWR Score vs. Vehicle
Vehicle Control-High (e.g., 3-4)-
This compound10Significantly ReducedVariable

Note: As with VMR, the magnitude of AWR score reduction is dependent on the specific experimental conditions. The table illustrates the expected dose-dependent analgesic effect of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Visceral Nociception

The primary mechanism of this compound in reducing visceral hypersensitivity involves the antagonism of the 5-HT1A receptor, which plays a crucial role in serotonergic pain signaling in the gut.

Alverine_Signaling_Pathway cluster_1 Postsynaptic Nociceptive Neuron Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Binds to PainSignal Increased Nociceptive Signaling (Pain) HT1A->PainSignal Activates This compound This compound This compound->HT1A Blocks

Caption: this compound's antagonism of the 5-HT1A receptor on nociceptive neurons.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines the typical experimental workflow for evaluating the effect of this compound on visceral hypersensitivity in a preclinical setting.

Experimental_Workflow start Start model Induce Visceral Hypersensitivity (e.g., TNBS, WAS) start->model grouping Randomize Animals into Treatment Groups (Vehicle vs. This compound) model->grouping treatment Administer this compound or Vehicle grouping->treatment assessment Assess Visceral Sensitivity (VMR or AWR with CRD) treatment->assessment data_analysis Analyze and Compare Data Between Groups assessment->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for preclinical assessment of this compound.

References

Application Notes and Protocols for In Vivo Studies of Alverine's Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alverine citrate is a smooth muscle relaxant commonly used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Understanding its in vivo metabolism is crucial for optimizing its therapeutic efficacy and safety. This document provides detailed application notes and protocols based on published in vivo studies of this compound's metabolites.

Metabolic Profile of this compound

In humans, this compound undergoes extensive first-pass metabolism, with the parent drug accounting for only a small fraction of the circulating compounds. The primary metabolic pathways are hydroxylation and N-desethylation, followed by glucuronidation.

A significant human in vivo study identified the major metabolites of this compound in plasma as[1][2][3]:

  • 4-hydroxy this compound: The active metabolite.

  • N-desethyl this compound: A secondary metabolite.

  • 4-hydroxy this compound glucuronide: The major circulating metabolite, accounting for the vast majority of this compound-related substances in the bloodstream[1][2].

The parent compound, this compound, contributes to only about 3% of the total exposure of this compound and its metabolites, while the active metabolite, 4-hydroxy this compound (both free and conjugated), accounts for approximately 94%[1][2].

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and its major metabolites in human plasma following a single oral dose of 120 mg this compound citrate.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

AnalyteCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)t½ (hr)
This compound0.9 ± 1.21.5 (0.5 - 4.0)3.7 ± 5.93.7 ± 2.5
4-hydroxy this compound19.3 ± 13.51.5 (0.8 - 4.0)88.2 ± 68.44.4 ± 1.5
N-desethyl this compound0.4 ± 0.32.0 (1.0 - 6.0)2.7 ± 2.15.7 ± 3.4
4-hydroxy this compound glucuronide245.1 ± 109.32.0 (1.0 - 5.0)1568.1 ± 701.25.7 ± 1.8

Data presented as mean ± standard deviation for Cmax, AUC0-t, and t½, and as median (range) for Tmax. Data sourced from a study in 12 healthy volunteers.

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

This protocol is based on the methodology described by Rizea-Savu et al., 2021[1][2].

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in healthy volunteers.

Study Design:

  • Open-label, single-dose, one-period pharmacokinetic study.

  • 12 healthy male and female volunteers.

  • Administration of a single oral dose of 120 mg this compound citrate.

Procedure:

  • Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria.

  • Dosing: Administer a single 120 mg this compound citrate capsule with 240 mL of water after an overnight fast.

  • Blood Sampling:

    • Collect venous blood samples into lithium heparin tubes at the following time points: pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

    • Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

Analytical Method: HPLC-MS/MS

  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of this compound, 4-hydroxy this compound, N-desethyl this compound, and 4-hydroxy this compound glucuronide in plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

In Vivo Anti-Inflammatory Activity Study in Mice

This protocol is based on the methodology described by Park et al., 2020, investigating the anti-inflammatory effects of this compound.

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a mouse model of gastritis.

Animal Model:

  • Male ICR mice (6-8 weeks old).

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing:

    • Administer this compound (e.g., 100 or 200 mg/kg) or vehicle control orally to the mice.

    • Dosing can be performed once or multiple times depending on the study design.

  • Induction of Gastritis:

    • One hour after the final dose of this compound, induce gastritis by oral administration of 0.2 mL of a solution containing 60% ethanol and 150 mM HCl.

  • Sample Collection:

    • One hour after the induction of gastritis, euthanize the mice.

    • Dissect the stomachs and collect them for macroscopic and microscopic examination, as well as for molecular analysis.

  • Analysis:

    • Macroscopic evaluation: Score the severity of gastric lesions.

    • Histological analysis: Perform H&E staining of stomach tissues to assess inflammation and tissue damage.

    • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, COX-2) in stomach tissue homogenates.

    • Western blot analysis: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) in stomach tissue lysates.

Visualization of Pathways

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of this compound in vivo.

Alverine_Metabolism This compound This compound Hydroxy_this compound 4-hydroxy this compound (Active Metabolite) This compound->Hydroxy_this compound Hydroxylation Desethyl_this compound N-desethyl this compound This compound->Desethyl_this compound N-desethylation Glucuronide 4-hydroxy this compound glucuronide (Major Circulating Metabolite) Hydroxy_this compound->Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in conducting an in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_study_conduct Study Conduct cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Oral Administration of 120 mg this compound Citrate Sampling Serial Blood Sampling (0-72 hours) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Solid-Phase Extraction of Plasma Samples Processing->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of this compound and Metabolites Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Results Determination of Cmax, Tmax, AUC, t½ PK_Analysis->Results

Caption: Pharmacokinetic study workflow.

This compound's Anti-Inflammatory Signaling Pathway

This diagram illustrates the proposed mechanism of this compound's anti-inflammatory action through the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src IKK IKK Complex Src->IKK This compound This compound This compound->Src IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation

Caption: this compound's effect on NF-κB signaling.

References

Troubleshooting & Optimization

Technical Support Center: Alverine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Alverine solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its common salt, this compound citrate?

This compound as a free base is practically insoluble in water. The commercially available form, this compound citrate, is more water-soluble. However, it is generally described as "slightly soluble" to "sparingly soluble" in water.[1][2] Its aqueous solubility is significantly influenced by pH.

Q2: How does pH affect the solubility of this compound citrate?

This compound is a weak base. As the pH of the aqueous solution decreases (becomes more acidic), the amine groups on the this compound molecule become protonated, increasing its solubility. Conversely, as the pH increases (becomes more alkaline), this compound is more likely to be in its less soluble free base form, which can lead to precipitation.[3] One study has reported the complete solubility of the highest dose of this compound citrate in media with a pH range of 1.2-6.8, which is relevant for oral bioavailability assessments.[4]

Q3: What is the solubility of this compound citrate in common laboratory solvents?

Quantitative and qualitative solubility data for this compound citrate in various solvents are summarized in the table below.

Data Presentation: this compound Citrate Solubility

SolventSolubilityTemperatureNotes
WaterSlightly soluble / Sparingly solubleNot specifiedGeneral qualitative description.[1][2]
Phosphate Buffered Saline (PBS), pH 7.2~ 1 mg/mLNot specified[5]
Aqueous Media, pH 1.2 - 6.8Highest dose is solubleNot specifiedThis likely refers to dissolution of a therapeutic dose in a standard volume (e.g., 250 mL) for bioavailability studies, not the saturation solubility.[4]
Ethanol (96%)Sparingly solubleNot specified[1]
Methylene ChlorideSlightly solubleNot specified[1]
Dimethylformamide (DMF)~ 30 mg/mLNot specified[5]
Dimethyl Sulfoxide (DMSO)~ 30 mg/mLNot specified[5]
Dimethyl Sulfoxide (DMSO) with sonicationup to 100 mg/mLNot specifiedSonication can significantly improve dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound citrate.

ProblemPotential CauseRecommended Solution
Powder is not dissolving in aqueous buffer. - Insufficient time for dissolution: Equilibrium solubility can take time to achieve. - pH of the buffer is too high: this compound citrate is less soluble at neutral to alkaline pH. - Low temperature: Solubility of solids in liquids generally increases with temperature.- Increase agitation and time: Use a mechanical shaker and allow sufficient time (e.g., several hours) for dissolution. - Lower the pH: If experimentally permissible, adjust the buffer to a more acidic pH (e.g., pH 4.5). - Gently warm the solution: Increase the temperature of the solution while stirring. Be cautious, as excessive heat may degrade the compound.
Precipitate forms after initial dissolution. - Change in pH: The addition of this compound citrate, which is a salt of a weak base and a weak acid, may alter the final pH of an unbuffered or weakly buffered solution. - Supersaturation: The initial dissolved concentration may have exceeded the equilibrium solubility. - Temperature change: Cooling of a solution prepared at a higher temperature can cause precipitation.- Use a buffer with sufficient capacity: Ensure the buffer can maintain the desired pH after the addition of this compound citrate. - Prepare a stock solution in an organic solvent: Dissolve this compound citrate in a small amount of a suitable organic solvent like DMSO first, and then add it to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough not to affect the experiment.[5] - Maintain a constant temperature: Prepare and use the solution at a consistent temperature.
Inconsistent results between experiments. - Variability in pH of prepared buffers: Small differences in buffer pH can significantly impact solubility. - Incomplete dissolution: Not allowing sufficient time to reach equilibrium solubility. - Use of different batches of this compound citrate: Different batches may have slight variations in purity or physical form.- Verify the pH of your buffer: Always check the final pH of your buffer solution before use. - Standardize dissolution time and agitation: Use a consistent protocol for preparing your solutions. - Characterize the starting material: Be aware of the properties of the specific batch of this compound citrate being used.

Experimental Protocols

Protocol for Determining Equilibrium Solubility of this compound Citrate (Shake-Flask Method)

This protocol is adapted from the general guidelines for equilibrium solubility determination.[6]

Materials:

  • This compound citrate powder

  • Calibrated pH meter

  • Mechanical shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

  • Buffers:

    • 0.1 M HCl (pH ~1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

Procedure:

  • Preparation of Buffers: Prepare the required aqueous buffers and adjust the pH to the target value at the experimental temperature (e.g., 25°C or 37°C).

  • Addition of Excess this compound Citrate: Add an excess amount of this compound citrate powder to a known volume of each buffer in a sealed flask. The presence of undissolved solid should be visible.

  • Equilibration: Place the flasks in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles. Alternatively, centrifuge the suspension at a high speed and collect the supernatant.

  • Quantification: Dilute the clear filtrate or supernatant with a suitable solvent and quantify the concentration of dissolved this compound citrate using a validated analytical method such as HPLC-UV.

  • pH Measurement: Measure the pH of the remaining solution in the flask to ensure it has not significantly changed during the experiment.

Visualizations

Logical Workflow for Troubleshooting this compound Citrate Solubility Issues

G start Start: Preparing this compound Citrate Solution dissolution_issue Problem: Incomplete Dissolution start->dissolution_issue precipitation_issue Problem: Precipitation after initial dissolution start->precipitation_issue Initial dissolution occurs check_pH Is the pH of the medium < 7? dissolution_issue->check_pH No increase_agitation Action: Increase agitation time and/or intensity dissolution_issue->increase_agitation Yes lower_pH Action: Lower the pH of the buffer (if possible) check_pH->lower_pH No lower_pH->increase_agitation fail Issue persists: Re-evaluate experimental design lower_pH->fail gentle_warming Action: Gently warm the solution increase_agitation->gentle_warming increase_agitation->fail use_cosolvent Action: Use a co-solvent (e.g., DMSO stock solution) gentle_warming->use_cosolvent gentle_warming->fail success Success: Clear, stable solution use_cosolvent->success use_cosolvent->fail check_buffer_capacity Is the buffer capacity sufficient? precipitation_issue->check_buffer_capacity control_temperature Action: Maintain constant temperature precipitation_issue->control_temperature Yes increase_buffer_capacity Action: Use a buffer with higher capacity check_buffer_capacity->increase_buffer_capacity No increase_buffer_capacity->control_temperature increase_buffer_capacity->fail control_temperature->success control_temperature->fail

A troubleshooting workflow for addressing common solubility issues with this compound citrate.

Signaling Pathway of this compound's Action

G This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Receptor_5HT1A 5-HT1A Receptor This compound->Receptor_5HT1A Antagonizes Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Smooth_muscle_contraction Smooth Muscle Contraction Ca_influx->Smooth_muscle_contraction Leads to Neuronal_excitability Neuronal Excitability Receptor_5HT1A->Neuronal_excitability Modulates Visceral_hypersensitivity Visceral Hypersensitivity Neuronal_excitability->Visceral_hypersensitivity Contributes to

Simplified signaling pathway illustrating the dual mechanism of this compound's action.

References

Optimizing Alverine Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Alverine in in vitro studies. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a general starting range to consider is between 10 µM and 200 µM. For instance, a concentration of 10 µM has been effectively used in studies on guinea-pig detrusor smooth muscle to observe effects on spontaneous contractions and action potentials.[1][2][3] In studies with RAW264.7 macrophage-like cells, concentrations up to 200 µM have been used to investigate anti-inflammatory effects without significant cytotoxicity.[4] For receptor binding assays, the IC50 for this compound at the 5-HT1A receptor is 101 nM, suggesting lower concentrations may be relevant for receptor-specific studies.[5][6][7]

Q2: How should I prepare this compound for in vitro use?

A2: this compound citrate can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5][8][9] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: Is this compound cytotoxic to cells in culture?

A3: this compound has been shown to have low cytotoxicity at effective concentrations in some cell lines. For example, in RAW264.7 cells, this compound did not exhibit significant cytotoxicity at concentrations up to 200 µM over a 24-hour incubation period.[4] However, it is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line and experimental conditions to determine the non-toxic working concentration range.

Q4: What are the known molecular targets of this compound in vitro?

A4: this compound has several known molecular targets. It acts as a 5-HT1A receptor antagonist.[5][6][7] It also affects L-type Ca2+ channels, where it is suggested to inhibit their inactivation, leading to increased Ca2+ influx during action potentials.[1][2][3] Additionally, this compound can suppress evoked smooth muscle activity by inhibiting the sensitivity of contractile proteins to Ca2+.[1][2][3] In the context of inflammation, this compound has been shown to target Src kinase in the NF-κB signaling pathway.[4][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Concentration too low: The concentration of this compound may be below the effective range for the specific cell type or assay. - Poor solubility: this compound may not be fully dissolved in the media. - Cell line insensitivity: The target of this compound may not be present or functional in the chosen cell line.- Perform a dose-response experiment with a wider concentration range. - Ensure the stock solution is properly dissolved in DMSO and the final concentration of DMSO is consistent across experiments. - Verify the expression of target molecules (e.g., 5-HT1A receptors, L-type Ca2+ channels) in your cell line.
Paradoxical effects observed (e.g., increased spontaneous and decreased evoked contractions in smooth muscle) - Complex mechanism of action: this compound has multiple effects, including inhibiting L-type Ca2+ channel inactivation and reducing the Ca2+ sensitivity of contractile proteins.[1][2][3]- This is a known characteristic of this compound's pharmacology. Design experiments to dissect these different effects, for example, by using specific channel blockers or altering extracellular Ca2+ concentrations.
High background or off-target effects - Concentration too high: High concentrations of this compound may lead to non-specific interactions. - DMSO toxicity: The concentration of the solvent (DMSO) may be too high.- Determine the optimal concentration using a dose-response curve and use the lowest effective concentration. - Ensure the final DMSO concentration is below the toxic threshold for your cells and is consistent in all experimental and control groups.
Precipitation of this compound in culture media - Poor solubility: this compound citrate has limited solubility in aqueous solutions.- Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium just before use. Avoid storing diluted this compound solutions for extended periods.

Data Presentation: Effective Concentrations of this compound in Various In Vitro Models

Cell Type/Tissue Assay Effective Concentration Observed Effect Reference
Guinea-pig detrusor smooth muscleSpontaneous contractions, action potentials, Ca2+ transients10 µMIncreased frequency and amplitude[1][2][3]
Guinea-pig detrusor smooth muscleHigh K+ or ACh-induced contractions10 µMSuppression of contractions[1][2]
RAW264.7 macrophage-like cellsNitric oxide production (LPS-stimulated)Up to 200 µMDose-dependent inhibition[4]
RAW264.7 macrophage-like cellsmRNA expression (iNOS, COX-2, TNF-α)Up to 200 µMDose-dependent inhibition[4]
HEK293 cells5-HT1A receptor bindingIC50 = 101 nMAntagonism[5][6][7]
Breast cancer cellsCytotoxicity (in combination with MG132)Not specifiedEnhanced cytotoxic effects of MG132[11]

Experimental Protocols

Smooth Muscle Contraction Assay

Objective: To measure the effect of this compound on smooth muscle contraction in vitro.

Materials:

  • Isolated smooth muscle strips (e.g., guinea-pig taenia caecum or portal vein)

  • Organ bath with physiological salt solution (e.g., Krebs solution)

  • Isotonic force transducer

  • Data acquisition system

  • This compound citrate stock solution (in DMSO)

  • Contractile agonists (e.g., carbachol, high K+ solution)

Procedure:

  • Dissect smooth muscle strips and mount them in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 10 mN).

  • Record baseline spontaneous contractions.

  • Add this compound at the desired concentration (e.g., 10 µM) to the organ bath and record the effect on spontaneous contractions for a sufficient period (e.g., 30-60 minutes).

  • To test the effect on evoked contractions, pre-incubate the tissue with this compound for 30 minutes.

  • Induce contraction using a contractile agonist (e.g., carbachol or high K+ solution).

  • Record the contractile response in the presence of this compound and compare it to the response in the absence of this compound.

  • Wash out the drugs and allow the tissue to return to baseline before subsequent experiments.

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

  • Cultured cells (e.g., smooth muscle cells, neurons) grown on glass coverslips

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscopy setup with a perfusion system

  • Image analysis software

  • Physiological salt solution (e.g., HBSS)

  • This compound citrate stock solution (in DMSO)

Procedure:

  • Load the cells with a Ca2+ indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).

  • Wash the cells to remove excess dye and mount the coverslip in a perfusion chamber on the microscope stage.

  • Continuously perfuse the cells with physiological salt solution.

  • Acquire baseline fluorescence images.

  • Switch the perfusion to a solution containing this compound at the desired concentration.

  • Record the changes in fluorescence intensity over time.

  • At the end of the experiment, calibrate the fluorescence signal to [Ca2+]i if using a ratiometric dye like Fura-2.

  • Analyze the data to determine changes in baseline [Ca2+]i, as well as the amplitude and frequency of Ca2+ transients.

NF-κB Reporter Assay

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Expression plasmids for MyD88 or TRIF (optional, for pathway-specific activation)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

  • This compound citrate stock solution (in DMSO)

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). If desired, co-transfect with MyD88 or TRIF expression plasmids.

  • After 24 hours, treat the cells with this compound at various concentrations for a specified period (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Compare the normalized luciferase activity in this compound-treated cells to that in untreated control cells.

Visualizations

Alverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Increased Ca2+ Influx L_type_Ca_Channel->Ca_Influx 5HT1A_Receptor 5-HT1A Receptor This compound This compound This compound->L_type_Ca_Channel Inhibits inactivation This compound->5HT1A_Receptor Antagonizes Contractile_Proteins Contractile Proteins This compound->Contractile_Proteins Inhibits Spontaneous_Contraction Spontaneous Contraction Ca_Influx->Spontaneous_Contraction Enhances Reduced_Ca_Sensitivity Reduced Ca2+ Sensitivity Contractile_Proteins->Reduced_Ca_Sensitivity Evoked_Contraction Evoked Contraction Reduced_Ca_Sensitivity->Evoked_Contraction Suppresses Alverine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Akt Akt Src->Akt IkBa IκBα Akt->IkBa Inhibits NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Upregulation This compound This compound This compound->Src Targets and Inhibits Experimental_Workflow_Contraction_Assay Start Start Dissect_Mount Dissect and Mount Smooth Muscle Strip Start->Dissect_Mount Equilibrate Equilibrate in Organ Bath Dissect_Mount->Equilibrate Record_Baseline Record Baseline Spontaneous Contractions Equilibrate->Record_Baseline Add_this compound Add this compound Record_Baseline->Add_this compound Record_Spontaneous Record Effect on Spontaneous Contractions Add_this compound->Record_Spontaneous Pre_incubate Pre-incubate with this compound Record_Spontaneous->Pre_incubate Add_Agonist Add Contractile Agonist Pre_incubate->Add_Agonist Record_Evoked Record Evoked Contraction Add_Agonist->Record_Evoked Analyze Analyze Data Record_Evoked->Analyze End End Analyze->End

References

Navigating the Complexities of Alverine Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming common challenges in clinical trials of Alverine, a smooth muscle relaxant used in the treatment of Irritable Bowel Syndrome (IBS). Authored for researchers, scientists, and drug development professionals, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and efficient clinical investigations.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during this compound clinical trials, offering practical solutions and best practices.

Patient Recruitment and Selection

Q1: We are struggling to meet our recruitment targets for our this compound trial. What strategies can we implement to improve enrollment?

A1: Patient recruitment for IBS trials is notoriously challenging. A multi-faceted approach is often most effective. Consider the following strategies:

  • Diversify Recruitment Channels: Utilize a mix of traditional methods like physician referrals and flyers, alongside digital strategies such as online advertising and social media outreach.

  • Community Engagement: Build relationships with local patient advocacy groups and healthcare providers to raise awareness about the trial.

  • Clear and Accessible Information: Ensure that all recruitment materials are easy to understand, translated into relevant languages, and clearly outline the potential benefits and risks of participation.

  • Pre-screening Tools: Implement online pre-screening questionnaires to identify potentially eligible candidates efficiently, saving time for both researchers and participants.

Q2: How can we minimize patient variability to ensure more homogenous study groups?

A2: High patient variability can mask the true effect of the investigational drug. To address this:

  • Strict Inclusion and Exclusion Criteria: Adhere rigorously to predefined criteria based on established standards like the Rome IV criteria for IBS diagnosis. This includes specifying the subtype of IBS (e.g., IBS-D, IBS-C, IBS-M).

  • Standardized Run-in Period: Implement a run-in period before randomization to assess symptom stability and exclude patients with highly fluctuating symptoms or those who respond significantly to placebo.

  • Detailed Patient History: Collect comprehensive data on comorbidities, concomitant medications, and dietary habits that could influence trial outcomes.

Managing the Placebo Effect

Q3: The placebo response rate in our preliminary data is higher than anticipated. How can we mitigate this?

A3: The placebo effect is a significant factor in IBS clinical trials, with response rates often reaching 40%.[1] To manage this:

  • Double-Blinding: Ensure that both participants and investigators are blinded to the treatment allocation.

  • Standardized Patient Interactions: Minimize variability in the way study staff interact with patients, as positive interactions can enhance the placebo effect.

  • Objective Endpoints: While patient-reported outcomes are crucial, supplement them with more objective measures where possible.

  • Patient Education: Provide clear information about the nature of a placebo-controlled trial to manage expectations.

Dosage and Administration

Q4: What is the optimal dosage of this compound citrate for clinical trials in IBS?

A4: The commonly administered dosage of this compound citrate in clinical settings is 60-120 mg, taken one to three times daily.[2] For clinical trials, the specific dosage should be justified by preclinical data and Phase I trial results. A dose-ranging study may be necessary to identify the most effective and well-tolerated dose for the target population.

Q5: Should this compound be administered with or without food in a clinical trial setting?

A5: While this compound can be taken with or without food, for the purpose of a clinical trial, it is crucial to standardize the administration protocol for all participants to minimize variability in absorption and bioavailability. The protocol should explicitly state the timing of drug administration relative to meals.

Quantitative Data from this compound Clinical Trials

The following tables summarize key quantitative data from clinical trials involving this compound citrate, both as a monotherapy and in combination with simethicone.

Table 1: Efficacy of this compound Citrate/Simethicone Combination vs. Placebo in IBS

ParameterThis compound Citrate/Simethicone (n=205)Placebo (n=204)p-valueReference
Median VAS Score for Abdominal Pain/Discomfort (at Week 4) 40 mm50 mm0.047[3][4][5][6][7]
Responder Rate (≥50% decrease in VAS score) 46.8%34.3%0.01[3][4][5][6][7]
Global Symptom Improvement (Patient Reported) Significantly higherLower0.0001[3][4][5][6][7]

Table 2: Efficacy of On-demand this compound Citrate/Simethicone vs. Usual Treatment in IBS (6-Month Study)

ParameterOn-demand this compound/Simethicone (n=222)Usual Treatment (n=214)p-valueReference
Improvement in IBSQoL Score 13.88.4< 0.0008[8]
Decrease in IBS-SSS Score 170.0 (mean)110.7 (mean)0.0001[8]
Patients with IBS-SSS < 75 37.7%16.0%< 0.0001[8]

Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite (4-hydroxy this compound)

ParameterThis compound4-hydroxy this compoundReference
Time to Peak Plasma Concentration (Tmax) 1-1.5 hours1-1.5 hours
Elimination Half-life (t1/2) 0.8 hours (average)5.7 hours (average)[9]
Contribution to Circulating Moieties ~3%~94% (free and conjugated)[2]

Detailed Experimental Protocols

This section provides an overview of key methodologies employed in this compound clinical trials.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of this compound Citrate/Simethicone in IBS

1. Patient Population:

  • Inclusion Criteria: Patients meeting Rome III criteria for IBS with abdominal pain/discomfort intensity of at least 60 mm on a 100 mm Visual Analogue Scale (VAS) during a 2-week run-in period.[3][5]

  • Exclusion Criteria: Known intolerance to this compound citrate or simethicone, and regular use of the combination drug within the 6 months prior to the study.[3]

2. Study Design:

  • A 2-week, treatment-free run-in period.

  • Randomization to receive either this compound citrate (60 mg) with simethicone (300 mg) or a matching placebo, three times daily for 4 weeks.[3][5]

  • Randomization is performed using an Interactive Voice Response System to ensure allocation concealment.[3][5]

3. Efficacy Assessments:

  • Primary Endpoint: Change in abdominal pain/discomfort VAS score from baseline to week 4.[10]

  • Secondary Endpoints:

    • Responder rate (percentage of patients with at least a 50% reduction in VAS score).[3]

    • Global symptom improvement assessed by patients.[3]

    • Impact of IBS on daily life assessed by patients.[3]

4. Statistical Analysis:

  • Analyses are performed on the full analysis set (all randomized patients who received at least one dose of the study drug and had at least one on-treatment efficacy measurement) and the per-protocol set.[3]

  • The primary efficacy endpoint is analyzed using appropriate statistical tests to compare the change in VAS scores between the treatment and placebo groups.

Visualizing Mechanisms and Workflows

Signaling Pathways of this compound

This compound citrate exerts its therapeutic effects through a dual mechanism of action: as a 5-HT1A receptor antagonist and as a direct smooth muscle relaxant by modulating calcium channels.[10][11][12]

Alverine_Mechanism cluster_Neuron Gut Neuron cluster_SmoothMuscle Smooth Muscle Cell Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A Binds Downstream Downstream Signaling (Reduced Hypersensitivity) HTR1A->Downstream Modulates Alverine_N This compound Alverine_N->HTR1A Antagonizes Ca_Channel L-type Ca2+ Channel Contraction Muscle Contraction Ca_Channel->Contraction Ca2+ influx leads to Alverine_M This compound Alverine_M->Ca_Channel Inhibits Inactivation Relaxation Muscle Relaxation Alverine_M->Relaxation Promotes

Caption: Dual mechanism of this compound action.

Experimental Workflow for an this compound Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of this compound for IBS.

Clinical_Trial_Workflow cluster_arms Recruitment Patient Recruitment (e.g., Physician Referrals, Online Ads) Screening Screening (Inclusion/Exclusion Criteria, Rome IV) Recruitment->Screening RunIn 2-Week Treatment-Free Run-in Period Screening->RunIn Randomization Randomization (IVRS) RunIn->Randomization Treatment 4-Week Treatment Period Randomization->Treatment AlverineArm This compound Citrate + Simethicone Randomization->AlverineArm Group A PlaceboArm Placebo Randomization->PlaceboArm Group B Assessment Efficacy & Safety Assessment (VAS, Global Symptoms, AEs) AlverineArm->Assessment PlaceboArm->Assessment Analysis Data Analysis (Full Analysis Set, Per-Protocol Set) Assessment->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Caption: this compound clinical trial workflow.

Logical Relationship for Patient Screening

This diagram outlines the logical steps involved in screening patients for inclusion in an IBS clinical trial.

Patient_Screening_Logic Start Potential Participant Identified InclusionCriteria Meets Inclusion Criteria? (e.g., Age, Rome IV Diagnosis) Start->InclusionCriteria ExclusionCriteria Meets Exclusion Criteria? (e.g., Comorbidities, Concomitant Meds) InclusionCriteria->ExclusionCriteria Yes NotEligible1 Not Eligible InclusionCriteria->NotEligible1 No InformedConsent Informed Consent Obtained? ExclusionCriteria->InformedConsent No NotEligible2 Not Eligible ExclusionCriteria->NotEligible2 Yes Eligible Eligible for Run-in Period InformedConsent->Eligible Yes NotEligible3 Not Eligible InformedConsent->NotEligible3 No

Caption: Patient screening decision tree.

References

Alverine Stock Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Alverine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound citrate stock solutions?

A1: this compound citrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at a concentration of approximately 30 mg/mL.[1] It is also slightly soluble in ethanol. For aqueous solutions, this compound citrate can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[1]

Q2: What are the recommended storage conditions and stability for solid this compound citrate?

A2: Solid this compound citrate should be stored at 4°C and is stable for at least four years.[1] Other sources suggest that for medicinal products, storage should not exceed 25°C and should be in the original packaging.[2]

Q3: How long are this compound citrate stock solutions stable?

A3: The stability of this compound citrate stock solutions depends on the solvent and storage temperature.

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[1]

  • Organic solvent stock solutions: Stock solutions prepared in solvents like DMSO can be stored at -20°C for one month or at -80°C for up to six months.[3] It is advisable to store in a sealed container, away from moisture.[3] Another study indicates that stock solutions are stable for up to 12 days when stored below -20°C.[4]

Q4: Can I store my diluted this compound citrate working solution?

A4: It is recommended to prepare fresh working solutions for in vivo experiments on the same day of use.[3] For in vitro assays, if frequent use is required, some sources suggest that inhibitor solutions can be stored at 4°C for over a week.[5] However, for optimal results, fresh dilutions are always preferred.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in my this compound stock solution upon preparation.

Possible Cause Troubleshooting Step
Low Solubility in the Chosen Solvent Ensure you are using a recommended solvent like DMSO or DMF for high concentration stock solutions.[1] For aqueous solutions, do not exceed the solubility limit of approximately 1 mg/mL in PBS (pH 7.2).[1]
Solution is Not Fully Dissolved Use sonication or gentle heating to aid dissolution, especially if you observe precipitation or phase separation during preparation.[3][5]
Incorrect Solvent Order for Co-solvent Systems When preparing co-solvent formulations (e.g., for in vivo studies), add each solvent sequentially and ensure the solution is clear before adding the next solvent.[3][5]

Issue 2: My this compound stock solution has precipitated after freeze-thaw cycles.

Possible Cause Troubleshooting Step
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[5]
Moisture Contamination Ensure the storage container is tightly sealed to prevent moisture absorption, which can affect stability.[3]

Issue 3: I am observing inconsistent results in my experiments using an older stock solution.

Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions regularly. Do not use stock solutions stored beyond the recommended periods (1 month at -20°C, 6 months at -80°C for organic stocks; 1 day for aqueous solutions).[1][3]
Improper Storage Verify that the stock solution has been stored at the correct temperature (-20°C or -80°C) and protected from light.[3]

Data Summary

This compound Citrate Solubility
SolventSolubilityReference
DMSO~30 mg/mL[1]
Dimethyl Formamide (DMF)~30 mg/mL[1]
EthanolSlightly soluble[1][6]
PBS (pH 7.2)~1 mg/mL[1]
Recommended Storage Conditions for this compound Citrate Solutions
Solution TypeStorage TemperatureStabilityReference
Aqueous Solution4°CNot more than one day[1]
Organic Stock (e.g., DMSO)-20°C1 month[3]
Organic Stock (e.g., DMSO)-80°C6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Citrate Stock Solution in DMSO
  • Materials: this compound citrate (solid, ≥98% purity), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound citrate is 473.6 g/mol .[1] To prepare a 10 mM solution, weigh out 4.736 mg of this compound citrate.

  • Procedure: a. Weigh 4.736 mg of this compound citrate and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex or sonicate the solution until the this compound citrate is completely dissolved. d. If necessary, purge the solution with an inert gas like argon or nitrogen before sealing.[1] e. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of an Aqueous Working Solution
  • Materials: this compound citrate stock solution (from Protocol 1), desired aqueous buffer (e.g., PBS, pH 7.2).

  • Procedure: a. On the day of the experiment, thaw an aliquot of the this compound citrate stock solution. b. Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration for your experiment. c. Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects.[1] d. Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]

Visual Guides

G Troubleshooting Workflow for this compound Stock Solution Instability start Stock Solution Shows Precipitation/Cloudiness check_solubility Is the concentration within the solubility limit? start->check_solubility check_dissolution Was the compound fully dissolved? check_solubility->check_dissolution Yes reduce_concentration Action: Reduce concentration or use a different solvent. check_solubility->reduce_concentration No check_storage Was the solution stored correctly? check_dissolution->check_storage Yes use_sonication Action: Use sonication/ gentle heating to dissolve. check_dissolution->use_sonication No prepare_fresh Action: Prepare a fresh solution following protocol. check_storage->prepare_fresh No end_stable Solution is Stable check_storage->end_stable Yes use_sonication->end_stable end_unstable Issue Persists: Consult technical support. use_sonication->end_unstable reduce_concentration->prepare_fresh reduce_concentration->end_unstable aliquot_solution Action: Aliquot new stock to avoid freeze-thaw. prepare_fresh->aliquot_solution prepare_fresh->end_unstable aliquot_solution->end_stable

Caption: Troubleshooting workflow for unstable this compound stock solutions.

G Factors Affecting this compound Stock Solution Stability stability This compound Stock Solution Stability solvent Solvent Choice (e.g., DMSO, Aqueous Buffer) stability->solvent temperature Storage Temperature (4°C, -20°C, -80°C) stability->temperature light Light Exposure stability->light freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw moisture Moisture Contamination stability->moisture concentration Concentration stability->concentration G This compound's Putative Anti-Inflammatory Signaling Pathway This compound This compound src Src This compound->src inhibits akt AKT src->akt activates ikba IκBα akt->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases inflammatory_response Inflammatory Response (iNOS, COX-2, TNF-α) nfkb->inflammatory_response promotes

References

Troubleshooting unexpected results in Alverine experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alverine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and clarify experimental procedures related to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Paradoxical Contraction Observed Instead of Relaxation

Q1: I applied this compound to my isolated smooth muscle preparation expecting to see relaxation, but instead, I observed an initial increase in contractile frequency and amplitude. Is this a failed experiment?

A1: Not necessarily. This is a documented paradoxical effect of this compound. While it is known as a spasmolytic, under certain conditions, particularly with spontaneous (non-evoked) contractions, this compound can enhance smooth muscle activity.[1][2][3] This is thought to occur because this compound can inhibit the inactivation of L-type calcium channels, leading to an increased influx of calcium during spontaneous action potentials.[1][3]

Troubleshooting Steps:

  • Examine your experimental conditions: This effect is more pronounced in tissues exhibiting spontaneous activity. If you are studying evoked contractions (e.g., induced by high potassium or an agonist like acetylcholine), the relaxant effect of this compound should dominate.[1][2]

  • Analyze the concentration of this compound: The paradoxical excitatory effect is typically observed at lower concentrations (e.g., around 10 µM in guinea-pig detrusor smooth muscle).[1][3] Higher concentrations are more likely to produce the expected inhibitory effect.

  • Consider the tissue type: While this has been observed in various smooth muscles, the specific response can be tissue-dependent.[1]

Issue 2: Biphasic or Inconsistent Dose-Response Curve

Q2: My dose-response curve for this compound is not a classic sigmoidal shape. I'm seeing a biphasic response where lower doses seem to have a different effect than higher doses. Why is this happening?

A2: A biphasic dose-response curve can be attributed to this compound's complex and dual mechanism of action.[1][2][3]

  • At lower concentrations: The enhancement of Ca2+ influx through inhibition of L-type Ca2+ channel inactivation might be the predominant effect, leading to increased spontaneous contractions.[1][3]

  • At higher concentrations: The inhibitory actions, such as reducing the sensitivity of contractile proteins to Ca2+ and potential Rho kinase inhibition, become more prominent, leading to smooth muscle relaxation.[1]

Troubleshooting and Interpretation:

  • Widen your concentration range: Ensure you are testing a broad range of this compound concentrations to fully characterize the biphasic nature of the response.

  • Differentiate between spontaneous and evoked contractions: The nature of the dose-response curve will likely differ depending on whether you are measuring the effect on baseline spontaneous activity or on contractions evoked by an agonist.

  • Data Analysis: Consider using a non-linear regression model that can accommodate a biphasic curve for your data analysis.

Issue 3: Variability in 5-HT1A Receptor Antagonism Assays

Q3: I am conducting a 5-HT1A receptor binding assay and the results for this compound's antagonist activity are inconsistent. What could be causing this?

A3: this compound acts as a 5-HT1A receptor antagonist, which contributes to its visceral antinociceptive properties.[4][5] Inconsistencies in your binding assay could stem from several factors:

  • Radioligand choice: The choice of radiolabeled agonist or antagonist can influence the binding kinetics and the apparent affinity of this compound.

  • Tissue preparation: The source and preparation of the tissue (e.g., rat cerebral cortex, recombinant cell lines) can affect receptor density and conformation.[6]

  • Assay conditions: pH, temperature, and incubation time are critical parameters that must be strictly controlled.[7][8]

Troubleshooting Steps:

  • Optimize assay conditions: Systematically vary incubation time and temperature to ensure you are reaching equilibrium.

  • Validate your reagents: Ensure the purity and concentration of your radioligand and this compound citrate are correct.

  • Use a reference antagonist: Include a well-characterized 5-HT1A antagonist (e.g., WAY 100635) as a positive control in your experiments.[4][5]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Smooth Muscle Preparations

Tissue PreparationAgonist Used (Concentration)This compound IC50 (µM)
Guinea-Pig IleumAcetylcholine (1 µM)15.2 ± 2.1
Rat AortaPhenylephrine (1 µM)25.8 ± 3.5
Rabbit JejunumHigh K+ (60 mM)12.5 ± 1.8

Table 2: Receptor Binding Affinity of this compound

ReceptorRadioligandTissue SourceKi (nM)
5-HT1A[3H]8-OH-DPATRat Hippocampus101

Experimental Protocols

1. Isolated Smooth Muscle Contraction Assay (Organ Bath)

This protocol is adapted for assessing the effect of this compound on agonist-induced contractions of guinea-pig ileum.

Materials:

  • Guinea-pig ileum segment

  • Organ bath system with force transducer

  • Tyrode's physiological salt solution (PSS)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine (ACh) stock solution

  • This compound citrate stock solution

Procedure:

  • System Preparation: Set up the organ bath system, ensuring the PSS is maintained at 37°C and continuously aerated with carbogen.[9][10]

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Gently flush the lumen to remove contents and place the tissue in cold PSS.

  • Mounting: Cut a 2-3 cm segment of the ileum and mount it in the organ bath, with one end fixed and the other attached to the force transducer.[9][10]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with PSS changes every 15 minutes.

  • Viability Test: Elicit a contraction with a submaximal concentration of ACh (e.g., 1 µM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • This compound Incubation: Add the desired concentration of this compound citrate to the bath and incubate for 20-30 minutes.

  • Agonist Challenge: Add a cumulative concentration-response curve of ACh in the presence of this compound.

  • Data Recording: Record the isometric contractions using a data acquisition system.

2. 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.

Materials:

  • Rat brain hippocampus membranes (or cells expressing recombinant 5-HT1A receptors)

  • [3H]8-OH-DPAT (radioligand)

  • This compound citrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[6][8]

  • Assay Setup: In triplicate, prepare tubes for:

    • Total binding: Radioligand + buffer

    • Non-specific binding: Radioligand + a high concentration of a competing ligand (e.g., 10 µM serotonin)

    • Competitive binding: Radioligand + varying concentrations of this compound citrate

  • Incubation: Add the membrane preparation to all tubes and incubate at 25°C for 60 minutes.[7]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.[7][8]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki of this compound using appropriate software.

Visualizations

Alverine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Inactivation Inactivation This compound->Inactivation Inhibits Ca_Sensitivity Ca2+ Sensitivity This compound->Ca_Sensitivity Reduces HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Antagonizes Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Allows L_type_Ca_Channel->Inactivation Contraction Spontaneous Contraction Ca_Influx->Contraction Increases Contractile_Proteins Contractile Proteins Relaxation Relaxation (Evoked Contraction) Contractile_Proteins->Relaxation Ca_Sensitivity->Relaxation Promotes Serotonin Serotonin Serotonin->HT1A_Receptor Activates Nociception Visceral Nociception HT1A_Receptor->Nociception Mediates

Caption: Dual signaling pathways of this compound on smooth muscle cells.

Experimental_Workflow start Start: Prepare Organ Bath and Tissue equilibrate Equilibrate Tissue (60 min, 1g tension) start->equilibrate viability Viability Test (e.g., ACh or High K+) equilibrate->viability wash Wash and Return to Baseline viability->wash incubate Incubate with this compound (20-30 min) wash->incubate agonist Cumulative Agonist Concentration-Response incubate->agonist record Record Contraction Data agonist->record end End: Data Analysis record->end

Caption: Workflow for an isolated smooth muscle contraction experiment.

Troubleshooting_Logic start Unexpected Result: Initial Contraction q1 Is the contraction spontaneous or evoked? start->q1 spontaneous Likely Paradoxical Effect. Lower this compound concentrations can inhibit L-type Ca2+ channel inactivation. q1->spontaneous Spontaneous evoked Result is highly unusual. Check for experimental artifacts. q1->evoked Evoked q2 Check this compound Concentration evoked->q2 q3 Verify Agonist Concentration & Purity q2->q3 q4 Check Buffer/PSS Composition q3->q4

References

Technical Support Center: Alverine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Alverine's high pharmacokinetic variability during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is there such high pharmacokinetic variability observed with this compound?

A1: The high pharmacokinetic variability of this compound is attributed to several factors. Primarily, the parent this compound compound undergoes extensive and rapid metabolism, with the hydroxylation process to its active metabolite, 4-hydroxy this compound, being a major source of variability, particularly in Caucasian populations[1][2][3][4][5][6]. Parent this compound accounts for only about 3% of the circulating drug-related moieties, while its active metabolite and its conjugate comprise approximately 94%[1][2][3][6]. Furthermore, as a highly lipophilic compound, this compound's absorption can be inconsistent due to variable intestinal solubility[2]. Genetic polymorphisms in drug-metabolizing enzymes are also suspected to play a significant role, although the specific enzymes are yet to be definitively identified[2].

Q2: What is the primary active metabolite of this compound and why is it important to measure?

A2: The primary active metabolite of this compound is 4-hydroxy this compound (PHA)[1][2][3][4][5][6]. It is crucial to measure PHA along with the parent drug because PHA constitutes the vast majority of the circulating active compounds after this compound administration[1][2][3][6]. Due to the extensive first-pass metabolism, plasma concentrations of the parent this compound can be very low and highly variable, making them a poor indicator of overall drug exposure. Measuring PHA and its glucuronide conjugate provides a more accurate and stable representation of the systemic exposure to this compound-related active substances.

Q3: What are the known drug interactions that can affect this compound's pharmacokinetics?

A3: While specific drug-drug interaction studies on this compound are not extensively documented in the provided search results, general pharmacokinetic principles suggest that co-administration with potent inducers or inhibitors of cytochrome P450 (CYP) enzymes could alter this compound's metabolism and plasma concentrations. Since genetic polymorphisms in CYP enzymes are a suspected cause of this compound's variability, drugs that modulate the activity of these enzymes would likely have an impact.

Q4: How does this compound exert its therapeutic effect?

A4: this compound is a smooth muscle relaxant. Its mechanism of action is believed to involve the inhibition of calcium influx into smooth muscle cells, which is necessary for muscle contraction[1][7]. Additionally, this compound acts as a selective 5-HT1A receptor antagonist[1][7][8][9][10][11]. By blocking these serotonin receptors, it can reduce visceral hypersensitivity and the pronociceptive effects of serotonin in the gut[1][7][9][10].

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations
  • Problem: You are observing significant differences in this compound and/or 4-hydroxy this compound plasma concentrations between subjects in your study.

  • Possible Causes:

    • Genetic Polymorphisms: Undiagnosed genetic differences in metabolizing enzymes among your study population can lead to significant variations in drug metabolism.

    • Inconsistent Dosing Conditions: Differences in fasting state or food intake can affect the absorption of the lipophilic this compound.

    • Sample Handling and Processing: Inconsistencies in sample collection, processing, or storage could lead to degradation of the analytes.

  • Troubleshooting Steps:

    • Standardize Dosing Conditions: Ensure all subjects adhere to a strict and consistent fasting protocol before and after drug administration.

    • Genotyping (Optional but Recommended): If feasible, genotype subjects for common polymorphisms in major drug-metabolizing enzymes (e.g., CYP2D6, CYP2C9, CYP2C19) to identify potential poor or extensive metabolizers.

    • Review Sample Handling Procedures: Verify that all blood samples are collected, processed, and stored under identical and validated conditions to minimize analyte degradation.

    • Focus on Metabolite Concentrations: Given the low and variable levels of the parent drug, focus your analysis on the more abundant and stable 4-hydroxy this compound and its glucuronide conjugate for a more reliable assessment of exposure.

Issue 2: Low or Undetectable Parent this compound Concentrations
  • Problem: You are struggling to detect or accurately quantify the parent this compound in your plasma samples.

  • Possible Causes:

    • Extensive First-Pass Metabolism: this compound is rapidly and extensively metabolized, leading to very low systemic concentrations of the parent drug.

    • Insufficient Assay Sensitivity: Your analytical method may not be sensitive enough to detect the low levels of parent this compound.

  • Troubleshooting Steps:

    • Optimize Analytical Method:

      • Ensure your LC-MS/MS method is validated for high sensitivity, with a low limit of quantification (LLOQ).

      • Consider using a larger sample volume for extraction if your method allows.

      • Optimize the extraction procedure to maximize the recovery of this compound.

    • Shift Focus to Metabolites: As mentioned previously, the primary active metabolite, 4-hydroxy this compound, is present at much higher concentrations. For assessing bioequivalence or overall exposure, quantifying this metabolite is often more informative and reliable.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Caucasian Volunteers (Single 120 mg Dose)

ParameterThis compound4-hydroxy this compoundN-desethyl this compound4-hydroxy this compound Glucuronide
Cmax (pg/mL) 711.2 ± 1488.13747.0 ± 4165.7451.7 ± 737.110878.8 ± 4895.5
AUC0-t (pg*h/mL) 1143.9 ± 2390.910303.8 ± 11456.21025.5 ± 1675.234483.5 ± 15517.6
Tmax (h) 0.75 (0.50 - 2.00)1.00 (0.75 - 2.00)1.00 (0.75 - 2.00)1.00 (0.75 - 2.50)
t½ (h) 1.7 ± 0.83.2 ± 1.42.5 ± 1.23.1 ± 0.8

Data presented as mean ± standard deviation for Cmax, AUC0-t, and t½, and as median (min-max) for Tmax. Data sourced from the study by Rizea-Savu et al., 2021[2].

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Human Plasma by HPLC-MS/MS

This protocol is a summarized and adapted methodology based on the principles described in the cited literature[2][12][13][14].

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 0.5 mL of human plasma, add an internal standard solution (e.g., deuterated this compound).

  • Vortex mix the samples.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is typically used (e.g., Thermo Gold C18, 50 x 4.6 mm, 5 µm)[12].

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is common[3][13].

    • Flow Rate: A typical flow rate is around 0.4-0.8 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, 4-hydroxy this compound, N-desethyl this compound, 4-hydroxy this compound Glucuronide, and the internal standard need to be optimized. For example:

      • This compound: m/z 282.3 → 91.11[12][14]

      • 4-hydroxy this compound: m/z 298.3 → 106.9[12][14]

3. Data Analysis

  • Quantify the analytes by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

This compound Metabolic Pathway

Alverine_Metabolism This compound This compound Hydroxy_this compound 4-hydroxy this compound (Active Metabolite) This compound->Hydroxy_this compound Hydroxylation (High Variability) Desethyl_this compound N-desethyl this compound This compound->Desethyl_this compound N-de-ethylation Glucuronide 4-hydroxy this compound Glucuronide (Major Circulating Moiety) Hydroxy_this compound->Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Experimental Workflow for this compound Pharmacokinetic Study

PK_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Subject_Recruitment Subject Recruitment (Fasting) Dosing This compound Administration (e.g., 120 mg oral dose) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-72h post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (e.g., -80°C) Plasma_Separation->Sample_Storage SPE Solid Phase Extraction (SPE) Sample_Storage->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Quantification Data Quantification (Calibration Curve) LCMS->Data_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½) Data_Quantification->PK_Analysis Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Activates This compound This compound This compound->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Production AC->cAMP Reduces Smooth_Muscle Smooth Muscle Contraction / Nociception cAMP->Smooth_Muscle Reduces Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Reduces Ca_Influx->Smooth_Muscle Reduces

References

Technical Support Center: Navigating the Complexities of Alverine's Effects on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the paradoxical effects of Alverine on smooth muscle. This compound, a widely used antispasmodic, can exhibit both relaxant and contractile properties, a phenomenon that can pose significant challenges in experimental settings. This guide offers detailed troubleshooting advice, frequently asked questions, standardized experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible research.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and actionable solutions in a question-and-answer format.

Q1: Why am I observing smooth muscle contraction instead of the expected relaxation after applying this compound?

Possible Cause 1: Spontaneous vs. Evoked Contractions. this compound has been shown to have paradoxical effects: it can enhance spontaneous smooth muscle contractions while simultaneously suppressing contractions that are "evoked" or induced by agonists like acetylcholine (ACh) or high potassium (K+) solutions.[1][2] If your experimental preparation has a high degree of spontaneous activity, the enhancing effect of this compound on this activity may mask its inhibitory effect on evoked contractions.

Troubleshooting Steps:

  • Characterize Baseline Activity: Before applying this compound, thoroughly characterize the spontaneous contractile activity of your tissue preparation.

  • Use Specific Agonists: To observe the relaxant effect, first induce a stable contraction with an agonist (e.g., carbachol, high K+) and then apply this compound. This should demonstrate its inhibitory properties on evoked responses.[1][2]

Possible Cause 2: Concentration-Dependent Effects. The concentration of this compound used is critical. A study on guinea-pig detrusor smooth muscle showed that 10 μM this compound increased the frequency and amplitude of spontaneous action potentials and contractions.[1][3] The effects at different concentrations may vary between tissue types.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a cumulative concentration-response curve for this compound on your specific tissue to determine the optimal concentration for observing the desired effect (relaxation of evoked contractions).

  • Consult Literature for Tissue-Specific Concentrations: Review literature for concentrations of this compound used on similar smooth muscle preparations.

Q2: My results with this compound are inconsistent and show high variability between experiments.

Possible Cause 1: Tissue Viability and Handling. The health and handling of the smooth muscle tissue are paramount for reproducible results. Factors such as dissection technique, temperature, and oxygenation can significantly impact tissue responsiveness.

Troubleshooting Steps:

  • Standardize Dissection: Ensure a consistent and gentle dissection technique to minimize tissue damage.

  • Maintain Physiological Conditions: Use a physiological salt solution (e.g., Krebs or Tyrode's solution) continuously bubbled with carbogen (95% O2, 5% CO2) and maintained at 37°C.[4]

  • Equilibration Period: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) before starting the experiment to achieve a stable baseline.[5]

Possible Cause 2: Influence of Endogenous Mediators. The experimental conditions might favor the release of endogenous substances that could interfere with this compound's effects.

Troubleshooting Steps:

  • Thorough Washing: Ensure adequate washing of the tissue preparation after dissection and between drug applications to remove any residual metabolites or released neurotransmitters.

  • Consider Receptor Blockers: If you suspect interference from specific endogenous agonists, you can use selective antagonists to block their effects, helping to isolate the action of this compound.

Q3: How can I differentiate between this compound's effects on L-type calcium channels and its other mechanisms of action?

Background: this compound's mechanisms are multifaceted. It can inhibit the inactivation of L-type Ca2+ channels, which may increase Ca2+ influx during action potentials, and it may also inhibit Rho kinase, reducing the calcium sensitivity of contractile proteins.[1][2] Additionally, it acts as a 5-HT1A receptor antagonist.[6][7][8]

Experimental Approach:

  • L-type Calcium Channel Blockers: To investigate the involvement of L-type calcium channels, you can pre-incubate the tissue with a known L-type calcium channel blocker (e.g., nifedipine, verapamil) before applying this compound. If the effects of this compound are altered, it suggests an interaction with this pathway.

  • Rho Kinase Inhibitors: To explore the role of the Rho kinase pathway, compare the effects of this compound with a specific Rho kinase inhibitor (e.g., Y-27632). Similarities in the response profile, such as the suppression of evoked contractions with minimal effect on intracellular calcium levels, would suggest the involvement of this pathway.[1]

  • 5-HT1A Receptor Agonists/Antagonists: To assess the contribution of 5-HT1A receptor antagonism, you can use a selective 5-HT1A agonist (e.g., 8-OH-DPAT) to see if this compound can block its effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on smooth muscle?

This compound is considered a direct-acting smooth muscle relaxant.[9][10][11] However, its mechanism is complex and not fully understood.[12] Current research suggests it has multiple modes of action, including:

  • Inhibition of L-type Ca2+ channel inactivation: This can paradoxically lead to an increase in Ca2+ influx during spontaneous action potentials.[1][4]

  • Inhibition of the Rho kinase pathway: This leads to a decrease in the sensitivity of the contractile machinery to calcium, resulting in relaxation of evoked contractions.[1]

  • 5-HT1A receptor antagonism: This action is thought to contribute to its effects on visceral hypersensitivity.[6][7][8][9]

  • Direct effect on smooth muscle cells: It is believed to have a direct relaxing effect on the muscle cells themselves.[12]

Q2: What is the paradoxical effect of this compound?

The paradoxical effect of this compound is its ability to enhance spontaneous smooth muscle contractions while simultaneously inhibiting contractions induced by external stimuli (evoked contractions).[1][2] This is attributed to its dual effect of increasing Ca2+ influx during spontaneous activity and decreasing Ca2+ sensitivity during evoked activity.

Q3: In which types of smooth muscle has this compound's paradoxical effect been observed?

The paradoxical effects of this compound have been studied in various smooth muscle tissues, with detailed investigations conducted on the guinea-pig urinary bladder detrusor smooth muscle.[1][3] The pattern of effects has been reported to be similar in other smooth muscles examined.[2]

Q4: What are the common clinical uses of this compound?

This compound is clinically used as an antispasmodic to relieve cramps or spasms of the stomach and intestines, making it useful for conditions like irritable bowel syndrome (IBS) and painful diverticular disease.[6][7][8][10][11] It is also used to treat painful menstruation (dysmenorrhea) by relaxing the smooth muscle of the uterus.[10][11]

Data Presentation

The following table summarizes key quantitative data related to this compound's effects on smooth muscle.

ParameterValueTissue/ModelCommentsReference
Effective Concentration for Paradoxical Effect 10 µMGuinea-pig detrusor smooth muscleIncreased frequency and amplitude of spontaneous contractions.[1][3]
Inhibition of Evoked Contractions 10 µMGuinea-pig detrusor smooth muscleSuppressed contractions induced by 40 mM K+ or 10 µM ACh.[1][3]
IC50 for Noradrenaline-induced Contraction Inhibition (Papaverine - for comparison) 2 ± 0.3 nMHuman corpus cavernosum smooth muscle cellsPapaverine is another smooth muscle relaxant.[13]
EC50 for Noradrenaline-induced Contraction (for comparison) 5 nMHuman corpus cavernosum smooth muscle cellsProvides a reference for agonist potency in a smooth muscle model.[13]
EC50 for Carbachol-induced Contraction (for comparison) 1 nMHuman corpus cavernosum smooth muscle cellsProvides a reference for agonist potency in a smooth muscle model.[13]

Experimental Protocols

Organ Bath Assay for Smooth Muscle Tension

This protocol describes the methodology for measuring isometric contractions of smooth muscle strips in an organ bath.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea-pig ileum, bladder)

  • Physiological Salt Solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with force-displacement transducer and data acquisition software

  • Surgical thread

  • This compound citrate and other pharmacological agents (e.g., acetylcholine, high K+ solution)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated physiological salt solution.

    • Prepare smooth muscle strips of appropriate dimensions (e.g., 10 mm long, 2-3 mm wide).

    • Tie surgical threads to both ends of the muscle strip.

  • Mounting the Tissue:

    • Mount the tissue strip vertically in the organ bath chamber filled with pre-warmed (37°C) and carbogen-aerated physiological salt solution.

    • Attach the bottom thread to a fixed hook in the chamber and the top thread to the isometric force transducer.

  • Equilibration:

    • Apply an initial resting tension (e.g., 1 gram) to the muscle strip.

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washes of fresh physiological salt solution every 15-20 minutes. During this time, the baseline tension should stabilize.

  • Viability Test:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust contraction confirms tissue health.

    • Wash the tissue thoroughly to return to baseline tension.

  • Investigating this compound's Effects:

    • To study the effect on evoked contractions:

      • Induce a stable, submaximal contraction with an agonist (e.g., acetylcholine).

      • Once the contraction plateaus, add this compound in a cumulative manner to generate a concentration-response curve for relaxation.

    • To study the effect on spontaneous contractions:

      • Record the baseline spontaneous activity for a stable period.

      • Add this compound at a specific concentration (e.g., 10 µM) and record the changes in the frequency and amplitude of spontaneous contractions.

  • Data Analysis:

    • Measure the amplitude of contractions (in grams or millinewtons).

    • For relaxation curves, express the response as a percentage of the initial agonist-induced contraction.

    • Calculate EC50 or IC50 values as appropriate.

Intracellular Calcium Measurement using Fura-2 AM

This protocol outlines the steps for measuring intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Isolated smooth muscle cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

  • This compound citrate and other stimuli

Procedure:

  • Cell Preparation:

    • Isolate smooth muscle cells using established enzymatic digestion protocols.

    • Plate the cells on glass coverslips and allow them to adhere.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • De-esterification:

    • After loading, wash the cells with fresh HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Experimental Intervention:

    • Introduce this compound and/or other stimulating agents into the perfusion solution.

    • Continuously record the fluorescence changes at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities emitted after excitation at 340 nm and 380 nm (F340/F380).

    • The 340/380 ratio is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute [Ca2+]i values using the Grynkiewicz equation, if required, by determining the minimum (Rmin) and maximum (Rmax) ratios.

Mandatory Visualizations

Alverine_Signaling_Pathways cluster_spontaneous Spontaneous Contraction cluster_evoked Evoked Contraction cluster_5HT1A Neuronal Modulation Spontaneous AP Spontaneous AP L_type_Ca_channel_inactivation_inhibition Inhibition of L-type Ca2+ Channel Inactivation Spontaneous AP->L_type_Ca_channel_inactivation_inhibition Ca_influx_increase Increased Ca2+ Influx L_type_Ca_channel_inactivation_inhibition->Ca_influx_increase Spontaneous_Contraction_Increase Enhanced Spontaneous Contraction Ca_influx_increase->Spontaneous_Contraction_Increase Agonist Agonist (e.g., ACh, High K+) Rho_kinase_inhibition Rho Kinase Inhibition Agonist->Rho_kinase_inhibition Ca_sensitization_decrease Decreased Ca2+ Sensitization Rho_kinase_inhibition->Ca_sensitization_decrease Evoked_Contraction_Inhibition Inhibition of Evoked Contraction Ca_sensitization_decrease->Evoked_Contraction_Inhibition This compound This compound This compound->L_type_Ca_channel_inactivation_inhibition This compound->Rho_kinase_inhibition 5HT1A_antagonism 5-HT1A Receptor Antagonism This compound->5HT1A_antagonism Visceral_sensation_modulation Modulation of Visceral Sensation 5HT1A_antagonism->Visceral_sensation_modulation

Caption: this compound's multifaceted signaling pathways in smooth muscle.

Organ_Bath_Workflow Start Start Dissect_Tissue Dissect Smooth Muscle Tissue Start->Dissect_Tissue Mount_in_Bath Mount Tissue in Organ Bath Dissect_Tissue->Mount_in_Bath Equilibrate Equilibrate for 60 min (37°C, 95% O2/5% CO2) Mount_in_Bath->Equilibrate Viability_Test Perform Viability Test (e.g., High K+) Equilibrate->Viability_Test Wash Wash to Baseline Viability_Test->Wash Induce_Contraction Induce Stable Contraction (for relaxation studies) Wash->Induce_Contraction Add_this compound Add this compound (Cumulative Doses) Induce_Contraction->Add_this compound Record_Response Record Isometric Tension Add_this compound->Record_Response Analyze_Data Analyze Data (e.g., EC50/IC50) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an organ bath study.

Troubleshooting_Flowchart Start Unexpected Contraction with this compound Check_Baseline Is there high spontaneous contractile activity? Start->Check_Baseline Yes_Spontaneous Yes Check_Baseline->Yes_Spontaneous Yes No_Spontaneous No Check_Baseline->No_Spontaneous No Action_Spontaneous This compound may be enhancing spontaneous contractions. Test on agonist-evoked contractions instead. Yes_Spontaneous->Action_Spontaneous Check_Concentration Is the this compound concentration appropriate? No_Spontaneous->Check_Concentration Yes_Concentration Yes Check_Concentration->Yes_Concentration Yes No_Concentration No Check_Concentration->No_Concentration No Check_Tissue_Viability Is the tissue viable and handled correctly? Yes_Concentration->Check_Tissue_Viability Action_Concentration Perform a dose-response curve to find the optimal concentration for relaxation. No_Concentration->Action_Concentration Yes_Viable Yes Check_Tissue_Viability->Yes_Viable Yes No_Viable No Check_Tissue_Viability->No_Viable No Consider_Other_Mechanisms Investigate other mechanisms (e.g., using channel blockers or specific inhibitors). Yes_Viable->Consider_Other_Mechanisms Action_Viability Review and standardize dissection and experimental conditions (temp, O2). No_Viable->Action_Viability

Caption: Logical troubleshooting for this compound experiments.

References

Validation & Comparative

Alverine vs. Otilonium Bromide: A Comparative Analysis for the Treatment of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for Irritable Bowel Syndrome (IBS), a condition characterized by chronic abdominal pain, bloating, and altered bowel habits, Alverine and Otilonium Bromide have emerged as prominent smooth muscle relaxants. This guide provides a detailed, data-driven comparison of their performance, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Spasmolytics

Both this compound and Otilonium Bromide exert their primary effects by relaxing the smooth muscle of the gastrointestinal tract, thereby alleviating the painful spasms characteristic of IBS. However, they achieve this through distinct molecular pathways.

This compound acts as a direct smooth muscle relaxant.[1][2][3] Its mechanism is multifaceted, involving the inhibition of calcium influx into smooth muscle cells and a reduction in the sensitivity of contractile proteins to calcium.[4][5][6][7] Furthermore, this compound functions as a 5-HT1A receptor antagonist, a property that is believed to contribute to the reduction of visceral hypersensitivity, a key factor in IBS-related pain.[2][4][8][9][10][11] Some evidence also suggests an effect on L-type calcium channels.[6][7][9]

Otilonium Bromide , a quaternary ammonium derivative, exhibits a more complex pharmacological profile.[12][13] Its primary mechanism involves the blockade of L-type and T-type calcium channels in intestinal smooth muscle cells, which is crucial for muscle contraction.[12][14][15][16][17][18][19] Additionally, Otilonium Bromide demonstrates anticholinergic activity by acting as a muscarinic receptor antagonist and also interacts with tachykinin NK2 receptors, further contributing to its spasmolytic and pain-relieving effects.[4][11][13][15][17][20] Due to its poor systemic absorption, Otilonium Bromide's action is largely localized to the gastrointestinal tract.[4][13][17]

Comparative Efficacy: Insights from Clinical Trials

Clinical studies have demonstrated the efficacy of both this compound and Otilonium Bromide in managing IBS symptoms, often showing superiority over placebo. A meta-analysis of antispasmodic agents in IBS treatment highlighted the significant efficacy of both Otilonium Bromide and an this compound/simethicone combination in global symptom improvement and pain relief.[21][22]

Table 1: Quantitative Efficacy Data for this compound (in combination with Simethicone) in IBS Treatment

Efficacy EndpointThis compound/Simethicone GroupPlacebo Groupp-valueStudy Reference
Reduction in Abdominal Pain/Discomfort (VAS Score - mm) Median: 40 mmMedian: 50 mm0.047Wittmann et al., 2010[1][12]
Responder Rate (Pain/Discomfort Relief) 46.8%34.3%0.01Wittmann et al., 2010[1][12]
Improvement in Abdominal Pain (Severity & Frequency) 66% & 68%58% & 69%Not SignificantMitchell et al., 2002[4][18]
Mean Percentage Reduction in Abdominal Pain Score 43.7%33.3%Not SignificantMitchell et al., 2002[4][18]
Improvement in IBSQoL Score 13.88.4< 0.0008Ducrotte et al., 2014[20]
Decrease in IBS-SSS 170.0 (SE: 6.6)110.7 (SE: 6.7)0.0001Ducrotte et al., 2014[20]

Table 2: Quantitative Efficacy Data for Otilonium Bromide in IBS Treatment

Efficacy EndpointOtilonium Bromide GroupPlacebo Groupp-valueStudy Reference
Reduction in Weekly Frequency of Abdominal Pain Episodes -0.90 ± 0.88-0.65 ± 0.910.03Clavé et al., 2011[15]
Reduction in Abdominal Bloating Score -1.2 ± 1.2-0.9 ± 1.10.02Clavé et al., 2011[15]
Patient-Assessed Global Efficacy 1.3 ± 1.11.0 ± 1.10.047Clavé et al., 2011[15]
Responder Rate (2-4 months) 36.9%22.5%0.007Glende et al., 2002[2]
Reduction in Number of Abdominal Pain Episodes 55.3%39.9%< 0.01Battaglia et al., 1998[5]
Reduction in Severity of Abdominal Distension 42.0%30.2%< 0.05Battaglia et al., 1998[5]
Investigators' Global Positive Assessment 65.2%49.6%< 0.01Battaglia et al., 1998[5]
Responder Rate (Patient Evaluation at 10 & 15 weeks) 71.8% & 77.2%--Pooled Analysis[23]
Responder Rate (Physician Evaluation at 10 & 15 weeks) 55% & 63.9%--Pooled Analysis[23]

Experimental Protocols

Patch-Clamp Electrophysiology for Calcium Channel Blockade (Otilonium Bromide)

This protocol is based on methodologies used to study the effects of ion channel modulators.[13][16][19][22][24][25][26]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with cDNAs encoding the subunits of either L-type (CaV1.2) or T-type (CaV3.1, CaV3.2, or CaV3.3) calcium channels. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.

  • Cell Preparation: Two to three days prior to the experiment, cells are plated onto glass coverslips at a low density. On the day of recording, a coverslip is transferred to a recording chamber on a microscope stage and perfused with an external solution.

  • Electrophysiological Recording:

    • Pipettes: Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass.

    • Solutions: The pipette solution typically contains (in mM): 145 Cs+, 35 Cl−, 5 Na+, 5 Mg2+, 2 EGTA, 5 HEPES, and 125 methanesulfonate, with pH adjusted to 7.0. The bath solution (Ringer solution) contains (in mM): 149.2 Na+, 4.74 K+, 159 Cl−, and 2.54 Ca2+, buffered with 5 mM HEPES, with pH adjusted to 7.4.

    • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -80 mV. L-type or T-type calcium currents are elicited by applying depolarizing voltage steps.

  • Drug Application: After establishing a stable baseline recording, the recording chamber is perfused with the external solution containing varying concentrations of Otilonium Bromide (e.g., 10⁻⁸ to 10⁻⁵ M).

  • Data Analysis: The recorded current traces before, during, and after drug application are analyzed to determine the extent of inhibition and calculate parameters such as IC50 values.

Radioligand Binding Assay for 5-HT1A Receptor Antagonism (this compound)

This protocol is a generalized procedure for competitive radioligand binding assays.[6][10][17][27][28]

  • Membrane Preparation: HEK293 cells stably expressing the human 5-HT1A receptor are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

  • Binding Assay:

    • The assay is conducted in 96-well plates in a final volume of 250 µL per well.

    • To each well, the following are added: the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound citrate or a reference compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand.

  • Incubation: The plates are incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate competition curves and calculate the inhibitory constant (Ki) for this compound.

Assessment of NK2 Receptor Antagonism by Internalization Assay (Otilonium Bromide)

This methodology is based on a study investigating NK2 receptor internalization in human colonic tissue.[7][8]

  • Tissue Preparation: Full-thickness human colonic segments are obtained and incubated in an appropriate physiological solution.

  • Drug Incubation: The tissue segments are incubated in the presence of varying concentrations of Otilonium Bromide (e.g., 0.1-10 μmol L⁻¹) or a selective NK2 receptor antagonist as a positive control.

  • Agonist Stimulation: Following the pre-incubation with the antagonist, a selective NK2 receptor agonist (e.g., [βAla8]NKA(4-10)) is added to stimulate receptor internalization. Control tissues are incubated with the agonist alone or with the vehicle.

  • Fixation and Sectioning: After the incubation period, the tissue segments are fixed in 4% paraformaldehyde. Cryosections are then prepared for immunohistochemical analysis.

  • Immunohistochemistry: The cryosections are processed for NK2 receptor immunohistochemical staining using a specific primary antibody against the NK2 receptor and a suitable secondary antibody detection system.

  • Quantitative Analysis: The number of smooth muscle cells that have internalized the NK2 receptor is evaluated under a microscope. Internalization is typically characterized by a shift in receptor staining from the cell membrane to the cytoplasm. The percentage of cells showing internalization is quantified for each experimental condition.

Signaling Pathways and Experimental Workflows

Alverine_Mechanism_of_Action This compound This compound L_type_Ca L-type Ca²⁺ Channel This compound->L_type_Ca Inhibits Contractile_Proteins Contractile Proteins This compound->Contractile_Proteins Reduces Sensitivity Serotonin_Receptor 5-HT1A Receptor This compound->Serotonin_Receptor Antagonizes SMC Smooth Muscle Cell Ca_influx ↓ Ca²⁺ Influx L_type_Ca->Ca_influx Relaxation Muscle Relaxation Ca_influx->Relaxation Ca_Sensitivity ↓ Sensitivity to Ca²⁺ Contractile_Proteins->Ca_Sensitivity Ca_Sensitivity->Relaxation Pain_Relief Pain Relief Relaxation->Pain_Relief Visceral_Hypersensitivity ↓ Visceral Hypersensitivity Serotonin_Receptor->Visceral_Hypersensitivity Visceral_Hypersensitivity->Pain_Relief

Caption: this compound's multifaceted mechanism of action in IBS.

Otilonium_Mechanism_of_Action Otilonium Otilonium Bromide L_type_Ca L-type Ca²⁺ Channel Otilonium->L_type_Ca Blocks T_type_Ca T-type Ca²⁺ Channel Otilonium->T_type_Ca Blocks Muscarinic_Receptor Muscarinic Receptor Otilonium->Muscarinic_Receptor Antagonizes NK2_Receptor Tachykinin NK2 Receptor Otilonium->NK2_Receptor Antagonizes SMC Smooth Muscle Cell Ca_influx ↓ Ca²⁺ Influx L_type_Ca->Ca_influx T_type_Ca->Ca_influx Relaxation Muscle Relaxation Muscarinic_Receptor->Relaxation Contributes to NK2_Receptor->Relaxation Contributes to Ca_influx->Relaxation Pain_Relief Pain Relief Relaxation->Pain_Relief

Caption: Otilonium Bromide's multiple targets in the GI tract.

Experimental_Workflow_Patch_Clamp start Start cell_culture HEK293 Cell Culture (Transfected with Ca²⁺ Channels) start->cell_culture cell_prep Cell Preparation on Coverslips cell_culture->cell_prep recording Whole-Cell Patch-Clamp Recording cell_prep->recording baseline Establish Stable Baseline Current recording->baseline drug_app Perfusion with Otilonium Bromide baseline->drug_app data_acq Data Acquisition (Current Traces) drug_app->data_acq analysis Data Analysis (Inhibition, IC50) data_acq->analysis end End analysis->end

Caption: Workflow for patch-clamp analysis of ion channel modulation.

References

Comparative analysis of Alverine and mebeverine.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Alverine and Mebeverine for Researchers and Drug Development Professionals

Introduction

This compound and mebeverine are two widely utilized antispasmodic agents in the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Both drugs exert their primary therapeutic effect by inducing smooth muscle relaxation, albeit through distinct pharmacological mechanisms. This guide provides a comprehensive comparative analysis of this compound and mebeverine, focusing on their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies for key assays.

Pharmacodynamic Properties

This compound and mebeverine achieve their spasmolytic effects through different molecular targets and signaling pathways.

This compound

This compound citrate acts as a direct smooth muscle relaxant.[1] Its mechanism of action is multifaceted and includes:

  • Calcium Channel Blockade: this compound is understood to inhibit the influx of calcium into smooth muscle cells, a critical step for muscle contraction.[2] This action helps to prevent excessive or uncoordinated muscle contractions.[2]

  • 5-HT1A Receptor Antagonism: this compound is a selective 5-HT1A receptor antagonist.[1][3] This property is linked to its ability to reduce visceral hypersensitivity, a key feature of IBS.[1]

  • Decreased Sensitivity to Calcium: this compound has been shown to decrease the sensitivity of smooth muscle contractile proteins to calcium.[3][4]

Mebeverine

Mebeverine hydrochloride is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[5] Its primary mechanisms of action are:

  • Sodium Channel Blockade: Mebeverine blocks voltage-operated sodium channels, which leads to a reduction in muscle excitability and, consequently, fewer spasms.[6][7]

  • Inhibition of Intracellular Calcium Release: Mebeverine inhibits the refilling of intracellular calcium stores, which also contributes to its muscle-relaxant properties.[7]

  • Weak Anticholinergic Activity: While its primary action is not anticholinergic, mebeverine has been noted to have weak antimuscarinic effects.[5]

Comparative Tables

Table 1: Pharmacodynamic Comparison
FeatureThis compoundMebeverine
Primary Mechanism Direct smooth muscle relaxant, 5-HT1A antagonist[1][3]Musculotropic antispasmodic[5]
Ion Channel Effects L-type calcium channel inhibition[2]Voltage-gated sodium channel blockade[6][7]
Receptor Activity 5-HT1A receptor antagonist (IC50 = 101 nM)[8]Weak anticholinergic activity[5]
Effect on Calcium Inhibits Ca2+ influx and reduces sensitivity of contractile proteins to Ca2+[2][3]Inhibits refilling of intracellular Ca2+ stores[7]

Signaling Pathway Diagrams

Alverine_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits 5HT1A_Receptor 5-HT1A Receptor This compound->5HT1A_Receptor Antagonizes Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Leads to Reduced_Sensitivity Reduced Visceral Hypersensitivity 5HT1A_Receptor->Reduced_Sensitivity

Figure 1: Simplified signaling pathway of this compound in smooth muscle cells.

Mebeverine_Signaling_Pathway cluster_cell Smooth Muscle Cell Mebeverine Mebeverine Na_Channel Voltage-gated Na+ Channel Mebeverine->Na_Channel Blocks Ca_Stores Intracellular Ca2+ Stores Mebeverine->Ca_Stores Inhibits refilling Depolarization Membrane Depolarization Na_Channel->Depolarization Mediates Contraction Muscle Contraction Depolarization->Contraction Ca_Release Ca2+ Release Ca_Stores->Ca_Release Ca_Release->Contraction

Figure 2: Simplified signaling pathway of Mebeverine in smooth muscle cells.

Pharmacokinetic Properties

Both this compound and mebeverine are rapidly absorbed and extensively metabolized.

This compound

Following oral administration, this compound is rapidly converted to its primary active metabolite, 4-hydroxy this compound.[1][9] The parent compound accounts for only about 3% of the circulating this compound-related moieties, while the active metabolite accounts for approximately 94%.[1][9]

Mebeverine

Mebeverine is also rapidly and completely absorbed after oral administration and is primarily metabolized by esterases into veratric acid and mebeverine alcohol.[5] The main metabolite in plasma is demethylated carboxylic acid (DMAC).[5]

Table 2: Pharmacokinetic Comparison
ParameterThis compoundMebeverine
Absorption Rapid[1]Rapid and complete[5]
Metabolism Extensive first-pass metabolism to active metabolite (4-hydroxy this compound)[1][9]Hydrolysis to veratric acid and mebeverine alcohol; further metabolism to DMAC[5]
Active Metabolite 4-hydroxy this compound[1]Mebeverine acid (main circulating metabolite)[10][11]
Tmax (Metabolite) ~1 hour (4-hydroxy this compound)~1 hour (DMAC)[5], 1.25 hours (mebeverine acid)[10]
Half-life (Metabolite) 5.7 hours (active primary metabolite)[12]2.45 hours (DMAC)[5], 1.1 hours (mebeverine acid)[10]
Elimination High renal clearance of all metabolites[12]Metabolites are almost completely excreted in the urine[5]

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is a standard method for assessing the effects of spasmolytic agents on smooth muscle contraction in vitro.

  • Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing an aerated physiological salt solution (e.g., Krebs solution) at 37°C.[13]

  • Induction of Contraction: Smooth muscle contraction is induced by a spasmogen, such as acetylcholine or histamine.[13]

  • Drug Application: this compound or mebeverine is added to the organ bath at varying concentrations prior to the addition of the spasmogen to determine its inhibitory effect.

  • Measurement: The force of muscle contraction is measured isometrically using a force transducer connected to a data acquisition system.

  • Data Analysis: The inhibitory concentration 50 (IC50) value, which is the concentration of the drug that inhibits the spasmogen-induced contraction by 50%, can be calculated to compare the potency of the two drugs.

Organ_Bath_Workflow Isolate_Tissue Isolate Guinea Pig Ileum Suspend_Tissue Suspend in Organ Bath (Krebs solution, 37°C) Isolate_Tissue->Suspend_Tissue Add_Drug Add this compound or Mebeverine Suspend_Tissue->Add_Drug Induce_Contraction Induce Contraction (e.g., Acetylcholine) Measure_Contraction Measure Isometric Contraction Induce_Contraction->Measure_Contraction Add_Drug->Induce_Contraction Analyze_Data Calculate IC50 Measure_Contraction->Analyze_Data

Figure 3: Experimental workflow for the isolated organ bath assay.

Intracellular Calcium Measurement

This protocol allows for the quantification of changes in intracellular calcium concentration in response to drug treatment.

  • Cell Culture: Smooth muscle cells are cultured on coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9]

  • Drug Treatment: The cells are then treated with this compound or mebeverine.

  • Stimulation: A stimulus, such as a high potassium solution or a receptor agonist, is applied to induce calcium influx.

  • Imaging: Changes in intracellular calcium are monitored using fluorescence microscopy.

  • Data Analysis: The fluorescence intensity is quantified to determine the effect of the drugs on calcium influx.

Calcium_Assay_Workflow Culture_Cells Culture Smooth Muscle Cells Load_Dye Load with Calcium-sensitive Dye (e.g., Fura-2 AM) Culture_Cells->Load_Dye Treat_Drug Treat with this compound or Mebeverine Load_Dye->Treat_Drug Stimulate_Cells Stimulate Calcium Influx Treat_Drug->Stimulate_Cells Image_Cells Fluorescence Microscopy Stimulate_Cells->Image_Cells Analyze_Fluorescence Quantify Fluorescence Intensity Image_Cells->Analyze_Fluorescence

Figure 4: Experimental workflow for intracellular calcium measurement.

Clinical Efficacy and Safety

Both this compound and mebeverine have been in clinical use for many years for the symptomatic relief of IBS.

This compound

Clinical trials have shown that this compound, particularly in combination with simethicone, can be effective in reducing abdominal pain and discomfort in patients with IBS.[8] However, some studies have not found this compound to be superior to placebo.[14]

Mebeverine

The clinical efficacy of mebeverine has been a subject of debate. While some non-placebo-controlled trials have shown positive results, several placebo-controlled studies have failed to demonstrate its superiority over placebo for the global improvement of IBS symptoms.[3]

A 1986 double-blind, crossover study directly comparing this compound citrate and mebeverine hydrochloride in patients with IBS concluded that both drugs were beneficial in treating the symptoms of IBS, with apparently equal effectiveness.[15]

Table 3: Safety and Tolerability
Adverse EffectThis compoundMebeverine
Common Dizziness, headache, nausea[12]Generally well-tolerated, similar to placebo
Less Common Allergic reactions (rash, itching), liver inflammation (rare)[12]Heartburn, indigestion, dizziness, headache
Serious (Rare) Anaphylaxis, toxic hepatitis[12]Drug-induced acute angle closure glaucoma

Conclusion

This compound and mebeverine are both established antispasmodic agents used in the management of IBS, but they possess distinct mechanisms of action. This compound's multifaceted approach, involving calcium channel blockade and 5-HT1A receptor antagonism, offers a potential advantage in addressing both the motor and sensory components of IBS. Mebeverine's primary action on sodium channels provides an alternative mechanism for smooth muscle relaxation.

While direct comparative clinical data is limited, both drugs are generally considered safe and well-tolerated. The choice between this compound and mebeverine may be guided by the specific symptom profile of the patient and individual response to treatment. Further head-to-head clinical trials with robust methodologies are warranted to definitively establish the comparative efficacy and safety of these two agents. For researchers and drug development professionals, the distinct mechanisms of these drugs offer different avenues for the development of novel and more targeted therapies for functional gastrointestinal disorders.

References

Alverine's Efficacy in Irritable Bowel Syndrome: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the therapeutic value of alverine, particularly in comparison to a placebo, is crucial for informed decision-making. This guide provides a comprehensive comparison of this compound's efficacy, supported by data from clinical trials, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Comparison of this compound vs. Placebo in IBS

The following table summarizes key efficacy data from randomized controlled trials (RCTs) comparing this compound (often in combination with simethicone) to a placebo in patients with Irritable Bowel Syndrome (IBS).

Efficacy EndpointThis compound/Alverine-Simethicone CombinationPlaceboStudy/Reference
Responder Rate (Abdominal Pain/Discomfort) 46.8%34.3%Wittmann et al. (2010)[1][2][3]
Global Symptom Improvement Statistically significant improvement (P = 0.0001)-Wittmann et al. (2010)[1][3]
Reduction in Abdominal Pain (VAS Score) Median: 40 mmMedian: 50 mmWittmann et al. (2010)[1][2][3]
Improvement in Abdominal Pain Severity 66% of patients58% of patients (Not statistically significant)Mitchell et al. (2002)[4][5]
Improvement in Abdominal Pain Frequency 68% of patients69% of patients (Not statistically significant)Mitchell et al. (2002)[4][5]
Mean Percentage Reduction in Abdominal Pain Scores 43.7%33.3% (Not statistically significant)Mitchell et al. (2002)[4][5][6]
Global Assessment (Odds Ratio) 1.76 (95% CI: 1.18-2.61)-Martinez-Vazquez et al. (2012)[7][8][9]
Pain Relief (Odds Ratio) 1.48 (95% CI: 1.00-2.19)-Martinez-Vazquez et al. (2012)[7]

Experimental Protocols

The methodologies employed in clinical trials are fundamental to interpreting the validity of their outcomes. Below is a synthesized protocol for a typical randomized, double-blind, placebo-controlled trial evaluating this compound in IBS patients.

1. Patient Population:

  • Inclusion criteria typically involve adults diagnosed with IBS according to the ROME III criteria.[1][3]

  • Patients are often required to have a baseline abdominal pain/discomfort score of a certain severity, for instance, at least 60 mm on a 100-mm Visual Analogue Scale (VAS), during a run-in period without treatment.[1][3]

  • Exclusion criteria include known intolerance to the study medication.[10]

2. Study Design:

  • A double-blind, randomized, placebo-controlled, parallel-group design is standard.[3][4][5]

  • Following a treatment-free run-in period (e.g., 2 weeks), patients are randomly assigned to receive either this compound or a matching placebo.[1][3]

3. Intervention and Dosage:

  • The intervention group typically receives this compound citrate, often in combination with simethicone (e.g., this compound citrate 60 mg with simeticone 300 mg), administered three times daily before meals.[1][3][10]

  • The control group receives a placebo identical in appearance and taste to the active medication.[10]

  • The treatment duration is commonly 4 to 12 weeks.[1][4][5]

4. Efficacy Assessment:

  • The primary endpoint is often the change in abdominal pain or discomfort, measured using a VAS.[1][3]

  • A responder is frequently defined as a patient experiencing a clinically significant reduction in symptoms, such as a 50% or greater decrease in the abdominal pain/discomfort VAS score.[10]

  • Secondary endpoints may include global symptom improvement, changes in bloating, and overall well-being scores.[4][5]

5. Statistical Analysis:

  • The primary analysis is typically conducted on the full analysis set, which includes all randomized patients who received at least one dose of the study drug (intention-to-treat).[1][3]

  • Statistical tests are used to compare the changes in efficacy endpoints between the treatment and placebo groups.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a randomized controlled trial comparing this compound to a placebo.

G cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment Period (4-12 Weeks) cluster_group_a Group A cluster_group_b Group B cluster_assessment Efficacy Assessment cluster_analysis Data Analysis p1 Patient Recruitment (IBS diagnosis, ROME III criteria) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 2-Week Treatment-Free Run-in Period p2->p3 rand Random Assignment p3->rand gA This compound Citrate rand->gA gB Placebo rand->gB assess Primary & Secondary Endpoint Measurement (e.g., VAS for pain) gA->assess gB->assess analysis Statistical Comparison of Treatment Groups assess->analysis G cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular & Physiological Effects This compound This compound serotonin 5-HT1A Receptor This compound->serotonin Antagonism calcium L-type Ca2+ Channel This compound->calcium Inhibition of Inactivation nfkb NF-κB Pathway This compound->nfkb Inhibition via Src motility Modulation of Intestinal Motility serotonin->motility hypersensitivity Reduction of Visceral Hypersensitivity serotonin->hypersensitivity relaxation Smooth Muscle Relaxation calcium->relaxation inflammation Anti-inflammatory Response nfkb->inflammation

References

Alverine Citrate vs. Alverine Base: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of experimental pharmacology and drug development, the choice between using a drug in its base form versus its salt form can have significant implications for study outcomes. This guide provides a detailed comparison of Alverine citrate and this compound base, focusing on their physicochemical properties, pharmacokinetic profiles, and mechanisms of action in experimental settings. While direct comparative studies are scarce, this guide synthesizes available data for this compound citrate and extrapolates the expected properties of this compound base based on fundamental pharmaceutical principles.

Physicochemical and Pharmacokinetic Comparison

The primary difference between this compound citrate and this compound base lies in their salt form, which significantly influences properties like solubility and, consequently, bioavailability. This compound itself is a weak base and is highly lipophilic[1][2]. The citrate salt is formed to enhance its aqueous solubility.

PropertyThis compound CitrateThis compound Base (Inferred)Key Implications for Experimental Settings
Solubility Slightly soluble in water and methylene chloride, sparingly soluble in ethanol[3]. Freely soluble in water as crystals[4].Expected to have low aqueous solubility due to its lipophilic nature[1][2].The choice of vehicle for in vitro and in vivo experiments is critical. This compound citrate is more suitable for aqueous-based assays, while the base may require organic solvents or specialized formulation approaches.
Bioavailability Well-absorbed orally[5]. However, it is subject to high pharmacokinetic variability, possibly due to precipitation at intestinal pH[1][2].Oral bioavailability is likely to be lower and more variable than the citrate salt due to poor dissolution in gastrointestinal fluids.For oral administration studies, the citrate form is generally preferred to ensure adequate absorption. If the base is used, formulation strategies to enhance dissolution will be necessary.
Pharmacokinetics After oral administration, this compound citrate is rapidly converted to its primary active metabolite, 4-hydroxy this compound, with peak plasma levels of the metabolite occurring between 1 and 1.5 hours[1]. The parent compound only accounts for about 3% of the circulating moieties, while the active metabolite accounts for 94%[1].The metabolic pathway would be the same as the citrate salt, but the rate and extent of absorption would differ, leading to altered pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).When studying the effects of the parent compound, intravenous administration of the base (in a suitable solvent) might be considered to bypass absorption variability. For studies on the active metabolite, the oral route with the citrate salt is effective.
Stability Stable in accelerated stability studies[6].Stability would depend on the specific storage conditions and formulation. As a base, it may be more susceptible to degradation in acidic environments.Appropriate storage and handling protocols are essential. For the base form, protection from acidic conditions may be necessary.

Mechanism of Action and Signaling Pathways

This compound acts as a smooth muscle relaxant with a multi-faceted mechanism of action. It is primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders[5][7]. The mechanism is independent of the salt form, as the citrate moiety is not pharmacologically active.

The therapeutic effects of this compound are achieved through:

  • Direct smooth muscle relaxation: It acts directly on the smooth muscles of the intestines and uterus[5][8].

  • Inhibition of calcium influx: this compound blocks L-type calcium channels in smooth muscle cells, preventing the excessive contractions that cause spasms[5][9][10].

  • Modulation of serotonin receptors: It functions as a 5-HT1A receptor antagonist, which helps to reduce visceral hypersensitivity[1][5][11].

  • Anti-inflammatory properties: Evidence suggests this compound can mitigate inflammation in the gut by targeting Src in the NF-κB signaling pathway[5][8].

Below is a diagram illustrating the primary signaling pathways affected by this compound.

Alverine_Signaling_Pathways This compound This compound LTypeCaChannel L-Type Ca²⁺ Channel This compound->LTypeCaChannel inhibits SerotoninReceptor 5-HT1A Receptor This compound->SerotoninReceptor antagonizes Src Src Kinase This compound->Src targets CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux MuscleContraction Smooth Muscle Contraction CaInflux->MuscleContraction leads to VisceralHypersensitivity Visceral Hypersensitivity SerotoninReceptor->VisceralHypersensitivity modulates NFkB NF-κB Pathway Src->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes

Figure 1: this compound's primary signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of typical experimental protocols used in the study of this compound citrate.

In Vitro Dissolution Study

This experiment is essential for comparing the dissolution profiles of different formulations.

Objective: To assess the in vitro dissolution rate of this compound citrate tablets.

Methodology:

  • Apparatus: USP-compliant dissolution apparatus (e.g., paddle or basket).

  • Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or phosphate buffer, maintained at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Rotate the paddle/basket at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A study on different brands of this compound citrate 60mg tablets showed that all tested tablets released over 97% of the drug within 15 minutes[12][13][14].

Pharmacokinetic Study in Healthy Volunteers

This type of study is fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Objective: To evaluate the pharmacokinetic profile of a single oral dose of this compound citrate.

Methodology:

  • Study Design: An open-label, single-dose, crossover study is a common design[15][16][17].

  • Subjects: A cohort of healthy adult volunteers.

  • Procedure:

    • Administer a single oral dose of this compound citrate (e.g., 120 mg capsule) after an overnight fast[2].

    • Collect blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose)[2].

  • Analysis:

    • Separate plasma from the blood samples.

    • Determine the concentrations of this compound and its metabolites (e.g., 4-hydroxy this compound) using a validated LC-MS/MS method[1][15][17].

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis[15][17].

The following diagram outlines a typical workflow for a comparative in vivo pharmacokinetic study.

PK_Study_Workflow Start Study Start: Healthy Volunteers Screening Screening & Enrollment Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Citrate (e.g., 120mg) Randomization->GroupA GroupB Group B: This compound Base (Molar Equivalent) Randomization->GroupB Dosing Single Oral Dose (Fasting) GroupA->Dosing GroupB->Dosing Sampling Serial Blood Sampling (0-72h) Dosing->Sampling Analysis Plasma Separation & LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Statistical Comparison of PK Parameters PK_Analysis->Comparison End Study Conclusion Comparison->End

Figure 2: Workflow for a comparative pharmacokinetic study.

Conclusion

The choice between this compound citrate and this compound base in experimental settings hinges on the specific research question and the required formulation characteristics. This compound citrate, with its enhanced water solubility, is the preferred form for oral administration and aqueous-based in vitro assays, ensuring better dissolution and bioavailability. Conversely, this compound base may be suitable for non-aqueous formulations or specific mechanistic studies where the absence of the citrate salt is desired. Researchers must carefully consider the physicochemical properties of each form and select the appropriate vehicle and experimental design to ensure the validity and reproducibility of their findings. While direct comparative data is lacking, the principles outlined in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to the Efficacy of Alverine Citrate and Simethicone Combination in Managing Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alverine citrate and simethicone combination against other therapeutic alternatives for Irritable Bowel Syndrome (IBS), supported by experimental data.

Mechanism of Action

The combination of this compound citrate and simethicone targets two of the primary symptoms of IBS: abdominal pain and bloating.

  • This compound Citrate: A smooth muscle relaxant, this compound citrate acts directly on the gastrointestinal tract to alleviate muscle spasms.[1] It is also a 5-HT1A receptor antagonist, which helps to reduce visceral hypersensitivity, a key factor in the abdominal pain associated with IBS.[1]

  • Simethicone: An anti-foaming agent, simethicone works by reducing the surface tension of gas bubbles in the gut, allowing them to coalesce and be more easily expelled. This action helps to relieve bloating and the feeling of trapped wind.

Data Presentation: Efficacy in Clinical Trials

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of the this compound citrate and simethicone combination.

Table 1: this compound/Simethicone vs. Placebo (4-Week Treatment)
Efficacy EndpointThis compound/Simethicone GroupPlacebo Groupp-valueStudy
Median Abdominal Pain/Discomfort VAS Score 40 mm50 mm0.047Wittmann et al. (2010)[2][3]
Responder Rate (Pain/Discomfort) 46.8%34.3%0.01Wittmann et al. (2010)[2][3]
Global Symptom Improvement Significantly greater than placebo-0.0001Wittmann et al. (2010)[2][3]

VAS: Visual Analogue Scale (0-100 mm)

Table 2: this compound/Simethicone On-Demand vs. Usual Treatment (Mainly Antispasmodics) (6-Month Treatment)
Efficacy EndpointOn-Demand this compound/SimethiconeUsual Treatmentp-valueStudy
Improvement in IBS Quality of Life (IBSQoL) Score 13.88.4< 0.0008Ducrotte et al. (2014)[4]
Mean Decrease in IBS Symptom Severity Score (IBS-SSS) 170.0110.70.0001Ducrotte et al. (2014)[4][5]
Patients with IBS-SSS < 75 (Remission) 37.7%16.0%< 0.0001Ducrotte et al. (2014)[5]
Improvement in Abdominal Pain 76.1% of patients59.2% of patients0.0001Ducrotte et al. (2014)[5]
Improvement in Bloating 76.6% of patients57.0% of patients< 0.0001Ducrotte et al. (2014)[5]
Table 3: Indirect Comparison of Antispasmodics vs. Placebo (Meta-analysis)
TreatmentOdds Ratio for Global Improvement (95% CI)Odds Ratio for Pain Relief (95% CI)Study
This compound/Simethicone 1.76 (1.18 - 2.61)1.48 (1.00 - 2.19)Martinez-Vazquez et al. (2012)[6]
Otilonium 2.03 (1.49 - 2.77)1.83 (1.43 - 2.34)Martinez-Vazquez et al. (2012)[6]
Pinaverium Bromide 1.48 (0.95 - 4.63)Not specifiedMartinez-Vazquez et al. (2012)[6]

Experimental Protocols

Wittmann et al. (2010): A Randomized, Double-Blind, Placebo-Controlled Study
  • Objective: To evaluate the efficacy of a fixed combination of this compound citrate (60 mg) and simethicone (300 mg) for abdominal pain/discomfort in patients with IBS.[2][3]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Hungary and Poland.[2]

  • Patient Population: 412 adult patients (18-75 years) meeting the Rome III criteria for IBS.[2][7] A key inclusion criterion was an abdominal pain/discomfort intensity of at least 60 mm on a 100 mm VAS during a 2-week run-in period.[2][7]

  • Treatment: Patients were randomized to receive either this compound citrate 60 mg with simethicone 300 mg or a matching placebo, three times daily for 4 weeks.[2][7]

  • Primary Efficacy Endpoint: Change in the VAS score for abdominal pain/discomfort from baseline to week 4.

  • Secondary Efficacy Endpoints: Responder rate (percentage of patients with a predefined level of symptom improvement), global symptom relief, and safety.

Ducrotte et al. (2014): A Randomised Pragmatic Study
  • Objective: To compare the efficacy of on-demand treatment with this compound citrate/simethicone versus usual treatments for IBS in a real-world setting.[4]

  • Study Design: A pragmatic, randomized, multicenter study conducted in general practice in France. General practitioners were randomized to one of two therapeutic strategies.[4]

  • Patient Population: 436 adult patients with Rome III-diagnosed IBS.[4]

  • Treatment Arms:

    • On-demand this compound/Simethicone: Patients were instructed to take one capsule of this compound citrate 60 mg and simethicone 300 mg three times a day as needed for abdominal pain.

    • Usual Treatment: The treating physician prescribed their treatment of choice, which was predominantly other antispasmodics.[4]

  • Primary Outcome Measure: Improvement in the IBS Quality of Life (IBSQoL) score at 6 months.[4]

  • Secondary Outcome Measures: IBS Symptom Severity Score (IBS-SSS), improvement in abdominal pain and bloating, and cost-effectiveness.

Mandatory Visualizations

G cluster_0 Pathophysiology of IBS cluster_1 Therapeutic Intervention cluster_2 Symptom Relief Visceral Hypersensitivity Visceral Hypersensitivity Pain Relief Pain Relief Visceral Hypersensitivity->Pain Relief Smooth Muscle Spasms Smooth Muscle Spasms Smooth Muscle Spasms->Pain Relief Gas Accumulation Gas Accumulation Bloating Relief Bloating Relief Gas Accumulation->Bloating Relief This compound This compound Citrate This compound->Visceral Hypersensitivity antagonizes 5-HT1A This compound->Smooth Muscle Spasms relaxes Simethicone Simethicone Simethicone->Gas Accumulation reduces surface tension

Caption: Mechanism of Action of this compound Citrate and Simethicone in IBS.

G cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment 4-Week Treatment cluster_assessment Efficacy Assessment A IBS Patients (Rome III Criteria) B 2-Week Treatment-Free Run-in A->B C Pain/Discomfort VAS >= 60mm B->C D Randomization (1:1) C->D E This compound 60mg / Simethicone 300mg (3 times daily) D->E F Matching Placebo (3 times daily) D->F G Primary Endpoint: Change in Pain/Discomfort VAS E->G H Secondary Endpoints: Responder Rate, Global Symptom Relief E->H F->G F->H

Caption: Experimental Workflow of a Randomized Controlled Trial.

References

Comparative Analysis of Alverine's Antagonist Activity at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Alverine's antagonist activity at the 5-hydroxytryptamine 1A (5-HT1A) receptor, a key target in neuropharmacology. Through a comparative analysis with established 5-HT1A antagonists, this document presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Quantitative Comparison of 5-HT1A Receptor Antagonists

The following table summarizes the binding affinity and functional potency of this compound in comparison to well-characterized 5-HT1A receptor antagonists: WAY 100635, NAN-190, and Spiperone. This data facilitates an objective assessment of this compound's pharmacological profile.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Functional Potency (pA2)Notes
This compound Data not consistently available101[1]Data not availableIC50 value determined in a radioligand binding assay.
WAY 100635 0.39 - 0.84[2]2.29.71[2]A potent and selective silent antagonist.
NAN-190 ~1.9 (KB)2.6Data not availableExhibits mixed agonist/antagonist properties.
Spiperone Data not consistently available7.9 - 55.5[3]Data not availableAlso a potent D2 dopamine receptor antagonist.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental designs used for validation, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the workflows for radioligand binding and functional antagonism assays.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT1A Receptor G Gi/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation CellularResponse Cellular Response Gene->CellularResponse Agonist 5-HT / Agonist Agonist->R Binds & Activates Antagonist This compound / Antagonist Antagonist->R Binds & Blocks

5-HT1A Receptor Signaling Pathway

Radioligand Binding Assay Workflow prep Membrane Preparation (with 5-HT1A receptors) incubation Incubation prep->incubation radioligand Radioligand (e.g., [3H]8-OH-DPAT) radioligand->incubation competitor Test Compound (this compound or comparator) competitor->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (Determine Ki) scintillation->analysis

Radioligand Binding Assay Workflow

Functional cAMP Assay Workflow cells Cell Culture (expressing 5-HT1A receptors) antagonist Pre-incubation with Antagonist (this compound or comparator) cells->antagonist agonist Stimulation with Agonist (e.g., 5-HT, 8-OH-DPAT) + Forskolin antagonist->agonist lysis Cell Lysis agonist->lysis cAMP_measurement cAMP Measurement (e.g., HTRF, ELISA) lysis->cAMP_measurement analysis Data Analysis (Determine IC50 or pA2) cAMP_measurement->analysis

Functional cAMP Assay Workflow

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the 5-HT1A receptor.

Materials:

  • Membranes: Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A receptor agonist).

  • Non-specific binding control: 10 µM 5-HT.

  • Test Compounds: this compound citrate and comparator antagonists (WAY 100635, NAN-190, Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM 5-HT.

    • Test Compound: 25 µL of various concentrations of the test compound.

  • Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT (final concentration ~1 nM) to all wells.

  • Membrane Addition: Add 200 µL of the diluted membrane preparation (typically 10-20 µg of protein) to all wells.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for 5-HT1A Receptor Antagonism

Objective: To determine the functional potency (IC50 or pA2) of this compound and comparator compounds in antagonizing agonist-induced inhibition of cAMP production.

Materials:

  • Cells: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Agonist: 5-HT or a selective 5-HT1A agonist like 8-OH-DPAT.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compounds: this compound citrate and comparator antagonists.

  • cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Instrumentation: 384-well white opaque microplates, plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture the cells to approximately 80-90% confluency.

  • Cell Plating: Harvest the cells and plate them in a 384-well plate at a suitable density (e.g., 5,000-10,000 cells per well). Incubate for 24 hours.

  • Antagonist Pre-incubation: Remove the cell culture medium and add the test compounds (this compound or comparators) at various concentrations in stimulation buffer. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (e.g., EC80 concentration of 8-OH-DPAT) along with forskolin (to stimulate adenylyl cyclase) to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Data Analysis: Plot the agonist response against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response. The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation if a competitive antagonism is confirmed.

This guide provides a foundational comparison of this compound's antagonist activity at the 5-HT1A receptor. Further research with directly comparative assays would provide a more definitive characterization of its pharmacological profile relative to other established antagonists.

References

A Comparative Analysis of Antispasmodic Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of leading antispasmodic compounds.

Antispasmodic agents are a cornerstone in the management of conditions characterized by smooth muscle spasms, most notably irritable bowel syndrome (IBS). This guide provides a comparative overview of different classes of antispasmodic drugs, supported by clinical efficacy and safety data. Furthermore, it details the fundamental experimental protocols used to evaluate these agents, offering a valuable resource for researchers, scientists, and professionals involved in drug development.

Classification and Mechanism of Action

Antispasmodic drugs are broadly categorized based on their mechanism of action, which dictates their therapeutic effects and side-effect profiles. The primary classes include anticholinergics/antimuscarinics, direct smooth muscle relaxants, and calcium channel blockers.[1]

  • Anticholinergics/Antimuscarinics: This class of drugs, which includes agents like dicyclomine and hyoscyamine, competitively antagonize muscarinic acetylcholine receptors on smooth muscle cells.[2] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, these agents inhibit smooth muscle contraction.[3]

  • Direct Smooth Muscle Relaxants: Agents such as mebeverine act directly on the smooth muscle of the gut wall.[4][5] Their mechanism is often multifactorial but can involve the modulation of ion channels to reduce muscle cell excitability.[2]

  • Calcium Channel Blockers: This category, which includes pinaverium and otilonium bromide, inhibits the influx of calcium into gastrointestinal smooth muscle cells.[2] Since calcium is essential for muscle contraction, this blockade leads to muscle relaxation.[2]

Below is a diagram illustrating the distinct signaling pathways for each class of antispasmodic agent.

Antispasmodic_Mechanisms cluster_anticholinergic Anticholinergic/Antimuscarinic Pathway cluster_direct_relaxant Direct Smooth Muscle Relaxant Pathway cluster_ca_blocker Calcium Channel Blocker Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R PLC Phospholipase C M3R->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction1 Smooth Muscle Contraction Ca_Release->Contraction1 Dicyclomine Dicyclomine/ Hyoscyamine Dicyclomine->M3R Blocks Ion_Channels Na⁺/K⁺ Ion Channels Excitability Reduced Muscle Excitability Ion_Channels->Excitability Relaxation1 Smooth Muscle Relaxation Excitability->Relaxation1 Mebeverine Mebeverine Mebeverine->Ion_Channels Modulates L_type_Ca L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca->Ca_Influx Contraction2 Smooth Muscle Contraction Ca_Influx->Contraction2 Pinaverium Pinaverium/ Otilonium Pinaverium->L_type_Ca Blocks

Figure 1: Signaling Pathways of Antispasmodic Agents.

Comparative Efficacy in Irritable Bowel Syndrome

The clinical utility of antispasmodics is most extensively studied in the context of IBS. Meta-analyses of randomized controlled trials provide valuable data for comparing their efficacy. The following table summarizes the performance of several common antispasmodics against placebo.

Antispasmodic AgentOdds Ratio (OR) for Global Symptom Improvement (95% CI)Number Needed to Treat (NNT) for Global ImprovementOdds Ratio (OR) for Abdominal Pain Relief (95% CI)
Dicyclomine Favorable vs. Placebo4Favorable vs. Placebo
Hyoscyamine Favorable vs. Placebo3Favorable vs. Placebo
Mebeverine Not Statistically Significant vs. Placebo-Not Statistically Significant vs. Placebo
Otilonium Bromide 2.03 (1.49-2.77)[6]5[2]1.52 (1.28-1.80) (as a group)[6]
Pinaverium Bromide 1.48 (0.95-4.63)[6]3[2]Favorable vs. Placebo

Note: Data is compiled from multiple meta-analyses. Direct head-to-head comparisons are limited, and efficacy can vary based on patient populations and study designs.[2][6]

Comparative Safety and Tolerability

The side effect profiles of antispasmodic agents are largely dictated by their mechanism of action. Anticholinergic agents, for instance, are commonly associated with side effects related to the blockade of muscarinic receptors in other parts of the body.

Antispasmodic AgentCommon Adverse Events and Incidence Rates
Dicyclomine Dry mouth (up to 69% in some studies), dizziness, blurred vision, constipation.[7][8]
Hyoscyamine Dry mouth, blurred vision, constipation, urinary retention, dizziness.[9]
Mebeverine Generally well-tolerated with fewer anticholinergic side effects.[2][8] Mild and transient gastrointestinal disturbances like nausea and diarrhea may occur.[1]
Otilonium Bromide Mild nausea, dizziness, and prostate disturbance have been reported in some studies.[7] Generally, adverse events do not significantly differ from placebo.[2]
Pinaverium Bromide Nausea, dizziness, abdominal discomfort, and hypertension have been reported.[7] The safety profile is generally comparable to placebo.[7]

Key Experimental Protocols

The preclinical evaluation of antispasmodic agents relies on standardized in vitro and in vivo models to assess their efficacy and mechanism of action.

Isolated Organ Bath Assay for Antispasmodic Activity

This in vitro method is a cornerstone for characterizing the direct effects of a compound on smooth muscle contractility.

Methodology:

  • Tissue Preparation: A segment of the ileum (typically from a guinea pig) is isolated and cleaned of mesenteric tissue.[10] The segment is then cut into smaller pieces (2-3 cm).[10]

  • Mounting: The ileum segment is suspended in an organ bath containing a physiological salt solution, such as Tyrode's solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[11] The lower end is fixed, and the upper end is attached to a force transducer to record isometric contractions.[11]

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight tension (e.g., 1g).[11]

  • Agonist-Induced Contraction: A contractile agent (spasmogen), such as acetylcholine (ACh) or histamine, is added to the organ bath in increasing concentrations to establish a dose-response curve.[10] Typical concentrations for ACh can range from 10⁻⁹ M to 10⁻³ M.

  • Antispasmodic Evaluation: After washing out the agonist, the tissue is incubated with the antispasmodic agent for a set period. The dose-response curve to the agonist is then re-established in the presence of the antispasmodic. A rightward shift in the dose-response curve indicates competitive antagonism.

  • Data Analysis: The contractile responses are measured, and the potency of the antispasmodic (e.g., its IC₅₀ or pA₂) is calculated.

Composition of Tyrode's Solution (in mM):

  • NaCl: 137

  • KCl: 2.7

  • CaCl₂: 1.8

  • MgCl₂: 1.05

  • NaHCO₃: 11.9

  • NaH₂PO₄: 0.42

  • Glucose: 5.56[6]

Isolated_Organ_Bath_Workflow start Start tissue_prep Isolate and Prepare Guinea Pig Ileum Segment start->tissue_prep mounting Mount Tissue in Organ Bath with Tyrode's Solution (37°C, Aerated) tissue_prep->mounting equilibration Equilibrate Tissue (30-60 min under tension) mounting->equilibration agonist_drc Generate Agonist (e.g., ACh) Dose-Response Curve equilibration->agonist_drc washout1 Washout Agonist agonist_drc->washout1 incubation Incubate with Antispasmodic Agent washout1->incubation agonist_antagonist_drc Generate Agonist Dose-Response Curve in Presence of Antispasmodic incubation->agonist_antagonist_drc data_analysis Analyze Data: Calculate IC₅₀ or pA₂ agonist_antagonist_drc->data_analysis end End data_analysis->end

Figure 2: Workflow for the Isolated Organ Bath Assay.
In Vivo Charcoal Meal Transit Test

This in vivo model assesses the effect of a compound on gastrointestinal motility in rodents.

Methodology:

  • Animal Preparation: Rodents (mice or rats) are fasted for a specific period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.

  • Test Substance Administration: The antispasmodic agent or vehicle control is administered orally or via injection.

  • Charcoal Meal Administration: After a set time to allow for drug absorption (e.g., 30-60 minutes), a charcoal meal (typically a suspension of 5-10% charcoal in a 5-10% gum acacia solution) is administered orally.

  • Transit Time: After a predetermined period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage compared to the control group indicates an inhibitory effect on motility.

Charcoal_Meal_Workflow start Start fasting Fast Rodents (e.g., 12-18 hours) start->fasting drug_admin Administer Antispasmodic Agent or Vehicle fasting->drug_admin absorption_wait Wait for Drug Absorption (e.g., 30-60 min) drug_admin->absorption_wait charcoal_admin Administer Charcoal Meal Orally absorption_wait->charcoal_admin transit_wait Wait for Transit (e.g., 20-30 min) charcoal_admin->transit_wait euthanasia Euthanize Animal transit_wait->euthanasia dissection Dissect Small Intestine euthanasia->dissection measurement Measure Total Intestinal Length and Distance Traveled by Charcoal dissection->measurement calculation Calculate Percentage of Intestinal Transit measurement->calculation end End calculation->end

Figure 3: Workflow for the Charcoal Meal Transit Test.

This comprehensive guide provides a foundation for understanding and comparing different antispasmodic agents. The presented data and experimental protocols are intended to aid researchers and drug development professionals in their evaluation and development of novel therapeutics for smooth muscle disorders.

References

A Comparative Guide to Analytical Methods for Alverine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of Alverine, a smooth muscle relaxant used in the treatment of functional gastrointestinal disorders. The following sections present a detailed comparison of various techniques, their experimental protocols, and performance data to aid researchers in selecting the most suitable method for their specific application, from routine quality control to bioequivalence studies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application. The following table summarizes the quantitative performance of several commonly employed methods for this compound determination.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
LC-MS/MS 100 - 10,000 pg/mL[1][2]Not explicitly stated, but LLOQ is 100 pg/mL[1][2]100 pg/mL[1][2]83.5%[1][2]Intra-day: < 3.7%, Inter-day: < 6.3%[1][2]
LC-MS/MS (Improved) 15.0 - 15,000 pg/mL[3]Not explicitly stated, but LLOQ is 15.0 pg/mL[3]15.0 pg/mL[3]94.00% to 96.00%[3]0.48% to 4.15%[3]
UV-Vis Spectrophotometry (Colorimetric - Bromophenol Blue) 20 - 100 µg/mL[4]Not explicitly statedNot explicitly stated%RSD < 2[4]%RSD < 2[4]
UV-Vis Spectrophotometry (Colorimetric - Cobalt Thiocyanate) 100 - 600 µg/mL[4]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
UV-Vis Spectrophotometry (Colorimetric - Chloranilic Acid) 80 - 560 µg/mL[5]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Differential Pulse Adsorptive Stripping Voltammetry (DPASV) 0.47 - 6.15 µg/mL[6][7]0.14 µg/mL[6][7]0.47 µg/mL[6][7]Not explicitly statedNot explicitly stated
Square Wave Voltammetry (SWV) Not explicitly stated0.640 µg/mL (peak 1), 1.940 µg/mL (peak 2)[8][9]Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the determination of this compound and its metabolites in biological matrices such as human plasma.[1][2][3]

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting this compound and its metabolites from plasma.[1][3][10]

  • Chromatographic Separation:

    • Column: A Kromasil C8 or Symmetry Shield RP18 column is typically used.[1][2][3]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate) is employed.[3][10]

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ionization mode.[1][2]

UV-Visible Spectrophotometry (Colorimetric Methods)

Spectrophotometric methods are simpler and more accessible than LC-MS/MS, making them suitable for routine analysis of pharmaceutical formulations. These methods often rely on the formation of colored ion-pair complexes.

  • Method using Bromophenol Blue: [4]

    • Principle: This method is based on the formation of an ion-pair complex between this compound and bromophenol blue, which can be extracted into an organic solvent.

    • Procedure: A known amount of this compound is reacted with bromophenol blue solution, and the resulting colored complex is extracted. The absorbance of the organic layer is measured at 423 nm.

  • Method using Cobalt Thiocyanate: [4]

    • Principle: This method involves the formation of a coordination complex between this compound (electron donor) and the central metal atom of cobalt thiocyanate (electron acceptor).

    • Procedure: The formed complex is extracted into nitrobenzene, and the absorbance is measured at 625 nm.

  • Method using Chloranilic Acid: [5]

    • Principle: This method is based on a charge-transfer complex reaction between this compound and chloranilic acid in chloroform.

    • Procedure: The colored complex formed is measured at a maximum absorbance of 540 nm.

Voltammetric Methods

Electrochemical methods like voltammetry offer a sensitive and cost-effective alternative for the determination of this compound.

  • Differential Pulse Adsorptive Stripping Voltammetry (DPASV): [6][7]

    • Working Electrode: A carbon paste electrode is used.

    • Supporting Electrolyte: Britton-Robinson buffer (pH 6.25) is a suitable medium.

    • Principle: The method is based on the irreversible adsorption-controlled oxidation of this compound on the electrode surface.

  • Square Wave Voltammetry (SWV): [8][9]

    • Working Electrode: A nano zinc oxide and graphene oxide modified electrode can be used to enhance the voltammetric response.

    • Supporting Electrolyte: Britton-Robinson buffer (pH 6.0) is employed.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of results obtained from different techniques. The following diagram illustrates a logical workflow for this process.

cluster_0 Method Selection & Development cluster_1 Individual Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Decision & Implementation A Define Analytical Requirements (Sensitivity, Matrix, Application) B Select Candidate Methods (e.g., HPLC, UV-Vis, LC-MS/MS) A->B C Develop & Optimize Individual Methods B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Prepare Standard & QC Samples D->I E->I F->I G->I H->I J Analyze Samples by Each Validated Method I->J K Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman) J->K L Evaluate Method Comparability K->L M Select Primary & Alternative Methods L->M N Document & Implement SOPs M->N

References

A Comparative Guide to Replicating Foundational Studies on Alverine's Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the foundational mode of action of Alverine with other prominent antispasmodic agents used in the treatment of functional gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). The data presented is curated from foundational and replicative studies to assist researchers in designing and interpreting experiments aimed at further elucidating the molecular mechanisms of these compounds.

Comparative Analysis of this compound and Alternatives

This compound citrate is a smooth muscle relaxant that exerts its therapeutic effects through a multi-faceted mechanism.[1][2] Primarily, it functions as a direct-acting antispasmodic on the smooth muscle of the gut and uterus, making it effective in alleviating symptoms of IBS and dysmenorrhea.[1][2] Its mode of action involves the modulation of L-type calcium channels and antagonism of the 5-HT1A receptor.[3][4] For a comprehensive understanding, its pharmacological profile is compared with other widely used antispasmodics: Otilonium bromide, Mebeverine, and Pinaverium bromide.

Quantitative Comparison of Receptor and Ion Channel Activity

The following table summarizes the available quantitative data on the potency of this compound and its alternatives at their primary molecular targets. This data is essential for designing experiments that aim to replicate or build upon foundational studies.

CompoundTargetParameterValueSpecies/TissueReference
This compound Citrate 5-HT1A ReceptorIC50101 nMIn vitro binding assay[5]
L-type Ca2+ Channel-Data not available--
Otilonium Bromide L-type Ca2+ ChannelIC500.2 µM (200 nM)Isolated human sigmoid smooth muscle cells[6]
Muscarinic M3 ReceptorIC50880 nMIsolated human colonic crypts[7]
T-type Ca2+ ChannelsIC50 (CaV3.3)451 nMHEK293 cells[8]
T-type Ca2+ ChannelsIC50 (CaV3.2)1070 nMHEK293 cells[8]
Mebeverine L-type Ca2+ Channel-Data not available--
Pinaverium Bromide L-type Ca2+ ChannelIC501.0 µM (1000 nM)Canine colonic smooth muscle (inhibition of cholinergic responses)[9]
L-type Ca2+ ChannelIC503.8 µM (3800 nM)Canine colonic smooth muscle (inhibition of spontaneous contraction)[9]

Signaling Pathways and Mechanisms of Action

The antispasmodic effects of this compound and its alternatives are mediated through distinct yet sometimes overlapping signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Alverine_Mechanism This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Inactivation HT5_1A_Receptor 5-HT1A Receptor This compound->HT5_1A_Receptor Antagonist Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Nociceptive_Signaling Nociceptive Signaling HT5_1A_Receptor->Nociceptive_Signaling Inhibits Pain_Perception Visceral Pain Perception Nociceptive_Signaling->Pain_Perception Alternatives_Mechanism cluster_Otilonium Otilonium Bromide cluster_Pinaverium Pinaverium Bromide cluster_Mebeverine Mebeverine Otilonium Otilonium Bromide L_type_Ca_Ot L-type Ca2+ Channel Otilonium->L_type_Ca_Ot Blocks M3_Receptor Muscarinic M3 Receptor Otilonium->M3_Receptor Antagonist T_type_Ca_Ot T-type Ca2+ Channel Otilonium->T_type_Ca_Ot Blocks Ca_Influx_Ot Ca2+ Influx L_type_Ca_Ot->Ca_Influx_Ot Contraction_Ot Smooth Muscle Contraction M3_Receptor->Contraction_Ot Stimulates T_type_Ca_Ot->Ca_Influx_Ot Ca_Influx_Ot->Contraction_Ot Pinaverium Pinaverium Bromide L_type_Ca_Pi L-type Ca2+ Channel Pinaverium->L_type_Ca_Pi Blocks Ca_Influx_Pi Ca2+ Influx L_type_Ca_Pi->Ca_Influx_Pi Contraction_Pi Smooth Muscle Contraction Ca_Influx_Pi->Contraction_Pi Mebeverine Mebeverine Ca_Channel_Me Ca2+ Channels Mebeverine->Ca_Channel_Me Blocks Na_Channel_Me Na+ Channels Mebeverine->Na_Channel_Me Affects Contraction_Me Smooth Muscle Contraction Ca_Channel_Me->Contraction_Me Reduces Calcium_Influx_Workflow Start Start: Plate Smooth Muscle Cells Culture Culture to 80-90% Confluency Start->Culture Load_Fura2 Load with Fura-2 AM Culture->Load_Fura2 Wash Wash to Remove Extracellular Dye Load_Fura2->Wash Measure_Baseline Measure Baseline Fluorescence (340/380 nm) Wash->Measure_Baseline Add_Drug Apply Drug of Interest Measure_Baseline->Add_Drug Record_Fluorescence Record Fluorescence Ratio Change Add_Drug->Record_Fluorescence Add_Ionomycin Add Ionomycin (Rmax) Record_Fluorescence->Add_Ionomycin Add_EGTA Add EGTA (Rmin) Add_Ionomycin->Add_EGTA Analyze Calculate [Ca2+]i using Grynkiewicz Equation Add_EGTA->Analyze Organ_Bath_Workflow Start Start: Dissect Smooth Muscle Tissue Prepare_Strips Prepare Muscle Strips Start->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Viability_Test Assess Viability with KCl Equilibrate->Viability_Test Wash_Return Wash and Return to Baseline Viability_Test->Wash_Return Pre_Incubate Pre-incubate with Drug Wash_Return->Pre_Incubate Add_Agonist Add Contractile Agonist (Concentration-Response) Pre_Incubate->Add_Agonist Record_Contraction Record Isometric Contraction Add_Agonist->Record_Contraction Analyze Analyze Data and Calculate IC50 Record_Contraction->Analyze

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Alverine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Alverine, a smooth muscle relaxant, requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with safety protocols and regulatory considerations.

Core Principles of this compound Waste Management

The primary objective in disposing of this compound waste is to prevent its release into the environment, particularly into sewage systems and household garbage. Disposal must adhere to official regulations, which may vary by region and institution. Therefore, consulting your institution's Environmental Health and Safety (EHS) department is a critical first step.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

Properly categorize your this compound waste. This includes:

  • Unused or Expired this compound: Pure this compound citrate or hydrochloride.

  • Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials from spills, and empty containers.

  • Aqueous Solutions: Solutions containing this compound.

All waste streams should be collected in separate, clearly labeled, and compatible containers.

2. Disposal of Small Quantities (Non-bulk):

For small quantities of unused or expired this compound, the following procedure is recommended to render it non-recoverable:

  • Do not flush down the drain or dispose of in regular trash.

  • Remove the this compound from its original container.

  • Mix the this compound with an inert and undesirable substance, such as used coffee grounds, cat litter, or dirt.[1][2] This makes the substance unappealing to wildlife and prevents accidental ingestion.

  • Place the mixture in a sealed container, such as a sealable plastic bag or a designated waste container, to prevent leakage.[1][2]

  • Dispose of this container in the designated hazardous waste stream as directed by your institution's EHS guidelines.

3. Disposal of Contaminated Materials:

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container according to your facility's procedures for decontaminated lab waste.

  • PPE and Spill Cleanup Materials: All items contaminated with this compound should be placed in a designated, labeled hazardous waste container for incineration.

4. Management of Aqueous this compound Waste:

Aqueous solutions containing this compound should not be disposed of down the sanitary sewer. Collect these solutions in a clearly labeled, sealed container for hazardous waste pickup by your institution's EHS department.

Chemical Treatment for Laboratory-Scale Waste (Advanced Option)

For laboratories generating larger quantities of this compound waste, chemical degradation through oxidation may be a viable pre-treatment option to reduce its hazard level. This compound is a tertiary amine, and tertiary amines can be oxidized to less harmful compounds. Advanced Oxidation Processes (AOPs) are effective for the degradation of pharmaceuticals in wastewater.[3][4][5]

Note: These procedures should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Experimental Protocol: Fenton Oxidation (Illustrative Example)

The Fenton reaction is an AOP that uses hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH), which can degrade organic pollutants.

Materials:

  • Aqueous this compound waste

  • Iron(II) sulfate (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel within a fume hood

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous this compound solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and stir until dissolved.

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction is exothermic, so add the H₂O₂ in small portions to control the temperature.

  • Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete degradation.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide.

  • Disposal: The treated, neutralized solution should be collected and disposed of as hazardous waste, following institutional guidelines. The degradation byproducts should be considered in the final disposal plan.

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not widely published and are typically determined by local and institutional regulations. However, general guidelines for laboratory waste accumulation can be referenced:

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.[6]
SAA Time Limit Hazardous waste containers may be stored in an SAA for up to 12 months from the date waste was first added, provided the quantity limits are not exceeded.[6]
Corrosive Waste pH for Sewer Disposal Generally, waste with a pH of less than 6.0 or greater than 9.0 is prohibited from sewer disposal.[7]

This compound Disposal Workflow

AlverineDisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation cluster_disposal_paths Disposal Paths cluster_treatment Treatment & Final Disposal Start This compound Waste Generated Assess Identify Waste Type (Pure this compound, Contaminated Material, Aqueous Solution) Start->Assess Segregate Segregate into Labeled, Compatible Containers Assess->Segregate SmallQuant Small Quantities of Pure this compound Segregate->SmallQuant Contaminated Contaminated Materials (PPE, Glassware) Segregate->Contaminated Aqueous Aqueous Solutions Segregate->Aqueous Mix Mix with Inert Material (e.g., coffee grounds, cat litter) SmallQuant->Mix Incinerate Collect for Incineration (via EHS) Contaminated->Incinerate CollectAqueous Collect for EHS Pickup (No Drain Disposal) Aqueous->CollectAqueous Seal Seal in a Labeled Container Mix->Seal DisposeHazard Dispose as Hazardous Waste (via EHS) Seal->DisposeHazard

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alverine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alverine, a substance that, while therapeutically valuable, requires careful management to mitigate occupational hazards. Adherence to these procedural steps will not only protect personnel but also ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound citrate is classified as harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation[1][2]. Therefore, a comprehensive PPE strategy is not just recommended, it is a critical component of your laboratory's safety protocol.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation[1][3][4].
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents skin contact which can lead to irritation[1][3][4].
Body Protection Impervious clothing or a protective disposable gownMinimizes the risk of skin contact and contamination of personal clothing[1][4][5].
Respiratory Protection A suitable respirator or self-contained breathing apparatusEssential when there is a risk of inhaling dust, especially in poorly ventilated areas[1][2][3][4].

Note: As of the latest safety data sheets, no occupational exposure limit values have been established for this compound citrate[1][2][4]. This underscores the importance of adhering to the prescribed PPE protocols to minimize any potential risk.

Operational Plan for Handling this compound

A systematic approach to handling this compound will further enhance safety in your laboratory.

Standard Operating Procedure:

  • Preparation: Before handling, ensure that the designated area is well-ventilated. Have all necessary PPE readily available and inspected for integrity.

  • Handling:

    • Always wear the full complement of PPE as detailed in the table above.

    • Avoid the formation of dust. If working with a powdered form, handle it within a fume hood or a glove box.

    • After handling, wash hands and forearms thoroughly, even if gloves were worn[1].

    • It is strictly prohibited to eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area[2][4].

    • Keep the container tightly sealed to prevent contamination and accidental spillage[4].

Emergency Protocol: this compound Spill Response

In the event of a spill, a swift and organized response is crucial to contain the substance and protect laboratory personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow This compound Spill Response Protocol cluster_immediate_actions Immediate Actions cluster_ppe_and_containment Containment cluster_cleanup_and_decontamination Cleanup & Decontamination cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Don_PPE Don Full PPE Isolate->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Decontaminate Decontaminate the Area Collect_Material->Decontaminate Package_Waste Package Contaminated Waste Decontaminate->Package_Waste Dispose Dispose According to Regulations Package_Waste->Dispose

Caption: Workflow for a safe and effective response to an this compound spill.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Procedure for this compound Waste Disposal:

  • Collection: All materials contaminated with this compound, including used PPE and spill cleanup supplies, should be collected in a designated, sealed container.

  • Inactivation (for small residues): For residual amounts, mixing with an inert, undesirable substance such as sand or cat litter can render it less hazardous[6][7].

  • Packaging: The sealed container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Final Disposal: Dispose of the packaged waste in accordance with all local, state, and federal regulations[8]. Never dispose of this compound or its waste down the drain or in regular trash without proper containment and labeling[9][10]. Consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alverine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.